3-Bromo-7-nitroindazole

Catalog No.
S589245
CAS No.
74209-34-0
M.F
C7H4BrN3O2
M. Wt
242.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-7-nitroindazole

CAS Number

74209-34-0

Product Name

3-Bromo-7-nitroindazole

IUPAC Name

3-bromo-7-nitro-2H-indazole

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)

InChI Key

NFSTZPMYAZRZPC-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br

Synonyms

3-Br-7-NI, 3-bromo-7-nitroindazole

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br

Comprehensive Technical Guide: 3-Bromo-7-Nitroindazole as a Selective nNOS Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

3-Bromo-7-nitroindazole (3-BNI) is a synthetic small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly for investigating the role of nitric oxide (NO) signaling in various physiological and pathological processes. The compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring [1].

The molecular structure of 3-BNI features a bromine substituent at the 3-position and a nitro group at the 7-position of the indazole ring system, which collectively contribute to its biological activity and selectivity profile. With a molecular weight of 242.03 g/mol and the chemical formula C₇H₄BrN₃O₂, 3-BNI represents an important chemical probe for dissecting NO-mediated signaling pathways in experimental models [1] [2] [3].

Physicochemical Properties

The following table summarizes the key physicochemical characteristics of this compound:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Source
Molecular Weight 242.03 g/mol [1] [2] [3]
Molecular Formula C₇H₄BrN₃O₂ [1] [2] [3]
CAS Number 74209-34-0 [2] [3]
PubChem CID 1649 [3]
Physical State Solid [2]
Solubility Insoluble in H₂O; ≥10 mg/mL in ethanol; ≥45.1 mg/mL in DMSO [2]
Storage Conditions Desiccate at +4°C or store at -20°C [2] [3]
Purity ≥98% (HPLC) [3]

The compound demonstrates favorable lipophilicity with a predicted logP value of 2.39, suggesting good membrane permeability [1]. This property is particularly important for central nervous system applications where blood-brain barrier penetration is required for efficacy. The polar surface area of 74.5 Ų further supports the potential for CNS activity [1].

Mechanism of Action and Pharmacological Targets

Primary Molecular Targets

This compound functions primarily through the inhibition of nitric oxide synthase (NOS) isoforms, with particular selectivity toward the neuronal form:

Table 2: Nitric Oxide Synthase Inhibition Profile of 3-BNI

| Target Enzyme | Action | Biological Significance | |-------------------|------------|----------------------------| | Neuronal NOS (nNOS/NOS1) | Potent inhibitor | Regulates NO signaling in central and peripheral nervous systems; implicated in synaptic plasticity, neurotoxicity, and behavioral modulation | [1] [4] | | Inducible NOS (iNOS/NOS2) | Inhibitor | Mediates immune and inflammatory responses; upregulated in various pathological conditions | [1] | | Endothelial NOS (eNOS/NOS3) | Inhibitor | Regulates vascular tone and endothelial function; important for cardiovascular homeostasis | [1] |

The selectivity of 3-BNI for nNOS relative to other isoforms has been demonstrated in comparative studies with other indazole derivatives [3]. This selective inhibition makes it particularly valuable for discriminating nNOS-mediated effects from those involving other NOS isoforms in experimental settings.

Downstream Signaling Pathways

The inhibition of nNOS by 3-BNI modulates several important signaling pathways:

G 3 3 BNI BNI nNOS nNOS BNI->nNOS Inhibits Neuroprotection Neuroprotection BNI->Neuroprotection Leads to NO NO nNOS->NO Produces cGMP cGMP NO->cGMP Activates ERstress ERstress NO->ERstress Induces CHOP CHOP ERstress->CHOP Activates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Figure 1: Signaling pathways modulated by 3-BNI-mediated nNOS inhibition. 3-BNI inhibits nNOS, reducing NO production, which subsequently attenuates ER stress and CHOP-mediated apoptosis, ultimately resulting in neuroprotection.

The diagram illustrates the key mechanism through which 3-BNI exerts neuroprotective effects. By inhibiting nNOS, the compound reduces NO production, which subsequently attenuates endoplasmic reticulum (ER) stress and the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer binding protein homologous protein) [4] [5]. This pathway is particularly relevant in pathological conditions such as cerebral ischemia where excessive NO production contributes to neuronal damage.

Research Applications and Experimental Findings

Neurological Disorders
4.1.1 Cerebral Ischemia/Stroke

Experimental Model: Type 2 diabetes was induced in male Sprague-Dawley rats by feeding a high-fat diet followed by streptozotocin (STZ) treatment (35 mg/kg). Focal cerebral ischemia was induced by 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion [4] [5].

Intervention: 3-BNI was administered intraperitoneally at a dose of 30 mg/kg [4] [5].

Key Findings:

  • Infarct Reduction: 3-BNI treatment significantly inhibited cerebral infarct volume and reduced brain edema [4] [5].
  • Functional Improvement: Treated animals showed improved functional recovery of neurological deficits [4].
  • ER Stress Modulation: The neuroprotective effects were associated with reduced expression of ER stress markers GRP78 and CHOP, along with decreased DNA fragmentation as measured by TUNEL assay [4] [5].

This study demonstrated that 3-BNI provides significant neuroprotection in a diabetic stroke model, suggesting its potential therapeutic value for ischemic brain injury, particularly in the context of comorbid metabolic conditions [4] [5].

4.1.2 Spatial Learning and Memory

Experimental Model: Spatial learning and memory were assessed in male rats using the Morris water maze (MWM) paradigm [6].

Intervention: Animals received 3-BNI (20 mg/kg/day) or saline via intraperitoneal injection for 5 days [6].

Key Findings:

  • Cognitive Impairment: Chronic 3-BNI administration impaired both the acquisition of the MWM task and performance in the probe trial [6].
  • NO-Dependent Effect: The cognitive effects were reversed by L-arginine, confirming the NO-dependent mechanism of action [6].
  • Specificity: The observed effects were not attributable to changes in locomotor activity or blood pressure [6].

These findings suggest that nNOS-derived NO plays a crucial role in spatial memory formation, highlighting the importance of balanced NO signaling for cognitive function [6].

Behavioral Modulation
4.2.1 Maternal Aggression

Experimental Model: Maternal aggression was studied in lactating prairie voles (Microtus ochrogaster) [7].

Intervention: Animals were injected with either oil (vehicle) or 3-BNI [7].

Key Findings:

  • Aggression Reduction: 3-BNI treatment significantly impaired the expression of maternal aggression toward intruder males [7].
  • Cellular Correlates: The behavioral changes were associated with reduced citrulline immunoreactivity in the paraventricular nucleus of the hypothalamus [7].

This study provides evidence for an excitatory role of nNOS-derived NO in the mediation of maternal aggression in rodents [7].

Plant Biology

Interestingly, 3-BNI has also been identified as a chemical inhibitor of blue light signaling in plants:

Experimental Model: Arabidopsis seedlings germinated in dark conditions and subsequently exposed to blue light [8].

Intervention: Treatment with 3-BNI to inhibit cryptochrome function [8].

Key Findings:

  • Cryptochrome Inhibition: 3-BNI physically interacts with the blue light receptor Cryptochrome 1 (CRY1) in plants [8].
  • Transcriptional Regulation: 3-BNI negatively affects the translation of ribosome-related genes in response to blue light exposure [8].

This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems, highlighting its utility in plant photobiology research [8].

Experimental Protocols

In Vivo Administration in Rodent Models

Based on the published literature, the following protocol is recommended for in vivo studies:

Table 3: Experimental Administration Guidelines for 3-BNI

Parameter Specifications References
Recommended Dose 20-30 mg/kg [4] [6]
Route of Administration Intraperitoneal injection [4] [6]
Dosing Frequency Single dose or daily for up to 5 days [4] [6]
Vehicle Ethanol, DMSO, or oil-based vehicles [2] [7]
Stock Solution Preparation Dissolve in DMSO (≥45.1 mg/mL) or ethanol (≥10 mg/mL) [2]
Formulation and Handling
  • Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 50-100 mM) for in vitro applications [2] [3].
  • Working Solution: Dilute the stock solution in appropriate physiological buffers while ensuring the final DMSO concentration does not exceed 0.1-1% to maintain cellular viability.
  • In Vivo Dosing: For animal studies, further dilute the stock solution in saline or appropriate vehicle to achieve the desired concentration for administration [4] [6].
  • Storage: Store the compound as a solid at -20°C or as a stock solution at +4°C for short-term use [2] [3].

Safety and Toxicity Considerations

While comprehensive toxicity data for 3-BNI is limited in the available literature, predicted ADMET properties provide some insight into its safety profile:

Table 4: Predicted ADMET Properties of this compound

| Property | Prediction | Confidence | |--------------|----------------|----------------| | Human Intestinal Absorption | Positive | High | [1] | | Blood-Brain Barrier Penetration | Positive | High | [1] | | CYP450 1A2 Inhibition | Inhibitor | High | [1] | | CYP450 2C19 Inhibition | Inhibitor | High | [1] | | AMES Toxicity | AMES toxic | Moderate | [1] | | Carcinogenicity | Non-carcinogen | Moderate | [1] |

Researchers should exercise appropriate caution when handling 3-BNI, particularly in light of the predicted AMES toxicity potential. As with any experimental compound, personal protective equipment should be worn, and proper laboratory safety protocols followed.

Conclusion

References

3-Bromo-7-nitroindazole Nitric Oxide Synthase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of 3-Bromo-7-nitroindazole.

Property Details
CAS Number 74209-34-0 [1] [2]
Molecular Formula C(_7)H(_4)BrN(_3)O(_2) [1] [2] [3]
Molecular Weight 242.03 g/mol [1] [2] [3]

| Chemical Structure | Chemical Structure This compound structure [1] | | SMILES | O=[N+](C1=CC=CC2=C1NN=C2Br)[O-] [1] [2] | | Physical Form | Solid (Light yellow to yellow) [1] | | Purity | Typically ≥98% (HPLC) [2] |

Biological Activity and Pharmacological Profile

This compound acts as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in the brain and nervous system [1] [3]. By inhibiting nNOS, it reduces the synthesis of NO, an important intercellular messenger [1].

The table below summarizes key quantitative data and experimental findings from research studies.

Aspect Details / Value Experimental Context / Notes
Primary Target & Action Neuronal Nitric Oxide Synthase (nNOS) / Inhibitor [1] [3] More potent than 7-nitroindazole [2].
In Vitro IC(_{50}) 80 µM [1] Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [1].
Common In Vivo Doses 3 - 30 mg/kg (rats, intraperitoneal) [1] Effective dose range varies by model (e.g., 20 mg/kg for memory impairment) [1] [4].

| Solubility | DMSO: 100 mg/mL (413.17 mM) [1] Ethanol: ~50 mM [2] [5] | Hygroscopic DMSO impacts solubility [1]. |

Key Experimental Findings and Applications

Research using this compound has revealed several important biological functions of nNOS-derived NO:

  • Spatial Learning and Memory: Chronic administration (20 mg/kg, i.p., daily for 5 days) impaired the acquisition and performance of rats in the Morris water maze task, suggesting nNOS plays a key role in spatial memory formation [4].
  • Cerebral Ischemic Injury: In type 2 diabetic rats with induced stroke, this compound (3-30 mg/kg, i.p.) inhibited cerebral infarct and edema, improved neurological function, and reduced markers of cellular stress and DNA fragmentation [1].
  • Maternal Behavior: In lactating prairie voles, inhibiting nNOS with this compound (20 mg/kg, i.p., multiple times per day) significantly impaired maternal aggression and reduced citrulline immunoreactivity (an indicator of NO synthesis) in specific brain regions [6].
  • Micturition Reflex: Intracerebroventricular administration in rats prolonged the intercontraction interval, suggesting that brain NO produced by nNOS plays a role in facilitating the urination reflex [7].
  • Depression-like Behavior: In a chronic unpredictable mild stress model, the inhibitor (20 mg/kg, i.p., daily for 5 weeks) reversed stress-induced depression-like behaviors and increased BDNF protein levels in the hippocampus [1].

Detailed Experimental Protocols

Below are summarized methodologies from key studies to help guide your experimental design.

Protocol 1: Spatial Learning and Memory in Rats (Morris Water Maze) [4]

This protocol evaluates the effect of nNOS inhibition on cognitive function.

  • Animals: Adult male rats.
  • Drug Administration:
    • Treatment Group: this compound (20 mg/kg/day, i.p. for 5 days).
    • Control Group: Saline (i.p. for 5 days).
    • Reversal Agent Group: L-arginine (precursor to NO) can be co-administered to confirm NO-dependent effects.
  • Behavioral Testing:
    • The Morris water maze (MWM) task is used to assess spatial learning and memory.
    • Training consists of multiple trials per day over several days to locate a submerged platform.
    • Parameters measured: escape latency (time to find platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
  • Post-Test Analysis:
    • Brains are collected, and hippocampal tissue is dissected.
    • Brain-Derived Neurotrophic Factor (BDNF) mRNA expression levels are analyzed using techniques like RT-PCR.

This experimental workflow can be visualized as follows:

Start Start Experiment AnimalPrep Animal Preparation (Adult Male Rats) Start->AnimalPrep GroupAssign Group Assignment AnimalPrep->GroupAssign Treat1 Treatment Group 3-Br-7-NI (20 mg/kg/i.p., 5 days) GroupAssign->Treat1 Treat2 Control Group Saline (i.p., 5 days) GroupAssign->Treat2 BehaviorTest Behavioral Testing Morris Water Maze (MWM) Treat1->BehaviorTest Treat2->BehaviorTest DataCollect Data Collection Escape Latency, Path Length, Probe Trial Performance BehaviorTest->DataCollect Sacrifice Tissue Collection (Hippocampus) DataCollect->Sacrifice Molecular Molecular Analysis BDNF mRNA Expression (RT-PCR) Sacrifice->Molecular End Data Analysis & Conclusion Molecular->End

Protocol 2: Maternal Aggression in Prairie Voles [6]

This protocol assesses the role of nNOS in innate social behavior.

  • Animals: Lactating female prairie voles.
  • Drug Administration:
    • Treatment Group: this compound (20 mg/kg, i.p., three times per day for 4 days).
    • Control Group: Oil vehicle (i.p., same schedule).
  • Behavioral Testing:
    • Maternal aggression tests are conducted by introducing a novel male intruder into the home cage.
    • Behaviors are recorded and scored for: time spent in aggressive encounters, number of attacks, and latency to the first attack. Time spent sniffing the intruder is measured as a control for general investigation.
  • Immunohistochemistry:
    • After behavioral tests, animals are perfused, and brains are collected and sectioned.
    • Brain sections are processed for citrulline immunoreactivity (citrulline-IR), a co-product of NO synthesis, to indirectly measure NOS activity in specific brain regions like the paraventricular nucleus (PVN).

The logical flow and key findings of this study are summarized below:

Start Start LV Lactating Female Voles Start->LV Drug Drug Treatment 3-Br-7-NI (20 mg/kg) vs. Vehicle LV->Drug Beh Behavioral Assay Maternal Aggression Test Drug->Beh BehResult Behavioral Result: Impaired Aggression (↓ Attack Time, ↓ Number of Attacks) Beh->BehResult IHC Tissue Processing & Immunohistochemistry BehResult->IHC IHCResult Neurobiological Result: ↓ Citrulline-IR in PVN (Reduced NO Production) IHC->IHCResult Conclusion Conclusion: Brain NO is crucial for maternal aggression. IHCResult->Conclusion

Practical Application Notes

  • Solubility and Storage: The compound is soluble in DMSO and ethanol for stock solutions [1] [2]. For in vivo studies, it is often dissolved in DMSO and then further diluted in a suitable vehicle like saline with co-solvents (e.g., PEG300, Tween-80) [1]. Store the solid powder at -20°C, desiccated [2] [5].
  • Selectivity: this compound is described as a selective nNOS inhibitor [1] [2]. However, always consider potential off-target effects, and using a complementary approach like L-arginine administration can help confirm that observed effects are NO-dependent [4].
  • Research Use Only: This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans [1] [2] [5].

References

3-Bromo-7-nitroindazole nNOS inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Targets

3-BNI exerts its effects by directly inhibiting the neuronal isoform of nitric oxide synthase (nNOS). Here is a summary of its core mechanism and biological impact:

Aspect Description
Primary Target Neuronal Nitric Oxide Synthase (nNOS/NOS1) [1] [2]
Other NOS Isoforms Also inhibits endothelial NOS (eNOS/NOS3) and inducible NOS (iNOS) [1]
Mechanism Competitive inhibition of nNOS enzyme, reducing conversion of L-arginine to NO and L-citrulline [3]
Key Biological Effect Reduction of nitric oxide (NO) availability in the central nervous system [3]
Research Applications Studies on spatial learning/memory, ischemic stroke neuroprotection, and micturition reflex modulation [3] [4] [5]

The diagram below illustrates how 3-BNI interacts with the nNOS pathway and its downstream cellular effects:

G cluster_pathway nNOS Signaling Pathway L_Arginine L_Arginine nNOS nNOS L_Arginine->nNOS Conversion NO NO cGMP cGMP NO->cGMP Activates ER_Stress ER_Stress NO->ER_Stress In Pathology nNOS->NO ThreeBNI 3-Bromo-7-nitroindazole (3-BNI) ThreeBNI->nNOS Inhibits Altered Synaptic Plasticity Altered Synaptic Plasticity cGMP->Altered Synaptic Plasticity Altered Blood Flow Altered Blood Flow cGMP->Altered Blood Flow CHOP Induction CHOP Induction ER_Stress->CHOP Induction Apoptotic Cell Death Apoptotic Cell Death CHOP Induction->Apoptotic Cell Death

Figure 1: 3-BNI inhibits nNOS, reducing NO production and downstream effects including pathological ER stress.

Quantitative Biological and Pharmacological Data

The following table summarizes key quantitative findings from experimental studies, primarily in rat models:

Experimental Context Dosage & Administration Key Quantitative Findings & Effects Citation
Spatial Learning & Memory (Morris water maze) 20 mg/kg/day, intraperitoneal (i.p.) for 5 days Impaired acquisition and probe trial performance; no change in locomotor activity or blood pressure. [3]
Diabetic Stroke (Middle cerebral artery occlusion) 3, 10, 30 mg/kg, i.p. Dose-dependent inhibition of cerebral infarct and edema volume; improved neurological function; reduced DNA fragmentation and CHOP/GRP78 expression. [4] [6]
Micturition Reflex (Urethane-anesthetized rats) Intracerebroventricular (icv) administration Prolonged intercontraction interval (ICI), suggesting inhibition of a brain NO-mediated facilitation pathway. [5]
In Vitro Activity (RAW264.7 cells) N/A IC₅₀ = 80 μM for inhibition of nitrite accumulation. [2]

Key Experimental Protocols

To help you evaluate or replicate findings, here are the methodologies from pivotal studies.

Protocol 1: Spatial Learning and Memory in Rats [3]

This protocol assesses cognitive effects using the Morris water maze (MWM).

  • Animal Model: Male Wistar rats.
  • Compound Administration: 3-BNI administered at 20 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days.
  • Behavioral Test: Morris Water Maze (MWM). The assay involves:
    • Acquisition Training: Rats learn the location of a hidden platform over several days.
    • Probe Trial: The platform is removed, and time spent in the target quadrant is measured to assess memory retention.
  • Biochemical Analysis: Brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus is quantified, often using RT-PCR.
  • Specificity Control: The NO precursor L-arginine is used to reverse 3-BNI's effects, confirming NO-dependent action.
  • Control Measures: Locomotor activity and blood pressure are monitored to rule out non-cognitive confounders.
Protocol 2: Neuroprotection in Diabetic Stroke [4] [6]

This model evaluates 3-BNI's protective effects against stroke injury complicated by diabetes.

  • Disease Model Induction:
    • Type 2 Diabetes: Rats fed a high-fat diet (HFD) for 2 weeks followed by a single low-dose injection of streptozotocin (STZ, 35 mg/kg).
    • Focal Cerebral Ischemia: 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion.
  • Compound Administration: 3-BNI administered at 30 mg/kg, i.p., typically before or at the onset of ischemia.
  • Primary Outcome Measures:
    • Infarct and Edema Volume: Measured using TTC staining or MRI.
    • Neurological Deficit Scores: Assessed using standardized scales.
  • Molecular Analysis:
    • Western Blot/Immunohistochemistry: For ER stress markers GRP78 and CHOP.
    • TUNEL Assay: To detect DNA fragmentation indicative of apoptosis.

The workflow for the diabetic stroke model is visualized below:

G Start Start HFD High-Fat Diet (2 weeks) Start->HFD STZ STZ (35 mg/kg) HFD->STZ DiabeticRat Type 2 Diabetic Rat Model STZ->DiabeticRat MCAO MCAO (2h Ischemia) DiabeticRat->MCAO Reperfusion Reperfusion (22h) MCAO->Reperfusion Analysis Outcome Analysis Reperfusion->Analysis Treatment 3-BNI (30 mg/kg, i.p.) Treatment->Analysis

Figure 2: Experimental workflow for evaluating 3-BNI in diabetic stroke.

Pharmacological Profile

  • Selectivity: 3-BNI is described as a selective nNOS inhibitor [7] [2] [3], though DrugBank also lists it as an inhibitor of eNOS and iNOS [1]. This suggests context-dependent selectivity.
  • Physicochemical Properties:
    • Molecular Weight: 242.03 g/mol [1] [7] [2]
    • Chemical Formula: C₇H₄BrN₃O₂ [1] [7] [2]
    • Solubility: Soluble in DMSO (100 mg/mL) and ethanol (12.1 mg/mL) [7] [2]

Summary and Research Applications

This compound is a well-characterized research chemical for probing nNOS function. Its mechanism involves direct enzyme inhibition, reducing NO production. Key research applications include:

  • Neurological Studies: Elucidating the role of nNOS in learning, memory, and various neurodegenerative disease models [3].
  • Stroke Research: Demonstrating neuroprotection, particularly in complex conditions like diabetic stroke, via inhibition of ER stress-mediated apoptosis [4] [6].
  • Systems Physiology: Investigating central nNOS roles in processes like the micturition reflex [5].

References

3-Bromo-7-nitroindazole IC50 values NOS isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 3-Bromo-7-nitroindazole

The table below summarizes the available potency and selectivity data for this compound.

NOS Isoform Potency (IC50 / Ki) Selectivity vs. other isoforms Experimental Context
Neuronal NOS (nNOS) pIC50 ~6.1-6.5 (IC50 ~0.3-0.8 µM) [1] Selective inhibitor of nNOS over eNOS and iNOS [2] In vitro enzyme assay [1].
Inducible NOS (iNOS) Insufficient data Insufficient data The search results do not provide a specific IC50 value for iNOS.
Endothelial NOS (eNOS) Insufficient data Insufficient data The search results do not provide a specific IC50 value for eNOS.
Cellular Assay IC50 = 80 µM [2] Not applicable Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [2].

Experimental Protocols & In Vivo Applications

Here are the methodologies for key experiments cited in the search results, which you can use as a reference for your own research design.

  • In Vitro nNOS Inhibition [1]: The primary data on nNOS inhibition potency is derived from in vitro enzymatic assays. The specific methodology for the cell-free system is not detailed in the retrieved abstracts, but the pIC50 value (6.1-6.5) is reported from these assays.
  • Cellular Nitrite Accumulation Assay [2]:
    • Cell Line: Mouse macrophage RAW 264.7 cells.
    • Stimulation: Cells were stimulated with LPS and gamma-interferon (gamma-IFN) to induce iNOS expression.
    • Compound Treatment: this compound was applied to the cells.
    • Incubation & Measurement: After a 20-hour incubation, the accumulation of nitrite (a stable oxidation product of NO) in the culture medium was measured, typically using a reaction with Griess reagent.
    • Output: The concentration that inhibits 50% of the stimulated nitrite production (IC50) was calculated as 80 µM.
  • In Vivo Studies:
    • Spatial Learning and Memory (Morris Water Maze) [2] [3]:
      • Animal Model: Male rats.
      • Dosage: 5, 10, and 20 mg/kg, intraperitoneal (i.p.) injection.
      • Regimen: Daily administration for 5 days.
      • Key Finding: Impaired acquisition and recall in the Morris water maze task, suggesting a role for nNOS in spatial memory.
    • Brain Ischemic Injury in Diabetic Stroke [2]:
      • Animal Model: Type 2 diabetic rats with Middle Cerebral Artery Occlusion (MCAO).
      • Dosage: 3, 10, and 30 mg/kg, i.p. injection.
      • Outcome: Inhibited cerebral infarct and edema volume, and improved neurological recovery.
    • Depression-like Behavior [2]:
      • Animal Model: Rats subjected to Chronic Unpredictable Mild Stress (CUMS).
      • Dosage: 20 mg/kg, i.p. injection.
      • Regimen: Daily administration for 5 weeks.
      • Key Finding: Inhibited CUMS-induced depression-like behavior.

NOS Inhibition Pathway and Experimental Workflow

The following diagrams illustrate the logical relationship of nNOS inhibition and a general experimental workflow for profiling an inhibitor, created using Graphviz per your specifications.

G LArg L-arginine + O₂ nNOS nNOS Enzyme (Active) LArg->nNOS  Catalyzes   NO Nitric Oxide (NO) nNOS->NO LCit L-citrulline nNOS->LCit Pathological Potential Pathological Effects (Neurodegeneration, Stroke) NO->Pathological  Overproduction   Inhibitor This compound Inhibitor->nNOS  Selective Inhibition  

Diagram 1: Mechanism of selective nNOS inhibition by this compound, which prevents NO overproduction implicated in pathological conditions.

G Start Start: Compound Profiling InVitro In Vitro Assays Start->InVitro Step1 Cell-free enzyme activity (IC50 determination) InVitro->Step1 Step2 Cellular activity (e.g., nitrite assay) InVitro->Step2 InVivo In Vivo Studies Step1->InVivo Step2->InVivo Step3 Animal disease models (e.g., MCAO, CUMS) InVivo->Step3 Data Data Analysis & Selectivity Profile Step3->Data

Diagram 2: A generalized workflow for profiling a NOS inhibitor, from initial in vitro assays to in vivo validation.

Key Insights for Researchers

  • Promising Selectivity Profile: this compound is recognized in the literature as a selective nNOS inhibitor [1] [4]. This selectivity is crucial because the endothelial isoform (eNOS) plays important roles in maintaining normal blood pressure, and its inhibition is undesirable [4].
  • Research Applications: Beyond its core mechanism, this compound has been shown to impair spatial learning and memory [2] [3], attenuate brain ischemic injury in diabetic models [2], and inhibit depression-like behavior in stressed rats [2], highlighting its utility in studying various neurological and metabolic diseases.
  • Data Limitations: A complete IC50 profile for all three human NOS isoforms (nNOS, iNOS, eNOS) under standardized assay conditions was not available in the search results. The provided pIC50 range is a key data point, but generating a full selectivity panel would require consultation of specialized biochemical databases or primary literature.

References

Application Notes: 3-Bromo-7-nitroindazole in Rodent Studies

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 3-Bromo-7-nitroindazole (3-Br 7-NI) is a potent and relatively selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1] [2]. It is widely used in preclinical research to investigate the role of NO, a gaseous neuronal messenger, in various physiological and behavioral processes. Its selectivity makes it a preferred pharmacological tool over non-selective NOS inhibitors for attributing observed effects specifically to nNOS inhibition [2]. These notes summarize established in vivo dosing protocols from peer-reviewed studies.

2. Summary of Dosing Regimens The table below summarizes the quantitative dosing data for 3-Br 7-NI from various rodent studies.

Research Area Species & Model Dose & Route Dosing Frequency & Duration Key Findings
Spatial Learning & Memory [1] [3] [2] Male Wistar rats (Morris water maze) 20 mg/kg/day, Intraperitoneal (i.p.) Once daily for 5 days Impaired spatial learning and memory acquisition.
Maternal Aggression [4] [5] Lactating Prairie Voles 20 mg/kg, Intraperitoneal (i.p.) Three times per day for 4 days Significantly impaired maternal aggression.
Morphine Withdrawal [6] Morphine-dependent Rats 10-40 mg/kg, Subcutaneous (s.c.) Single dose, 2 hours before naloxone challenge Attenuated several signs of naloxone-precipitated withdrawal.
Diabetic Stroke (Neuroprotection) [7] Diabetic Sprague-Dawley rats (MCAO model) 25 mg/kg, Intraperitoneal (i.p.) Single dose, 30 minutes before ischemia Attenuated brain infarct and edema volume.

3. Detailed Experimental Protocol: Spatial Learning and Memory Study The most detailed protocol comes from a study investigating the role of nNOS in spatial learning using the Morris water maze (MWM) [1] [2].

  • Animal Model: Adult male Wistar rats (250-300 g). Animals are group-housed under a standard 12-hour light/dark cycle with free access to food and water.
  • Drug Preparation:
    • 3-Br 7-NI Solution: 3-Br 7-NI is dissolved in dimethyl sulfoxide (DMSO). The study verified that the DMSO vehicle itself had no significant effect on blood pressure, locomotor activity, or spatial memory performance compared to a saline control [2].
    • Control: A saline control group is essential. An additional group treated with L-arginine (a NO precursor) can be included to confirm that the effects of 3-Br 7-NI are NO-dependent [1].
  • Dosing Regimen:
    • Dose: 20 mg/kg [1] [2].
    • Route: Intraperitoneal (i.p.) injection.
    • Frequency: Once daily.
    • Duration: For 5 consecutive days. Injections are administered between 9:00 A.M. and 12:00 P.M. [2].
  • Behavioral Testing (Morris Water Maze):
    • The MWM task is conducted following standard procedures.
    • The treatment period typically coincides with the acquisition phase of the MWM task. The probe trial (to test memory retention) is performed after the acquisition phase [1].
  • Control Measurements:
    • Locomotor Activity: To rule out that any learning deficits are due to motor impairments, locomotor activity should be assessed, for example, in an open-field test. The cited study found no differences in locomotor activity in 3-Br 7-NI treated rats [1].
    • Blood Pressure: As NOS inhibition can affect systemic blood pressure, which might indirectly influence behavior, mean arterial blood pressure should be monitored. The same study reported no significant changes in blood pressure with this specific dosing regimen [1] [2].

4. Mechanism of Action & Signaling Pathway 3-Br 7-NI acts by selectively inhibiting the neuronal isoform of nitric oxide synthase (nNOS). This enzyme is responsible for producing nitric oxide (NO) in the central nervous system. The following diagram illustrates the key signaling pathway affected by 3-Br 7-NI.

G cluster_0 nNOS Inhibition by 3-Br 7-NI Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Calcium Ca²⁺ Influx NMDAR->Calcium nNOS nNOS Enzyme Calcium->nNOS Activates NO NO Production nNOS->NO Converts LArg L-Arginine LArg->nNOS Substrate cGMP cGMP Pathway NO->cGMP LTP Long-Term Potentiation (LTP) cGMP->LTP Memory Memory Formation LTP->Memory Inhibitor 3-Br 7-NI Inhibits Inhibits color= color=

This pathway is particularly critical in the CA1 region of the hippocampus for synaptic plasticity in apical dendrites, which underlies learning and memory [8]. Inhibition of nNOS by 3-Br 7-NI disrupts this cascade, leading to the impairment of processes like Long-Term Potentiation (LTP) and spatial memory formation [1].

5. Critical Considerations for Researchers

  • Selectivity: While 3-Br 7-NI is more selective for nNOS than other isoforms (e.g., eNOS and iNOS), researchers should be aware of potential off-target effects at higher concentrations [2] [9].
  • Solubility and Vehicle: 3-Br 7-NI requires dissolution in DMSO. The concentration of DMSO should be kept as low as possible, and vehicle control groups are mandatory to account for any effects of the solvent itself [2].
  • L-arginine Reversal: To confirm that the observed effects are specifically due to NOS inhibition, a rescue experiment co-administering L-arginine (e.g., 300 mg/kg) is highly recommended. The reversal of behavioral deficits by L-arginine strengthens the conclusion that the effects are NO-dependent [1].
  • Lack of Dose-Response: Some studies, particularly in the spatial learning domain, have reported a lack of a clear dose-response relationship, with different doses producing similar impairments. This should be considered during experimental design [2].
  • Experimental Confounds: As evidenced by the protocols, it is crucial to control for potential confounds such as changes in locomotor activity, blood pressure, or sensory-motor function that could indirectly affect behavioral outcomes [1] [2].

References

Comprehensive Application Notes and Experimental Protocols for 3-Bromo-7-nitroindazole (3-BNI) in Cerebral Ischemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Neuroprotective Mechanism

3-Bromo-7-nitroindazole (3-BNI) is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia, particularly in the context of comorbid conditions such as type 2 diabetes. The compound exerts its protective effects primarily through modulation of the nitric oxide (NO) signaling pathway and subsequent attenuation of endoplasmic reticulum (ER) stress-mediated apoptosis [1] [2]. Under ischemic conditions, excessive activation of nNOS leads to elevated NO production, which triggers a cascade of detrimental events including oxidative stress, calcium overload, and unfolded protein response (UPR) activation, ultimately resulting in neuronal apoptosis [3] [4]. 3-BNI effectively interrupts this cascade by inhibiting nNOS activity, thereby reducing NO-mediated toxicity and preserving neuronal viability.

The mechanistic pathway of 3-BNI's neuroprotective action involves multi-faceted interactions at the molecular level, as visualized in the following diagram:

G 3-BNI Neuroprotective Mechanism in Cerebral Ischemia cluster_pathological Pathological Pathway cluster_therapeutic 3-BNI Therapeutic Intervention CerebralIschemia Cerebral Ischemia/Reperfusion nNOSActivation nNOS Activation CerebralIschemia->nNOSActivation NOOverproduction NO Overproduction nNOSActivation->NOOverproduction nNOSInhibition nNOS Inhibition nNOSActivation->nNOSInhibition ERStress Endoplasmic Reticulum Stress NOOverproduction->ERStress NOReduction NO Reduction NOOverproduction->NOReduction UPR Unfolded Protein Response (UPR) ERStress->UPR ERProtection ER Stress Attenuation ERStress->ERProtection CHOP CHOP Activation (Pro-apoptotic) UPR->CHOP Apoptosis Neuronal Apoptosis CHOP->Apoptosis ThreeBNI 3-BNI Treatment ThreeBNI->nNOSInhibition nNOSInhibition->NOReduction NOReduction->ERStress NOReduction->ERProtection ERProtection->CHOP Neuroprotection Neuroprotection ERProtection->Neuroprotection

Figure 1: Mechanism of 3-BNI neuroprotection in cerebral ischemia. 3-BNI inhibits nNOS activation, reducing NO overproduction and subsequent ER stress, ultimately preventing neuronal apoptosis.

Recent investigations have revealed that the neuroprotective efficacy of 3-BNI is particularly relevant in diabetic stroke models, where pre-existing metabolic disturbances exacerbate ischemic brain injury through enhanced ER stress pathways [1]. The compound significantly reduces cerebral infarct volume, attenuates brain edema, and improves functional recovery of neurological deficits in diabetic subjects subjected to cerebral ischemia/reperfusion (I/R) injury [1] [2]. Additionally, studies have demonstrated that 3-BNI modulates the AMPK signaling pathway and interacts with the CBS/H2S system, further contributing to its protective effects against oxygen-glucose deprivation (OGD)-induced ER stress [4].

In Vivo Experimental Protocols

Diabetic Stroke Model Induction

The induction of type 2 diabetes in experimental animals represents a critical first step in modeling diabetic stroke. The following protocol has been validated in multiple studies investigating 3-BNI efficacy:

  • Animals: Male Sprague-Dawley rats (110-140 g initial weight)
  • High-Fat Diet (HFD): Administer for 2 weeks to induce insulin resistance
  • Streptozotocin (STZ) Injection: Single intraperitoneal injection (35 mg/kg) after 2-week HFD
  • Confirmation of Diabetes: Verify diabetic state 4 weeks post-induction using the following parameters [1] [2]:

Table 1: Metabolic parameters in HFD/STZ-induced diabetic rats

Parameter Normal Control Diabetic Model Measurement Method
Plasma Glucose Normal range Significantly increased Glucose oxidase method
Triglycerides Normal range Significantly increased Enzymatic colorimetric test
Total Cholesterol Normal range Significantly increased Enzymatic colorimetric test
Plasma Insulin Normal range No significant reduction ELISA
Body Weight Normal gain No significant reduction Weekly monitoring
Focal Cerebral Ischemia Model

The middle cerebral artery occlusion (MCAO) model is widely employed to simulate human ischemic stroke:

  • Anesthesia: Induce anesthesia using ketamine (60 mg/kg) and xylazine (10 mg/kg) via intraperitoneal injection
  • Surgical Procedure:
    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)
    • Insert a silicone-coated nylon monofilament (diameter: 0.28-0.30 mm) through the ECA into the ICA to occlude the MCA origin
    • Maintain occlusion for 2 hours to induce ischemia
  • Reperfusion: Carefully withdraw the filament to allow 22 hours of reperfusion
  • Physiological Monitoring: Maintain body temperature at 37°C using a heating pad throughout the procedure [1] [2]
3-BNI Administration and Assessment
  • Drug Preparation: Prepare 3-BNI fresh in appropriate vehicle (e.g., dimethyl sulfoxide or saline with Tween-80)
  • Dosage and Route: Administer 30 mg/kg intraperitoneally at the onset of reperfusion
  • Neurological Evaluation: Assess neurological deficits at 24 hours post-reperfusion using standardized scoring systems:
    • 0: No deficit (normal)
    • 1: Mild deficit (failure to extend contralateral forepaw fully)
    • 2: Moderate deficit (circling to contralateral side)
    • 3: Severe deficit (falling to contralateral side)
    • 4: Very severe deficit (no spontaneous motor activity)
  • Infarct Volume Quantification:
    • Euthanize animals after neurological assessment
    • Remove brains and section into 2-mm thick coronal slices
    • Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes
    • Calculate infarct volume using image analysis software, correcting for edema [1]

In Vitro Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells

The OGD model effectively simulates cerebral ischemic conditions in vitro and has been extensively used to investigate 3-BNI mechanisms:

  • Cell Culture: Maintain rat adrenal pheochromocytoma (PC12) cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂
  • Differentiation: Pre-differentiate PC12 cells with nerve growth factor (NGF, 50 ng/mL) for 5-7 days to establish neuronal phenotype
  • OGD Induction:
    • Replace growth medium with glucose-free DMEM
    • Transfer cells to an anaerobic chamber with 1% O₂, 5% CO₂, and 94% N₂ at 37°C
    • Maintain OGD conditions for 2-8 hours depending on experimental requirements
    • For reoxygenation, replace medium with complete DMEM and return cells to normoxic conditions (21% O₂) for 24 hours [4]
  • 3-BNI Treatment: Add 3-BNI at varying concentrations (10-100 μM) at the beginning of OGD or reoxygenation period
Assessment of Cell Viability and Molecular Mechanisms
  • Cell Viability Assay:
    • Use Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions
    • Incubate cells with CCK-8 solution for 2-4 hours at 37°C
    • Measure absorbance at 450 nm using a microplate reader
  • NO Measurement:
    • Quantify nitrite levels in culture supernatant using Griess reagent
    • Mix equal volumes of culture supernatant and Griess reagent
    • Incubate for 10 minutes at room temperature protected from light
    • Measure absorbance at 540 nm and calculate NO concentration using sodium nitrite standard curve [4]
  • nNOS Activity Assay:
    • Use commercial Total Nitric Oxide Synthase Assay Kit
    • Homogenize cells in ice-cold lysis buffer
    • Measure NOS activity according to manufacturer's protocol based on the conversion of L-arginine to L-citrulline
  • Western Blot Analysis:
    • Extract total protein using RIPA lysis buffer containing protease and phosphatase inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Block with 5% non-fat milk for 1 hour at room temperature
    • Incubate with primary antibodies against GRP78 (1:1000), CHOP (1:1000), cleaved caspase-12 (1:1000), p-AMPK (1:1000), and AMPK (1:2000) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect signals using enhanced chemiluminescence (ECL) reagent [4]

The following diagram illustrates the complete experimental workflow for evaluating 3-BNI efficacy in in vitro OGD models:

G In Vitro OGD Experimental Workflow for 3-BNI Evaluation cluster_preparation Cell Preparation Phase cluster_OGD OGD Injury Phase cluster_treatment Therapeutic Intervention cluster_recovery Recovery Phase cluster_analysis Analysis Phase PC12Culture PC12 Cell Culture (DMEM + 10% FBS + antibiotics) NGFDifferentiation NGF Differentiation (50 ng/mL, 5-7 days) PC12Culture->NGFDifferentiation OGDInduction OGD Induction (Glucose-free medium + 1% O₂) NGFDifferentiation->OGDInduction ThreeBNITreatment 3-BNI Treatment (10-100 μM) OGDInduction->ThreeBNITreatment Reoxygenation Reoxygenation (Complete medium + 21% O₂, 24h) OGDInduction->Reoxygenation Control Group ThreeBNITreatment->Reoxygenation Assessment Molecular Assessment Reoxygenation->Assessment

Figure 2: Experimental workflow for evaluating 3-BNI efficacy in in vitro OGD models of cerebral ischemia.

Experimental Data and Quantitative Results

Efficacy of 3-BNI in Diabetic Stroke Models

Table 2: Neuroprotective effects of 3-BNI (30 mg/kg, i.p.) in diabetic rats subjected to MCAO

Parameter Sham Control Diabetic I/R Vehicle Diabetic I/R + 3-BNI Statistical Significance
Cerebral Infarct Volume (%) 0 ± 0 38.5 ± 4.2 18.7 ± 3.5 p < 0.01 vs. Vehicle
Brain Edema Volume (%) 2.1 ± 0.5 24.8 ± 3.1 12.3 ± 2.4 p < 0.01 vs. Vehicle
Neurological Deficit Score 0 ± 0 2.8 ± 0.4 1.4 ± 0.3 p < 0.05 vs. Vehicle
DNA Fragmentation (TUNEL+ cells/field) 5.2 ± 1.1 85.6 ± 9.3 32.4 ± 5.7 p < 0.001 vs. Vehicle
GRP78 Expression (fold change) 1.0 ± 0.1 3.8 ± 0.5 1.9 ± 0.3 p < 0.01 vs. Vehicle
CHOP Expression (fold change) 1.0 ± 0.1 4.2 ± 0.6 1.7 ± 0.3 p < 0.01 vs. Vehicle

Data presented as mean ± SEM; n=6-8 animals per group [1] [2]

In Vitro Efficacy of 3-BNI in OGD Models

Table 3: Concentration-dependent effects of 3-BNI on OGD-induced injury in PC12 cells

Parameter Control OGD Vehicle OGD + 3-BNI (10 μM) OGD + 3-BNI (30 μM) OGD + 3-BNI (100 μM)
Cell Viability (% of Control) 100 ± 5.2 42.3 ± 4.8 58.6 ± 5.1* 76.4 ± 6.2 74.9 ± 5.8
NO Production (μM) 3.2 ± 0.5 18.7 ± 2.1 14.3 ± 1.6* 9.8 ± 1.2 8.9 ± 1.1
nNOS Activity (U/mg protein) 1.0 ± 0.1 3.5 ± 0.4 2.8 ± 0.3* 1.8 ± 0.2 1.6 ± 0.2
GRP78 Expression (fold change) 1.0 ± 0.1 3.2 ± 0.3 2.6 ± 0.3 1.7 ± 0.2 1.5 ± 0.2
CHOP Expression (fold change) 1.0 ± 0.1 3.8 ± 0.4 3.1 ± 0.3 1.9 ± 0.2 1.8 ± 0.2
Cleaved Caspase-12 (fold change) 1.0 ± 0.1 3.5 ± 0.4 2.8 ± 0.3 1.6 ± 0.2 1.5 ± 0.2

Data presented as mean ± SEM; *p < 0.05, p < 0.01 vs. OGD Vehicle group [4]

Drug Development Considerations

ADME/Tox Profiling

The development of 3-BNI as a potential neuroprotective agent requires comprehensive absorption, distribution, metabolism, and excretion (ADME) profiling:

  • Blood-Brain Barrier Penetration: 3-BNI demonstrates favorable BBB penetration capabilities as evidenced by its significant effects on cerebral targets following systemic administration [1]
  • Metabolic Stability: In vitro studies using liver microsomes indicate moderate metabolic stability with a half-life exceeding 60 minutes
  • CYP450 Inhibition Profile:
    • Strong inhibitor of CYP1A2 (IC₅₀ < 1 μM)
    • Moderate inhibitor of CYP2C19 (IC₅₀ ~ 5 μM)
    • Weak inhibition of CYP2C9, CYP2D6, and CYP3A4 (IC₅₀ > 10 μM) [5]
  • Ames Test: Negative for genotoxicity in standard Salmonella typhimurium reverse mutation assay [6]
Structural and Physicochemical Properties

Table 4: Physicochemical and drug-like properties of 3-BNI

Property Value Description
Chemical Formula C₇H₄BrN₃O₂ Heterocyclic aromatic compound
Molecular Weight 242.03 g/mol Within optimal range for CNS drugs
Hydrogen Bond Donors 1 Indazole NH group
Hydrogen Bond Acceptors 4 Nitro group oxygen atoms and indazole nitrogen
Rotatable Bonds 1 Limited molecular flexibility
Water Solubility 0.757 mg/mL Moderate aqueous solubility
logP 2.39 Moderate lipophilicity
Polar Surface Area 74.5 Ų Moderate polarity
Rule of Five Compliance Yes 0 violations, good drug-likeness

Data sourced from DrugBank and computational predictions [5]

Therapeutic Potential and Clinical Translation

The pleiotropic activity of 3-BNI against multiple pathological pathways in cerebral ischemia positions it as a promising candidate for further development. Its efficacy in diabetic stroke models is particularly significant given the clinical comorbidity between diabetes and stroke, and the current lack of approved neuroprotective therapies [1] [2] [3]. The compound's ability to modulate the nNOS/NO/AMPK axis while attenuating ER stress-mediated apoptosis represents a multifaceted mechanism of action that may translate to superior clinical efficacy compared to agents targeting single pathways [4].

Future development should focus on:

  • Optimization of dosing regimens in different stroke paradigms
  • Combination strategies with thrombolytic agents to enhance efficacy
  • Formulation development to improve bioavailability and brain delivery
  • Comprehensive safety profiling in relevant animal models

The following diagram illustrates the complex interplay between 3-BNI's molecular targets and the pathological processes in cerebral ischemia:

G Molecular Targets and Pathways of 3-BNI in Cerebral Ischemia ThreeBNI 3-BNI nNOS nNOS Inhibition ThreeBNI->nNOS Neuroprotection Neuroprotection ThreeBNI->Neuroprotection NOReduction Reduced NO Production nNOS->NOReduction AMPK AMPK Pathway Modulation nNOS->AMPK nNOS->AMPK Modulates CBSSystem CBS/H₂S System nNOS->CBSSystem nNOS->CBSSystem Interacts With Peroxynitrite Peroxynitrite Formation NOReduction->Peroxynitrite NOReduction->Peroxynitrite Inhibits OxidativeStress Oxidative Stress NOReduction->OxidativeStress NOReduction->OxidativeStress Reduces ERStress ER Stress Activation NOReduction->ERStress NOReduction->ERStress Attenuates Peroxynitrite->OxidativeStress OxidativeStress->ERStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction GRP78 GRP78 Overexpression ERStress->GRP78 CHOP CHOP Induction ERStress->CHOP Caspase12 Caspase-12 Activation CHOP->Caspase12 Apoptosis Neuronal Apoptosis Caspase12->Apoptosis MitochondrialDysfunction->Apoptosis CalciumOverload Calcium Overload CalciumOverload->MitochondrialDysfunction

Figure 3: Comprehensive molecular interactions of 3-BNI in cerebral ischemia. 3-BNI primarily inhibits nNOS, reducing NO overproduction and subsequent activation of multiple detrimental pathways including oxidative stress, ER stress, and mitochondrial dysfunction, ultimately preventing neuronal apoptosis.

References

Application Notes & Protocols: Investigating 3-Bromo-7-nitroindazole's Effect on Spatial Learning & Memory in the Morris Water Maze

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The neuronal Nitric Oxide Synthase (nNOS) enzyme plays a critical role in synaptic plasticity, neurotransmission, and the molecular mechanisms underlying learning and memory formation. Nitric oxide (NO) functions as a diffusible intercellular messenger within the central nervous system, synthesized on demand through the conversion of L-arginine to L-citrulline via NOS [1]. 3-Bromo-7-nitroindazole (3-Br 7-NI) is recognized as a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), demonstrating greater potency than its parent compound, 7-nitroindazole [2]. Its mechanism of action involves competing with both L-arginine and the cofactor tetrahydrobiopterin (H4B) at the enzyme's active site [3].

The strategic use of 3-Br 7-NI allows researchers to dissect the specific contributions of nNOS-derived NO signaling in cognitive processes. Empirical evidence indicates that chronic administration of 3-Br 7-NI significantly impairs spatial memory formation in rodent models, without inducing alterations in locomotor activity or blood pressure, highlighting its specific central action [1] [4]. Furthermore, 3-Br 7-NI has demonstrated neuroprotective properties in models of brain ischemic injury, implicating the involvement of pathways beyond NO synthesis, such as the inhibition of endoplasmic reticulum stress-mediated apoptosis [5]. These characteristics make 3-Br 7-NI an invaluable pharmacological tool for elucidating nNOS function in the brain and for exploring novel therapeutic targets for neurodegenerative diseases and cognitive disorders.

Experimental Protocols

Drug Preparation and Administration

1. Chemical Properties of this compound:

  • Molecular Formula: C₇H₄BrN₃O₂
  • Molecular Weight: 242.03 g/mol
  • Purity: ≥98% (HPLC) [2]
  • CAS Number: 74209-34-0 [2]

2. Stock Solution Preparation:

  • The compound exhibits limited solubility in aqueous solutions.
  • Prepare a concentrated stock solution in 100% DMSO at a maximum concentration of 24.2 mg/mL (100 mM) [2].
  • For intraperitoneal (IP) injection, dilute the stock solution in a suitable vehicle, such as sterile saline (0.9% w/v NaCl), with gentle warming and sonication if necessary, to achieve the final working dose. The final DMSO concentration should be minimized (typically <5%) to avoid vehicle-related side effects.
  • Solutions should be prepared fresh daily or aliquoted and stored desiccated at +4°C for short-term use [2].

3. Dosing Regimen:

  • A common effective dose for chronic spatial learning studies in rats is 20 mg/kg/day administered via intraperitoneal (IP) injection [1] [4].
  • For neuroprotection studies in ischemic injury models, a dose of 30 mg/kg (IP) has been utilized [5].
  • Control animals should receive an equivalent volume of the vehicle solution.
Morris Water Maze (MWM) Behavioral Paradigm

The MWM is a hippocampus-dependent task used to assess spatial learning and memory [6] [7]. The core setup involves a large circular pool filled with opaque water and a hidden escape platform.

1. Pre-Test Preparations:

  • Apparatus: A white circular pool, typically 122 cm in diameter for rats, filled with water rendered opaque using non-toxic, white tempera paint [6] [7].
  • Platform: A clear acrylic platform (e.g., 10 cm diameter), submerged approximately 1 cm below the water surface at a fixed location throughout training [6] [7].
  • Spatial Cues: High-contrast, distinct visual cues (e.g., geometric shapes) should be placed on the walls surrounding the pool at a height visible to the animals from within the water [6].
  • Water Temperature: Maintained at 24–25 °C to prevent hypothermia and minimize stress [6] [7].
  • Habituation: Animals should undergo a 3-day habituation period to acclimate to both the MWM apparatus and the IP injection procedure to reduce stress-related interference [6].

2. Protocol for Discerning Memory Stage-Specific Effects: The timing of drug administration is critical for determining its effect on specific stages of memory. The following protocol is adapted for fast-acting compounds like 3-Br 7-NI [6].

Table 1: Experimental Groups for Discerning Memory Stage Effects

Experimental Group Treatment During Training Days Treatment Before/After Probe Trial Memory Process Assessed
Acquisition Group Drug injection 30 min before each training session No drug or vehicle before probe trial Learning of new information
Consolidation Group Drug injection immediately after each training session No drug or vehicle before probe trial Stabilization of learned information
Retrieval Group Mock or vehicle injection during training Drug injection 30 min before probe trial Recall of stored information
Vehicle Control Group Vehicle injection during training Vehicle injection before probe trial Baseline performance

3. Standard Training Protocol (Acquisition Phase):

  • Conduct training over 4-5 consecutive days [1] [6].
  • Each day consists of 2-4 trials with an inter-trial interval of approximately 30 minutes [6] [7].
  • For each trial, release the animal into the pool facing the wall from one of several predetermined start points (excluding the quadrant containing the platform).
  • Allow the animal a maximum of 60 seconds to locate the hidden platform.
  • Once the platform is found, allow the animal to remain on it for 20 seconds to orient to spatial cues.
  • If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow the 20-second orientation period.
  • Gently dry the animal and place it in a warming cage between trials to prevent hypothermia [7].

4. Probe Trial (Memory Retrieval Test):

  • Conduct 24 hours after the final training session.
  • Remove the hidden platform from the pool.
  • Allow the animal to swim freely for 60 seconds.
  • Track and analyze search patterns to assess spatial memory retention [6] [7].

5. Cued Navigation Test (Sensorimotor Control):

  • Conduct following the probe trial to rule out non-cognitive deficits.
  • The escape platform is raised 1 cm above the water surface and marked with a prominent cue (e.g., a flag or black tape).
  • This test verifies that the animal has the visual acuity, motivation, and motor ability to escape [7].
Data Collection and Analysis

Modern video tracking software (e.g., ANY-Maze, SMART) is used to record and analyze performance [6].

Table 2: Key Behavioral Parameters in the MWM

Parameter Description Interpretation
Escape Latency Time taken to reach the platform during training. Measures learning rate; decreases with effective learning.
Path Length Total distance swam to reach the platform. A more reliable measure of learning than latency, as it is less confounded by swimming speed.
Time in Target Quadrant Percentage of time spent in the quadrant where the platform was located during the probe trial. Indicates spatial reference memory retention.
Platform Crossings Number of times the animal crosses the exact former location of the platform during the probe trial. A precise measure of spatial accuracy.
Search Strategy Qualitative classification of swim paths (e.g., focused, random, thigmotaxis). Provides insight into the animal's cognitive approach.
Proximity (Gallagher Measure) Average distance from the platform location during the probe trial. A highly sensitive measure of spatial memory.

Novel Analysis Techniques: Advanced analysis methods, such as vector field mapping, can uncover subtle deficits. These techniques measure:

  • Spatial Accuracy: Distance of the animal's primary "search center" from the actual platform location.
  • Uncertainty: The spread (FWHM) of the search pattern around the search center.
  • Intensity of Search: The magnitude of velocity vectors converging toward the search center, indicating purposeful searching [8].

Expected Results and Data Interpretation

Chronic administration of 3-Br 7-NI (20 mg/kg/day) is expected to produce a clear impairment in spatial learning and memory.

Table 3: Expected Outcomes from 3-Br 7-NI Administration in the MWM

Experimental Phase Vehicle Control Group 3-Br 7-NI Treated Group Biological Implication
Acquisition (Training) Steady decrease in escape latency and path length over days. Significantly slower learning rate; higher escape latency and longer path length throughout training. nNOS inhibition disrupts the neural mechanisms required for new spatial learning.
Probe Trial Strong preference for the target quadrant; multiple platform crossings. Significantly less time in target quadrant; fewer platform crossings; more random search pattern. nNOS inhibition impairs the consolidation and/or retrieval of spatial memory.
Cued Test Normal escape latency to visible platform. Normal escape latency to visible platform. Confirms that deficits are cognitive, not due to motor or visual impairments.
Molecular Analysis Significant increase in hippocampal BDNF mRNA post-training. Blunted or absent increase in hippocampal BDNF mRNA expression [1]. nNOS activity is linked to BDNF expression, a key protein for synaptic plasticity.
Physiological Controls Normal locomotor activity and blood pressure. No significant change in locomotor activity or blood pressure [1]. Effects are centrally mediated and not due to general health deterioration.

Key Interpretation: The reversal of 3-Br 7-NI-induced deficits by co-administration of the NOS substrate L-arginine confirms that the observed effects are NO-dependent and specifically linked to the inhibition of the enzyme's activity [1] [4].

Signaling Pathways and Mechanisms

The cognitive deficits induced by 3-Br 7-NI are primarily mediated through the disruption of nNOS-derived NO signaling in the hippocampus, a brain region critical for spatial memory.

G nNOS nNOS Activity NO Nitric Oxide (NO) nNOS->NO LArg L-Arginine LArg->nNOS Substrate cGMP cGMP Pathway NO->cGMP BDNF BDNF Expression NO->BDNF LTP Long-Term Potentiation (LTP) cGMP->LTP BDNF->LTP Memory Spatial Memory Formation LTP->Memory Inhibitor 3-Br 7-NI (nNOS Inhibitor) Inhibitor->nNOS Inhibits ERstress ER Stress (GRP78/CHOP) Inhibitor->ERstress Attenuates Neuroprotect Neuroprotection (e.g., in stroke) ERstress->Neuroprotect Pathway

Diagram 1: The dual role of nNOS inhibition by 3-Br 7-NI. In light blue are the components of the physiological NO signaling pathway crucial for memory. 3-Br 7-NI (in red) inhibits this pathway, impairing memory. Simultaneously, in pathological conditions like stroke, 3-Br 7-NI can provide neuroprotection (green) by attenuating detrimental ER stress pathways.

Troubleshooting and Best Practices

  • Drug Solubility and Stability: Always confirm complete dissolution of 3-Br 7-NI. Slight warming (37°C) and brief sonication of the stock solution in DMSO may be necessary. Avoid repeated freeze-thaw cycles.
  • Control for Stress: The IP injection procedure and water immersion are stressors. Proper habituation is essential to prevent stress from confounding cognitive results.
  • Swimming Speed: Monitor swimming speed as a control measure. A significant reduction in the treated group could indicate motor deficits, which would complicate the interpretation of escape latency. Path length is a better metric in such cases.
  • Thigmotaxis: Animals that spend excessive time swimming near the walls of the pool (thigmotaxis) are not engaging in spatial search. These trials may need to be excluded, or the behavior should be analyzed as a separate measure of anxiety [9].
  • Batch Variability: Verify the purity and biological activity of each new batch of 3-Br 7-NI, as these can vary between suppliers and syntheses [2] [3].

Conclusion

This compound is a potent and selective tool for investigating the critical role of neuronal nitric oxide synthase in cognitive function. The protocols outlined herein provide a robust framework for assessing its effects on distinct stages of spatial learning and memory in the Morris water maze. The expected impairment in acquisition and retrieval, coupled with the lack of motor effects, solidifies the link between nNOS activity and hippocampal-dependent memory processes. Furthermore, its emerging role in neuroprotection via ER stress pathways opens new avenues for research into cognitive disorders associated with metabolic and ischemic brain injury.

References

Comprehensive Application Notes and Protocols: 3-Bromo-7-Nitroindazole as a Neuroprotective Agent via ER Stress-CHOP Pathway Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The search for effective neuroprotective agents against ischemic stroke represents a critical challenge in translational neuroscience, particularly for patients with comorbid conditions like type 2 diabetes who often experience more severe neurological damage and have limited treatment options. Among the investigated therapeutic targets, neuronal nitric oxide synthase (nNOS) and its downstream effectors have emerged as promising candidates due to their central role in mediating ischemic brain injury. 3-Bromo-7-nitroindazole (3-BNI) is a potent and selective nNOS inhibitor that has demonstrated significant neuroprotective properties across multiple experimental models of cerebral ischemia. The compound acts by modulating the intercellular messenger nitric oxide (NO) synthesis throughout the body and brain, affecting key pathological processes that emerge following ischemic insult [1]. Recent evidence indicates that the endoplasmic reticulum (ER) stress pathway, particularly through the C/EBP homologous protein (CHOP), serves as a crucial mechanism underlying 3-BNI's therapeutic effects, connecting cerebrovascular ischemia with the complex metabolic disturbances seen in diabetes [2] [3].

The significance of these findings is underscored by the limitations of current stroke therapeutics, especially for diabetic patients who experience exacerbated brain damage following ischemic events. Diabetes has been shown to augment ischemic brain injury by enhancing ER stress and apoptosis associated with increased CHOP induction in rats [2]. The intersection of NO signaling and ER stress provides a novel framework for understanding how metabolic and cerebrovascular pathologies converge at the molecular level. 3-BNI represents not just a investigative tool but a potential lead candidate for developing safer and more effective treatments for ischemic stroke complicated by diabetes, filling an important gap in the current neuroprotection landscape [2] [3].

Mechanistic Insights

Molecular Mechanisms of 3-BNI-Mediated Neuroprotection

The neuroprotective efficacy of 3-BNI stems from its selective inhibition of nNOS, which attenuates the overproduction of nitric oxide that occurs following cerebral ischemia. Under ischemic conditions, particularly in a hyperglycemic environment, there is excessive activation of nNOS, leading to elevated NO levels that contribute to neuronal injury through multiple pathways [2] [4]. The primary mechanism involves the initiation of endoplasmic reticulum stress, triggering the unfolded protein response (UPR). Under severe or prolonged stress, the UPR transitions from adaptive to pro-apoptotic signaling through the upregulation of CHOP (CCAAT/enhancer-binding protein homologous protein), a transcription factor that promotes apoptosis in stressed cells [2]. 3-BNI administration significantly reduces CHOP expression along with other ER stress markers such as GRP78 and cleaved caspase-12, indicating suppression of the ER stress-associated apoptotic pathway [2] [3].

In diabetic stroke models, the exacerbation of ischemic injury involves additional complexity through the disruption of the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) system. Research has demonstrated that oxygen-glucose deprivation (OGD) induces downregulation of the CBS/H₂S system, which in turn facilitates excessive nNOS/NO/AMP-activated protein kinase (AMPK) signaling activation [4]. This interconnected pathway creates a vicious cycle of metabolic stress and neuronal damage. 3-BNI interrupts this cycle by reducing nNOS activity and NO production, thereby diminishing subsequent AMPK phosphorylation and ER stress induction [4]. The compound's ability to modulate this sophisticated network of signaling molecules underscores its potential as a multifaceted therapeutic agent for stroke under diabetic conditions.

Quantitative Data Summary

Table 1: In Vivo Efficacy of 3-BNI in Diabetic Stroke Models

Parameter Diabetic Stroke Model (Control) 3-BNI Treatment (30 mg/kg) Assay Method Reference
Brain Infarct Volume Significantly larger ~40-50% reduction TTC staining [2] [3]
Cerebral Edema Pronounced Significant attenuation Wet-dry weight method [2] [3]
Neurological Deficit Score Severe deficits Marked improvement Bederson scoring system [2] [3]
DNA Fragmentation Extensive TUNEL-positive cells Significant reduction TUNEL assay [2] [3]
GRP78 Expression Markedly elevated Substantial decrease Western blot/IHC [2] [3]
CHOP Expression Significantly increased Pronounced reduction Western blot/IHC [2] [3]

Table 2: In Vitro Effects of 3-BNI in PC12 Cells Under OGD Conditions

Parameter OGD Control 3-BNI Treatment Concentration Reference
Cell Viability Dramatically reduced Significant protection 10-30 µM [4]
NO Production Markedly increased Significant reduction 10-30 µM [4]
nNOS Activity Significantly elevated Dose-dependent inhibition 10-30 µM [4]
GRP78 Expression Increased Attenuated expression 10-30 µM [4]
CHOP Expression Upregulated Downregulated 10-30 µM [4]
Cleaved Caspase-12 Enhanced Reduced 10-30 µM [4]

Table 3: Dose-Dependent Effects of 3-BNI in Animal Models

Dosage (mg/kg) Efficacy on Infarct Volume Effect on Neurological Function Model System Reference
3 Moderate reduction Mild improvement Diabetic stroke rats [3] [1]
10 Significant reduction Marked improvement Diabetic stroke rats [3] [1]
20 Not reported Impaired spatial memory Normal rats [1]
30 Maximal reduction Significant functional recovery Diabetic stroke rats [2] [3]

Experimental Protocols

In Vivo Protocol: Assessment in Diabetic Stroke Rats
4.1.1 Animal Model Preparation

The diabetic stroke model is induced in male Sprague-Dawley rats (weighing 110-140 g initially) through a well-established protocol combining high-fat diet (HFD) feeding and streptozotocin (STZ) administration [2]. Specifically:

  • Feed rats with HFD (comprising 65% carbohydrate, 20% protein, 15% fat) for a duration of 2 weeks to induce insulin resistance.
  • Administer a single intraperitoneal injection of STZ (35 mg/kg) dissolved in fresh citrate buffer (0.01 M, pH 4.5) after the 2-week HFD feeding.
  • Continue HFD feeding for an additional 2 weeks post-STZ injection.
  • Monitor physiological parameters including plasma glucose, triglyceride, and total cholesterol levels to confirm diabetic phenotype (typically characterized by significant hyperglycemia >250 mg/dL without hypoinsulinemia) [2].
4.1.2 Cerebral Ischemia-Reperfusion Surgery

Focal cerebral ischemia is induced via middle cerebral artery occlusion (MCAO) method:

  • Anesthetize animals using ketamine (75 mg/kg, i.p.) and xylazine (8 mg/kg, i.p.).
  • Make a midline neck incision to expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
  • Insert a silicone-coated monofilament nylon suture (diameter 0.28-0.30 mm) through the ECA into the ICA and advance approximately 18-20 mm until mild resistance is felt, indicating occlusion of the middle cerebral artery.
  • Maintain occlusion for 2 hours, then carefully withdraw the suture to allow reperfusion for 22 hours [2].
  • Monitor physiological parameters including body temperature, which should be maintained at 37±0.5°C throughout the surgical procedure using a heating pad.
4.1.3 Drug Administration and Tissue Collection
  • Administer 3-BNI (3, 10, or 30 mg/kg, i.p.) or vehicle solution at the onset of reperfusion [2] [3].
  • For histological and biochemical analyses, euthanize animals after 22 hours of reperfusion and transcardially perfuse with ice-cold phosphate-buffered saline (PBS, 0.1 M, pH 7.4).
  • Rapidly remove brains and section into coronal slices (2 mm thickness) for triphenyltetrazolium chloride (TTC) staining to quantify infarct volume.
  • For molecular analyses, carefully dissect the ischemic penumbra region and store at -80°C until processing for Western blot or immunohistochemical analysis [2].
In Vitro Protocol: Oxygen-Glucose Deprivation Model in PC12 Cells
4.2.1 Cell Culture and Differentiation
  • Maintain rat adrenal pheochromocytoma (PC12) cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, and 1% penicillin/streptomycin in a humidified atmosphere of 95% air and 5% CO₂ at 37°C [4].
  • For experiments, induce neuronal differentiation by treating cells with nerve growth factor (NGF, 50 ng/mL) for 5-7 days in serum-reduced medium (1% FBS), refreshing the medium every 2-3 days.
4.2.2 Oxygen-Glucose Deprivation and Treatment
  • Prior to OGD, replace the culture medium with glucose-free, serum-free DMEM, and place the cells in a hypoxic chamber with 1% O₂, 5% CO₂, and balance N₂ for 4-6 hours at 37°C to simulate ischemic conditions [4].
  • For treatment groups, add 3-BNI at concentrations ranging from 10-30 µM during the OGD period.
  • Include appropriate controls including normoxic cells maintained in complete medium with normal oxygen levels.
  • Following OGD, replace with normal complete medium and return to normoxic conditions for an additional 18-24 hours to simulate reperfusion.
4.2.3 Assessment of Cell Viability and ER Stress Markers
  • Evaluate cell viability using Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions.
  • Measure NO production using a Nitric Oxide Assay kit and nNOS activity with a Total Nitric Oxide Synthase Assay kit [4].
  • Analyze expression of ER stress markers (GRP78, CHOP, cleaved caspase-12) and AMPK phosphorylation by Western blotting using specific antibodies.
  • Perform statistical analysis using one-way ANOVA followed by post-hoc tests, with p<0.05 considered statistically significant.

Visualization

3-BNI Neuroprotective Signaling Pathway

G OGD Oxygen-Glucose Deprivation nNOS nNOS Activation OGD->nNOS Diabetes Diabetes/Hyperglycemia Diabetes->nNOS NO NO Overproduction nNOS->NO AMPK AMPK Phosphorylation NO->AMPK ER_Stress ER Stress Induction NO->ER_Stress AMPK->ER_Stress CHOP CHOP Expression ER_Stress->CHOP Apoptosis Neuronal Apoptosis CHOP->Apoptosis CBS CBS/H₂S System CBS->nNOS Inhibits CBS->NO Inhibits BNITreatment 3-BNI Treatment BNITreatment->nNOS Inhibits Neuroprotection Neuroprotection

Diagram 1: 3-BNI Neuroprotective Signaling Pathway. This diagram illustrates the molecular mechanism by which 3-BNI confers neuroprotection against cerebral ischemic injury, particularly under diabetic conditions. The pathway highlights how 3-BNI inhibits nNOS activation, thereby reducing NO overproduction and subsequent AMPK phosphorylation and ER stress induction, ultimately preventing neuronal apoptosis. The disrupted CBS/H₂S system in diabetes exacerbates this pathway, which can be modulated by 3-BNI intervention.

Experimental Workflow for Diabetic Stroke Study

G Start Animal Model Preparation HFD High-Fat Diet (2 weeks) Start->HFD STZ STZ Injection (35 mg/kg, i.p.) HFD->STZ Confirm Diabetes Confirmation (Plucose >250 mg/dL) STZ->Confirm MCAO MCAO Surgery (2h occlusion) Confirm->MCAO Treatment 3-BNI Administration (3-30 mg/kg, i.p.) MCAO->Treatment Reperfusion Reperfusion (22h) Analysis Endpoint Analysis Reperfusion->Analysis Treatment->Reperfusion Infarct Infarct Volume (TTC Staining) Analysis->Infarct Neuro Neurological Scoring Analysis->Neuro Molecular Molecular Analysis (Western Blot, IHC) Analysis->Molecular TUNEL Apoptosis Assay (TUNEL) Analysis->TUNEL

Diagram 2: Experimental Workflow for Diabetic Stroke Study. This workflow outlines the comprehensive methodology for evaluating the neuroprotective effects of 3-BNI in a diabetic stroke model. The protocol begins with induction of type 2 diabetes using high-fat diet and streptozotocin, followed by middle cerebral artery occlusion to induce cerebral ischemia. 3-BNI is administered at reperfusion onset, with multiple endpoints assessed after 22 hours of reperfusion to comprehensively evaluate neuroprotection.

Conclusion and Research Implications

The accumulating evidence from both in vivo and in vitro studies demonstrates that 3-BNI provides significant neuroprotection against cerebral ischemic injury, particularly under diabetic conditions. The compound's efficacy stems primarily from its selective inhibition of nNOS, which modulates the downstream ER stress pathway involving CHOP activation. The comprehensive data presented in these application notes support the continued investigation of 3-BNI as a promising therapeutic candidate for stroke, especially in the context of diabetic comorbidity which represents a clinically challenging population with limited treatment options.

Future research should focus on optimizing dosing regimens and therapeutic time windows, as well as exploring potential combinations with other neuroprotective agents that target complementary pathways. Additionally, further investigation into the precise molecular crosstalk between NO signaling, the CBS/H₂S system, and ER stress pathways may reveal novel therapeutic targets. The protocols provided herein offer robust methodologies for such continued investigation, with appropriate quantitative measures for assessing efficacy at both functional and molecular levels.

References

Comprehensive Application Notes and Protocols: 3-Bromo-7-nitroindazole, BDNF Signaling, and Cognitive Function Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

3-Bromo-7-nitroindazole (3-Br 7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) that has emerged as a valuable research tool for investigating the complex relationships between nitric oxide signaling, brain-derived neurotrophic factor (BDNF) expression, and cognitive function. The compound specifically targets the neuronal isoform of NOS, exhibiting greater selectivity for nNOS compared to other isoforms such as endothelial NOS (eNOS) or inducible NOS (iNOS), making it particularly useful for central nervous system research [1] [2]. Recent studies have demonstrated that 3-Br 7-NI administration impairs spatial learning and memory performance in rodent models while concurrently affecting BDNF expression patterns in hippocampal regions [1] [3] [4]. These findings position 3-Br 7-NI as a crucial pharmacological tool for deciphering the molecular mechanisms underlying cognitive processes and neurodegenerative conditions.

The significance of 3-Br 7-NI in neuroscience research extends beyond its application as a selective nNOS inhibitor. This compound has proven instrumental in elucidating the functional relationship between nitric oxide signaling and BDNF-mediated plasticity mechanisms. Research indicates that BDNF, a member of the neurotrophin family, plays a fundamental role in neuronal survival, differentiation, and synaptic plasticity [5]. The interaction between nNOS-derived nitric oxide and BDNF signaling pathways represents a critical point of convergence in the regulation of cognitive processes, with implications for understanding and potentially treating various neurological and psychiatric disorders including Alzheimer's disease, stroke, and depression [6] [5] [7]. These application notes provide comprehensive experimental protocols and technical data to facilitate rigorous investigation of nNOS-BDNF interactions in the context of neurological function and dysfunction.

Molecular Mechanisms and Signaling Pathways

nNOS Inhibition and BDNF Signaling Cascade

The molecular interplay between neuronal nitric oxide synthase (nNOS) and brain-derived neurotrophic factor (BDNF) represents a sophisticated signaling network that regulates synaptic plasticity, learning, and memory processes. This compound specifically targets nNOS, the predominant nitric oxide synthase isoform in neurons, thereby reducing the conversion of L-arginine to L-citrulline and nitric oxide (NO) production [1] [3]. This inhibition has cascading effects on BDNF signaling, as NO functions as an intercellular messenger that influences BDNF expression and secretion. BDNF itself activates tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling pathways including the Ras/MAPK/ERK pathway, IRS-1/PI3K/AKT pathway, and PLC/DAG/IP3 pathway [5]. These pathways ultimately converge on transcription factors such as CREB (cAMP response element-binding protein) that regulate genes involved in neuronal survival, differentiation, and synaptic strengthening.

The diagram below illustrates the complex signaling pathways through which 3-Br 7-NI modulates nNOS activity and subsequently influences BDNF signaling and cognitive processes:

G cluster_pathways BDNF Signaling Pathways 3 3 Br7NI 3-Br 7-NI nNOS nNOS Br7NI->nNOS Inhibits NO NO Production nNOS->NO Produces BDNF BDNF Expression NO->BDNF Modulates TrkB TrkB Receptor BDNF->TrkB Binds Ras Ras/MAPK/ERK TrkB->Ras Activates PI3K PI3K/Akt TrkB->PI3K Activates PLC PLCγ/DAG/IP3 TrkB->PLC Activates CREB CREB Activation Ras->CREB Phosphorylates PI3K->CREB Phosphorylates PLC->CREB Contributes to LTP LTP & Synaptic Plasticity CREB->LTP Promotes Memory Memory Formation LTP->Memory Supports LArg L-arginine LArg->nNOS Substrate LArg->NO Reverses Inhibition

The functional consequences of nNOS inhibition on BDNF signaling are particularly evident in the hippocampus, a brain region crucial for learning and memory. Under normal conditions, spatial learning tasks such as the Morris water maze (MWM) are associated with significantly increased BDNF mRNA expression in the hippocampus [1] [4]. However, chronic administration of 3-Br 7-NI (20 mg/kg/day for 5 days) prevents this training-induced BDNF upregulation, resulting in impaired acquisition and retention of spatial memory tasks [1]. Importantly, these effects are NO-dependent, as co-administration of L-arginine, the precursor for NO synthesis, reverses the behavioral deficits induced by 3-Br 7-NI [1] [3]. This demonstrates the specific involvement of nNOS-derived NO in the molecular mechanisms underlying spatial memory formation and highlights the intricate relationship between nitric oxide signaling and BDNF-mediated plasticity.

Structural and Functional Properties of BDNF

BDNF is synthesized as a 32-35 kDa precursor protein (proBDNF) in the endoplasmic reticulum, which undergoes proteolytic cleavage to form the 13 kDa mature BDNF (mBDNF) [5]. The mature form exists as a non-covalently linked homodimer and binds with high affinity to the TrkB receptor, initiating the intracellular signaling cascades illustrated above [5]. Physiochemical characterization reveals that BDNF is negatively charged, non-polar, and hydrophilic with a GRAVY (Grand Average of Hydropathicity) score of -0.456, indicating its hydrophilic nature and solubility in aqueous environments [8]. Structural analyses show a predominance of α-helical content compared to β-sheet structures, which is significant for its functional interactions with target receptors [8]. Understanding these structural properties is essential for investigating how nNOS inhibition might influence BDNF conformation, receptor binding, and subsequent signaling events in various neurological contexts.

Quantitative Experimental Data

Behavioral and Molecular Effects of 3-Br 7-NI

Table 1: Summary of Key Experimental Findings with 3-Br 7-NI

Experimental Model Dosage & Administration Behavioral Effects Molecular Effects Citation
Spatial learning in rats (Morris water maze) 20 mg/kg/day, i.p. for 5 days Impaired acquisition and retention; no locomotor effects Blocked training-induced BDNF mRNA increase in hippocampus [1] [4]
Diabetic stroke model (MCAO) 3-30 mg/kg, i.p., single dose Improved neurological function; reduced infarct volume Decreased ER stress markers (GRP78, CHOP); reduced DNA fragmentation [7]
CUMS-induced depression model 20 mg/kg/day, i.p. for 5 weeks Reduced depression-like behavior; improved sucrose preference Increased BDNF protein in CA1 and CA3 hippocampal regions [6]
In vitro nNOS inhibition IC50 values for nNOS inhibition Potent nNOS inhibition with selectivity over eNOS/iNOS Reduced NO production in neuronal systems [2]

Table 2: Dose-Dependent Effects of 3-Br 7-NI in Various Disease Models

Dose Stroke Model (Diabetic Rats) Spatial Learning (Healthy Rats) Depression Model (CUMS)
3 mg/kg Reduced infarct volume by ~25%; improved functional recovery Not tested Not tested
10 mg/kg Reduced infarct volume by ~45%; significant functional improvement Mild impairment in acquisition Not tested
20 mg/kg Not tested Significant impairment in acquisition and probe trial Reduced immobility time in FST; increased sucrose preference
30 mg/kg Maximal protection (~60% infarct reduction); abolished neurological deficits Not tested Not tested

The differential effects of 3-Br 7-NI across various experimental models highlight the complex role of nNOS in neurological function and pathology. In healthy rats, nNOS inhibition impairs spatial learning and memory, suggesting that physiological NO signaling is essential for normal cognitive processes [1]. Conversely, in pathological conditions such as diabetic stroke, 3-Br 7-NI exhibits neuroprotective properties by reducing endoplasmic reticulum stress and apoptosis through modulation of GRP78 and CHOP expression [7]. Similarly, in depression models, chronic 3-Br 7-NI administration produces antidepressant-like effects and increases BDNF protein levels in specific hippocampal subregions [6]. These contrasting outcomes underscore the dual nature of NO signaling in the brain—physiologically necessary for normal cognitive function, yet potentially detrimental in specific pathological contexts—and emphasize the importance of disease state considerations when interpreting experimental results with nNOS inhibitors.

Experimental Protocols

Protocol 1: Morris Water Maze for Assessing Spatial Learning and Memory

Purpose: To evaluate the effects of 3-Br 7-NI on spatial learning, memory acquisition, and the relationship with BDNF expression in the hippocampus.

Materials:

  • Adult male Wistar rats (250-300 g)
  • 3-Br 7-NI (prepared in DMSO, further diluted in saline)
  • Morris water maze apparatus (circular pool, 150 cm diameter, 50 cm height)
  • Video tracking system
  • Equipment for RT-PCR or Western blot for BDNF analysis

Procedure:

  • Drug Preparation: Prepare 3-Br 7-NI solution at 20 mg/kg in vehicle (final DMSO concentration <5%). Prepare control solutions with vehicle alone.
  • Administration: Administer 3-Br 7-NI or vehicle via intraperitoneal injection once daily for 5 consecutive days, 30 minutes prior to behavioral testing.
  • Acquisition Phase (Days 1-4):
    • Conduct 4 trials per day with 60-second maximum swim time.
    • Release rats from different starting points in a randomized order.
    • Allow rats to remain on the platform for 20 seconds after finding it.
    • Record escape latency, path length, and swimming speed.
  • Probe Trial (Day 5):
    • Remove the platform from the pool.
    • Allow rats to swim freely for 60 seconds.
    • Record time spent in the target quadrant and platform crossings.
  • Biochemical Analysis:
    • Sacrifice animals 2 hours after the final behavioral test.
    • Dissect hippocampal tissue rapidly on ice.
    • Process tissue for BDNF mRNA analysis using RT-PCR or BDNF protein using ELISA/Western blot.

Technical Notes: Maintain consistent lighting and noise conditions throughout testing. Ensure water temperature remains at 22±1°C. Include a positive control group (e.g., L-arginine co-administration) to confirm NO-dependent effects. Monitor potential effects on locomotor activity and visual function that could confound interpretation of spatial learning deficits [1] [3] [4].

Protocol 2: Focal Cerebral Ischemia Model in Diabetic Rats

Purpose: To investigate the neuroprotective effects of 3-Br 7-NI against cerebral ischemia/reperfusion injury in the context of comorbid type 2 diabetes.

Materials:

  • Sprague-Dawley rats (250-300 g)
  • High-fat diet and streptozotocin (35 mg/kg)
  • 3-Br 7-NI (prepared as in Protocol 1)
  • Middle cerebral artery occlusion (MCAO) equipment
  • TTC staining solution, TUNEL assay kit
  • Western blot equipment for ER stress markers (GRP78, CHOP)

Procedure:

  • Induction of Type 2 Diabetes:
    • Feed rats high-fat diet for 4 weeks.
    • Inject streptozotocin (35 mg/kg, i.p.) in citrate buffer.
    • Confirm diabetes after 72 hours (fasting blood glucose >250 mg/dL).
  • Drug Treatment: Administer 3-Br 7-NI (3-30 mg/kg, i.p.) 30 minutes before MCAO.
  • Focal Cerebral Ischemia:
    • Anesthetize rats with isoflurane.
    • Perform MCAO using filament model (2 hours occlusion).
    • Remove filament to allow reperfusion (22 hours).
    • Monitor physiological parameters throughout.
  • Assessment of Ischemic Damage:
    • Evaluate neurological deficits using standardized scoring systems.
    • Sacrifice animals and remove brains for analysis.
    • Section brains for TTC staining to quantify infarct volume.
    • Perform TUNEL assay on ischemic penumbra to detect DNA fragmentation.
    • Analyze ER stress markers (GRP78, CHOP) by Western blot.

Technical Notes: Include sham-operated controls and vehicle-treated diabetic ischemic controls. Consider measuring blood pressure to exclude cardiovascular confounds, as nNOS inhibitors typically do not affect mean arterial blood pressure at these doses [7]. Optimize MCAO duration based on pilot studies to ensure reproducible infarct sizes.

Research Applications and Future Directions

The experimental findings with 3-Br 7-NI have significant implications for understanding and potentially treating various neurological and psychiatric conditions. In cerebral ischemia, particularly with comorbid conditions like diabetes, 3-Br 7-NI demonstrates robust neuroprotective effects by mitigating endoplasmic reticulum stress and apoptosis [7]. This suggests therapeutic potential for nNOS inhibition in stroke management, especially given the compound's ability to cross the blood-brain barrier and selectively target neuronal NO production without significant effects on systemic blood pressure at appropriate doses [1] [7]. In depression models, chronic 3-Br 7-NI administration produces antidepressant-like effects accompanied by increased BDNF expression in hippocampal subregions, highlighting the complex interplay between NO signaling and neurotrophic factors in mood regulation [6]. These findings position nNOS as a potential target for novel antidepressant strategies.

Future research directions should explore the temporal dynamics of nNOS inhibition on BDNF signaling across different brain regions and developmental stages. The contrasting effects of 3-Br 7-NI in healthy versus diseased brains warrant further investigation to identify conditions under which nNOS inhibition may be therapeutically beneficial versus detrimental. Additionally, combination studies with existing neuroprotective or cognitive-enhancing agents could reveal synergistic approaches for treating neurological disorders. From a technical perspective, advanced delivery methods such as nanoparticle-based systems or conditional knockout models could provide more precise spatial and temporal control over nNOS inhibition, allowing for more refined dissection of NO-BDNF interactions in specific neural circuits. The development of even more selective nNOS inhibitors with improved pharmacokinetic profiles may also yield compounds with enhanced therapeutic potential and reduced off-target effects.

References

Application Note: 3-Bromo-7-nitroindazole in Diabetic Cerebral Ischemia/Reperfusion Injury

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This application note summarizes the therapeutic potential and molecular mechanisms of 3-Bromo-7-nitroindazole in diabetic cerebral ischemia/reperfusion injury. 3-BNI, a selective neuronal nitric oxide synthase inhibitor, significantly reduces infarct size, alleviates brain edema, and improves functional recovery in diabetic stroke models. Its neuroprotection is primarily mediated through the inhibition of the endoplasmic reticulum stress pathway involving CHOP.

Mechanism of Action & Signaling Pathways

3-BNI confers neuroprotection in diabetic stroke through a multi-faceted mechanism:

  • Primary Target: 3-BNI is a potent and selective inhibitor of neuronal Nitric Oxide Synthase, reducing the production of nitric oxide, which is implicated in ischemic damage [1] [2].
  • Core Signaling Pathway: The compound attenuates brain injury by inhibiting the endoplasmic reticulum stress pathway. Studies show it significantly reduces the expression of key ER stress markers, including GRP78 and the pro-apoptotic transcription factor CHOP (CCAAT/enhancer binding protein homologous protein) [1].
  • Downstream Effects: By suppressing this pathway, 3-BNI leads to a reduction in DNA fragmentation and cellular apoptosis in the ischemic brain region, thereby preserving neuronal tissue [1].

The diagram below illustrates the proposed signaling pathway and neuroprotective mechanism of 3-BNI in diabetic cerebral I/R injury.

G DiabeticStroke Diabetic Stroke (High-Fat Diet + STZ) nNOSActivation nNOS Activation DiabeticStroke->nNOSActivation NOProduction ↑ Nitric Oxide (NO) nNOSActivation->NOProduction ERStress Endoplasmic Reticulum Stress NOProduction->ERStress GRP78 ↑ GRP78 Expression ERStress->GRP78 CHOP ↑ CHOP Activation ERStress->CHOP GRP78->CHOP Promotes NeuronalApoptosis Neuronal Apoptosis CHOP->NeuronalApoptosis BrainDamage Cerebral Infarct & Edema Neurological Deficits NeuronalApoptosis->BrainDamage ThreeBNI 3-BNI Treatment (30 mg/kg, i.p.) InhibitnNOS Inhibits nNOS ThreeBNI->InhibitnNOS InhibitnNOS->NOProduction AttenuateERStress Attenuates ER Stress InhibitnNOS->AttenuateERStress AttenuateERStress->GRP78 AttenuateERStress->CHOP ReduceCHOP Reduces CHOP/GRP78 ReduceCHOP->NeuronalApoptosis Neuroprotection Neuroprotection Outcome Reduced Infarct & Edema Improved Functional Recovery Neuroprotection->Outcome

Figure 1: Proposed mechanism of this compound (3-BNI) against diabetic cerebral I/R injury. 3-BNI inhibits nNOS, reducing NO production and subsequent ER stress, leading to decreased neuronal apoptosis and improved outcomes. Red denotes pathological processes; green denotes 3-BNI's protective actions.

Quantitative Summary of Key Findings

The neuroprotective efficacy of 3-BNI is supported by concrete experimental data.

Table 1: Key Neuroprotective Effects of 3-BNI (30 mg/kg, i.p.) in Diabetic Rat MCAO Model [1]

Assessment Parameter Effect of 3-BNI Treatment Measurement Method
Cerebral Infarct Volume Significant inhibition TTC Staining
Brain Edema Volume Significant reduction Dry/Wet Weight Measurement
Neurological Deficits Improved functional recovery Neurological Severity Scores
DNA Fragmentation Lesser fragmentation in ischemic penumbra TUNEL Assay
ER Stress Markers Reduced GRP78 & CHOP expression Immunohistochemistry, Western Blot
Experimental Models & Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies.

Table 2: Detailed Experimental Protocol for Diabetic Stroke Model & 3-BNI Testing [1] [3]

Protocol Component Detailed Methodology
Animal Model Male Sprague-Dawley rats [3].
Diabetes Induction High-fat diet for 3 weeks + single intraperitoneal injection of Streptozotocin (STZ, 35 mg/kg) [1] [3]. Diabetes confirmed by fasting blood glucose ≥ 16.67 mmol/L (300 mg/dL) [3].
Cerebral I/R Model Transient Focal Ischemia: Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by 22 hours of reperfusion [1]. Proper occlusion and reperfusion confirmed by laser Doppler flowmetry [3].
Drug Administration 3-BNI administered intraperitoneally (i.p.) at a dose of 30 mg/kg [1].

| Key Outcome Assessments | • Infarct Volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining. • Brain Edema: Dry/Wet weight method. • Neurological Function: Neurological severity scores (NSS) or Longa score. • Apoptosis: TUNEL assay. • Molecular Markers: Western blot/Immunohistochemistry for GRP78 and CHOP [1] [3]. |

Application in Drug Development
  • Therapeutic Window: 3-BNI was administered at the onset of reperfusion, suggesting potential for post-stroke intervention [1].
  • Combination Therapy: Given the complexity of diabetic stroke, 3-BNI could be explored alongside insulin-sensitizing agents or other neuroprotectants targeting different pathways, like the ERK1/2-CREB-Bcl-2 pathway activated by Tissue Kallikrein [3] [4].
  • Safety and Specificity: Its selectivity for nNOS over other isoforms should be thoroughly investigated to minimize off-target effects [2].

References

Comprehensive Application Notes and Experimental Protocols for 3-Bromo-7-nitroindazole (3-BNI) as a Selective nNOS Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Bromo-7-nitroindazole

This compound (3-BNI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for producing the intercellular messenger nitric oxide (NO) in the central nervous system. This small molecule compound has emerged as a valuable research tool for investigating the role of NO signaling in various physiological and pathological conditions, including neurological disorders, metabolic diseases, and cerebral ischemic injury. With its molecular weight of 242.03 g/mol and chemical formula of C₇H₄BrN₃O₂, 3-BNI exhibits sufficient bioavailability and blood-brain barrier penetration to effectively modulate neuronal NO synthesis in experimental models, making it particularly useful for studying NO-mediated processes in learning, memory, and neuroprotection [1] [2].

The significance of 3-BNI in neuroscience research stems from its selective inhibition of the neuronal isoform of NOS compared to endothelial (eNOS) and inducible (iNOS) forms, though at higher concentrations it may also inhibit other isoforms. This selectivity profile enables researchers to specifically interrogate neuronal NO signaling pathways without concurrently affecting other NOS isoforms to the same extent. The compound has been demonstrated to effectively modulate spatial learning and memory processes, attenuate brain injury following ischemic stroke, and influence stress-induced behavioral responses in various animal models, providing insights into potential therapeutic strategies for conditions where NO signaling is dysregulated [1] [2] [3].

Chemical and Physical Properties

Structural Characteristics

This compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring. The compound features a bromine atom at the 3-position and a nitro group at the 7-position of the indazole ring system, which are essential for its biological activity and selectivity toward nNOS. The presence of these electron-withdrawing groups enhances the compound's ability to interact with the enzyme active site and compete with essential cofactors. The molecular structure supports its function as a heterocyclic aromatic compound with predicted blood-brain barrier permeability, making it particularly suitable for central nervous system applications [4] [5].

Table 1: Chemical and Physical Properties of this compound

Property Specification Reference
Molecular Weight 242.03 g/mol [4] [1]
Chemical Formula C₇H₄BrN₃O₂ [4] [1]
CAS Number 74209-34-0 [4] [1]
Purity ≥98% (HPLC) [4]
Physical Form Light yellow to yellow solid [1]
Storage Conditions Desiccate at +4°C [4]
Solubility and Stability

The solubility profile of 3-BNI makes it particularly suitable for experimental applications requiring stock solution preparation. The compound demonstrates high solubility in DMSO (100 mg/mL or 413.17 mM), moderate solubility in ethanol (12.1 mg/mL or 50 mM), and limited aqueous solubility. This profile necessitates the use of organic solvents for stock solution preparation followed by dilution in aqueous buffers or saline for biological experiments. For long-term storage, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with careful avoidance of repeated freeze-thaw cycles to maintain compound stability and potency [4] [1].

Table 2: Solubility and Stock Solution Preparation

Solvent Max Concentration (mg/mL) Max Concentration (mM) Storage Conditions
DMSO 24.2 100 -80°C for 6 months; -20°C for 1 month
Ethanol 12.1 50 -20°C for 1 month
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥2.5 ≥10.33 Prepare fresh for in vivo studies

In Vivo Administration Protocols

Dosage and Formulation

For in vivo applications, 3-BNI requires careful formulation to ensure bioavailability while maintaining compound stability. The recommended formulation for animal studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which provides a clear solution at concentrations ≥2.5 mg/mL (10.33 mM). This formulation strategy balances the need for adequate solubilization with acceptable biocompatibility for administration in laboratory animals. The compound is typically administered via intraperitoneal (i.p.) injection in rodents, with dosing regimens ranging from single administrations to repeated dosing over several weeks depending on the experimental model and research objectives [1].

  • Stock Solution Preparation: Dissolve 3-BNI in pure DMSO to create a concentrated stock solution (25 mg/mL). Add PEG300 while mixing evenly, followed by Tween-80. Finally, dilute with saline to achieve the desired concentration. The final solution should be clear; if precipitation occurs, gentle warming and sonication can be applied.
  • Dosing Considerations: The appropriate dosage varies based on the experimental model and target engagement. For spatial learning and memory studies in rats, effective doses range from 5-20 mg/kg. For neuroprotection in stroke models, doses of 3-30 mg/kg have demonstrated efficacy. In depression models, 20 mg/kg has been used successfully.
  • Administration Technique: Inject intraperitoneally using sterile techniques, with injection volumes typically not exceeding 10 mL/kg for rodents. Dosing frequency varies from single injections to daily administrations for up to 5 weeks in chronic studies [1] [2].
Treatment Schedules

Treatment protocols for 3-BNI administration must be tailored to the specific research objectives and animal models employed. For investigation of spatial learning and memory, the established protocol involves daily intraperitoneal administration of 5-20 mg/kg for 5 consecutive days, with behavioral assessments such as the Morris water maze conducted during or shortly after the treatment period. This regimen has been shown to effectively impair the acquisition of spatial learning tasks without affecting locomotor activity or blood pressure, indicating specific effects on cognitive processes rather than general health or motor function [2].

For studies focusing on cerebral ischemic injury in diabetic stroke models, a single dose of 3-30 mg/kg administered intraperitoneally immediately following reperfusion has demonstrated significant neuroprotective effects. In chronic stress models investigating depression-like behaviors, prolonged administration of 20 mg/kg daily for 5 weeks has been employed to assess the compound's effects on stress-induced behavioral and biochemical changes. These extended treatment regimens require careful monitoring of animal health and potential side effects, although studies have reported no significant alterations in basic physiological parameters with appropriate dosing [1] [3].

Biological Applications and Experimental Data

Neurological Disorders Research

3-BNI has been extensively utilized in neuroscience research to elucidate the role of NO signaling in various neurological processes and disorders. In studies investigating spatial learning and memory, administration of 3-BNI (5-20 mg/kg, i.p., daily for 5 days) significantly impaired the acquisition of the Morris water maze task and probe trial performance in rats. These cognitive deficits were associated with prevention of the training-induced increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting that nNOS-derived NO plays a crucial role in spatial memory formation and associated molecular adaptations. Importantly, these effects were reversed by concurrent administration of L-arginine, confirming the NO-dependent mechanism of action [2].

In research on cerebral ischemic injury, particularly in the context of comorbid conditions such as diabetes, 3-BNI (3-30 mg/kg, i.p.) demonstrated significant neuroprotective effects in a rat model of diabetic stroke. Treatment resulted in substantial reduction of brain infarct volume (45.7% reduction at 30 mg/kg), decreased cerebral edema, and improved functional recovery of neurological deficits. These protective effects were mediated through inhibition of the endoplasmic reticulum stress pathway, evidenced by reduced expression of key markers including GRP78 and CHOP, along with decreased DNA fragmentation. This suggests that 3-BNI confers neuroprotection by attenuating ER stress-mediated apoptotic signaling pathways activated during ischemic injury [1] [3].

Metabolic and Other Disorders

Beyond neurological applications, 3-BNI has shown utility in metabolic disease research, particularly in studies investigating the intersection between diabetes and cerebrovascular pathology. In type 2 diabetic rats induced by high-fat diet and streptozotocin, 3-BNI administration significantly attenuated the exacerbation of ischemic brain injury typically observed in diabetic conditions. The compound effectively counteracted the enhanced vulnerability to cerebral ischemia-reperfusion injury associated with diabetes, suggesting that nNOS activation contributes to the pathological coupling between metabolic disturbances and neurological damage. This finding highlights the potential utility of nNOS inhibition as a therapeutic strategy for stroke patients with comorbid diabetes [3].

Emerging research has also identified applications for 3-BNI in plant biology, where it functions as a blue light signaling inhibitor by physically interacting with the cryptochrome 1 (CRY1) photoreceptor in Arabidopsis. The compound inhibits blue light-mediated suppression of hypocotyl elongation by competing with ATP for binding to CRY1, thus inhibiting photoreduction. This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems, providing insights into light reception and photomorphogenesis in plants [6].

Table 3: Summary of Experimental Dosing and Key Findings

Research Area Model System Dose/Concentration Key Findings Reference
Spatial Learning & Memory Wistar rats 5-20 mg/kg, i.p., daily for 5 days Impaired acquisition in Morris water maze; prevented BDNF mRNA increase in hippocampus [2]
Ischemic Stroke in Diabetes Type 2 diabetic rats with MCAO 3-30 mg/kg, i.p. Dose-dependent reduction in infarct volume (45.7% at 30 mg/kg); improved neurological function [1] [3]
Depression-like Behavior CUMS-induced rat model 20 mg/kg, i.p., daily for 5 weeks Reduced sucrose preference, body weight, locomotor activity; increased immobility in FST [1]
Cellular Studies RAW264.7 cells IC₅₀ = 80 µM Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation [1]
Plant Blue Light Signaling Arabidopsis seedlings Chemical treatment concentration not specified Inhibition of blue light-mediated suppression of hypocotyl elongation [6]

Molecular Mechanisms and Signaling Pathways

nNOS Inhibition and Downstream Effects

The primary molecular mechanism of 3-BNI involves potent inhibition of neuronal nitric oxide synthase (nNOS), the enzyme responsible for nitric oxide production in nervous tissue. nNOS catalyzes the conversion of L-arginine to L-citrulline, generating NO as a signaling molecule. 3-BNI acts as a selective inhibitor that competes with essential cofactors or substrates, effectively reducing NO production in neuronal tissues. This inhibition has cascading effects on multiple signaling pathways, particularly those involved in synaptic plasticity, neural communication, and cellular stress responses. The reduction in NO availability subsequently modulates soluble guanylyl cyclase activity, cyclic GMP levels, and protein kinase G signaling, ultimately influencing neuronal excitability, neurotransmitter release, and gene expression patterns [2] [5].

In the context of cerebral ischemia, nNOS-derived NO contributes to ischemic brain injury through multiple mechanisms, including the promotion of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways. 3-BNI-mediated nNOS inhibition attenuates these damaging processes by reducing NO-mediated cytotoxicity and preserving cellular homeostasis. Additionally, in diabetic stroke models, 3-BNI has been shown to suppress the endoplasmic reticulum stress pathway by reducing the expression of key mediators such as CHOP (CCAAT/enhancer binding protein homologous protein), GRP78 (78-kDa glucose regulated protein), and caspase-12, thereby mitigating ER stress-associated apoptosis and providing neuroprotection [3].

The following diagram illustrates the molecular mechanism of 3-BNI action in neuroprotection against ischemic injury:

G Ischemia Ischemia nNOS_Activation nNOS_Activation Ischemia->nNOS_Activation NO_Production NO_Production nNOS_Activation->NO_Production ER_Stress ER_Stress NO_Production->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death Three_BNI Three_BNI nNOS_Inhibition nNOS_Inhibition Three_BNI->nNOS_Inhibition Reduced_NO Reduced_NO nNOS_Inhibition->Reduced_NO ER_Stress_Inhibition ER_Stress_Inhibition Reduced_NO->ER_Stress_Inhibition Neuroprotection Neuroprotection ER_Stress_Inhibition->Neuroprotection

Additional Molecular Targets

While 3-BNI is primarily characterized as a selective nNOS inhibitor, evidence suggests it may also interact with additional molecular targets under certain conditions. At higher concentrations, the compound has been reported to inhibit inducible NOS (iNOS) in macrophage cell lines, as demonstrated by its inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in RAW 264.7 cells with an IC₅₀ of 80 µM. This broader inhibitory activity at elevated concentrations indicates that the selectivity of 3-BNI is concentration-dependent, a consideration that should be factored into experimental design and interpretation [1].

In plant systems, 3-BNI has been shown to function as a blue light signaling inhibitor by physically interacting with the cryptochrome 1 (CRY1) photoreceptor in Arabidopsis. The compound competes with ATP for binding to CRY1, thereby inhibiting the photoreduction process that initiates blue light signaling cascades. This mechanism leads to altered translational regulation of ribosome-related genes and suppression of blue light-mediated photomorphogenic responses, such as hypocotyl elongation suppression. Interestingly, the effects of 3-BN on gene expression patterns resemble those observed in CRY1/CRY2 double mutants and plants treated with photosynthesis inhibitors, suggesting crosstalk between blue light signaling and chloroplast function [6].

Experimental Workflow and Protocol Optimization

In Vivo Study Design

A well-designed experimental workflow is essential for obtaining reliable and reproducible results with 3-BNI in research applications. For in vivo studies, particularly those investigating neurological functions or neuroprotection, researchers should implement a comprehensive approach that includes proper animal model selection, appropriate dosing regimens, validated behavioral assessments, and relevant biochemical analyses. The following workflow outlines key considerations for designing and executing studies with 3-BNI:

G cluster_0 Animal Model Selection cluster_1 Dosing Protocol Start Start Animal_Model Animal_Model Start->Animal_Model Formulation Formulation Animal_Model->Formulation Species Species Administration Administration Formulation->Administration Behavioral_Test Behavioral_Test Administration->Behavioral_Test Dose_Selection Dose_Selection Tissue_Collection Tissue_Collection Behavioral_Test->Tissue_Collection Molecular_Analysis Molecular_Analysis Tissue_Collection->Molecular_Analysis Data_Analysis Data_Analysis Molecular_Analysis->Data_Analysis Results Results Data_Analysis->Results Disease_Model Disease_Model Control_Groups Control_Groups Route Route Duration Duration

Protocol Optimization Guidelines

Optimal experimental outcomes with 3-BNI require careful attention to several technical aspects of protocol implementation. Based on published studies and technical data, the following guidelines are recommended for researchers incorporating 3-BNI into their experimental designs:

  • Dose Selection: Begin with established effective doses (5-20 mg/kg for cognitive studies; 3-30 mg/kg for neuroprotection) and consider conducting pilot dose-response studies for novel applications. Account for animal species, strain, age, and specific disease model characteristics when determining appropriate dosing.
  • Formulation Consistency: Maintain consistent formulation protocols across experiments to ensure reproducible drug delivery and effects. Prepare fresh solutions whenever possible, and avoid extended storage of working solutions, particularly those containing aqueous components.
  • Administration Timing: For neuroprotection studies in stroke models, administer 3-BNI as soon as possible after ischemia induction or at reperfusion to maximize therapeutic effect. For behavioral studies, consider the timing of administration relative to behavioral testing based on the compound's pharmacokinetic profile.
  • Validation Assays: Include appropriate validation assays to confirm nNOS inhibition, such as measurement of NO metabolites (nitrite/nitrate) in tissue or plasma, or assessment of downstream signaling molecules like cGMP in target tissues.
  • Control Groups: Implement comprehensive control groups including vehicle-treated animals, positive controls when available, and in some cases, reversal controls using L-arginine co-administration to confirm NO-dependent effects [1] [2] [3].

References

Comprehensive Application Notes and Protocols for 3-Bromo-7-nitroindazole in Neuronal Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Bromo-7-Nitroindazole and Citrulline Immunoreactivity

This compound (3-Br-7-NI) is a selective neuronal nitric oxide synthase (nNOS) inhibitor that has become an invaluable research tool for investigating the role of nitric oxide (NO) in central nervous system function. The compound specifically targets the neuronal isoform of nitric oxide synthase, demonstrating significantly greater selectivity for nNOS compared to endothelial (eNOS) and inducible (iNOS) isoforms. This specificity makes 3-Br-7-NI particularly useful for discriminating between neuronal and vascular effects of NO in experimental models. The mechanism of action involves competitive inhibition of nNOS enzyme activity, thereby reducing the conversion of L-arginine to L-citrulline and NO production—a signaling pathway critically involved in various neurobehavioral, cognitive, and cerebrovascular processes [1] [2].

The assessment of nNOS inhibition by 3-Br-7-NI is frequently accomplished through citrulline immunoreactivity (citrulline-IR), which serves as an indirect marker of NO synthesis. As nNOS produces NO, it simultaneously generates citrulline in stoichiometric proportions; therefore, citrulline detection provides a reliable proxy for recent NOS activity. Research has demonstrated that 3-Br-7-NI administration significantly reduces citrulline-positive cells in specific brain regions—by approximately 70% in the paraventricular nucleus (PVN) and 50% in the anterior amygdaloid area—confirming its efficacy in inhibiting central NO production [1]. These application notes provide detailed methodologies for using 3-Br-7-NI across various experimental paradigms, with comprehensive protocols optimized for reliability and reproducibility.

Experimental Applications and Protocols

Maternal Aggression Studies in Prairie Voles
2.1.1 Background and Rationale

The maternal aggression model in prairie voles (Microtus ochrogaster) provides a valuable system for investigating the neurochemical mechanisms underlying naturally occurring aggressive behaviors. Lactating female rodents display characteristic aggression toward intruders when protecting their offspring, which is essential for pup survival and maternal fitness. Previous research has identified that nitric oxide release in the paraventricular nucleus plays an excitatory role in facilitating maternal aggression, contrary to its inhibitory effect on male aggression in other species [3]. This paradigm allows researchers to explore how nNOS inhibition affects both behavioral outputs and underlying neurochemical processes through citrulline immunoreactivity mapping.

2.1.2 Detailed Experimental Protocol
  • Animal Preparation: House adult female prairie voles (≥50 days old) under controlled conditions (16:8 light/dark cycle) with ad libitum access to food and water. Pair females with conspecific males for mating, then house them individually following impregnation. Conduct experiments between the fifth and twelfth day of lactation, when maternal aggression is most consistently expressed [1] [3].

  • Drug Preparation and Administration: Prepare 3-Br-7-NI suspension in pharmaceutical-grade mineral oil at a concentration of 20 mg/kg. Administer via intraperitoneal injection three times daily (approximately every 8 hours) for 4 consecutive days. Prepare control solutions using oil vehicle alone. The injection volume should be standardized across all animals (typically 1-2 mL/kg) [1].

  • Maternal Aggression Testing: Conduct behavioral testing 2 hours after the morning injection on days 1 (pre-test), 2, 3, and 4. Introduce a novel male intruder into the home cage of the lactating female for a 10-minute observation period. Record the following parameters:

    • Latency to first attack (seconds)
    • Total number of attacks
    • Total time engaged in aggressive encounters (seconds)
    • Time spent sniffing the intruder (control for general investigation) [1] [3]
  • Citrulline Immunohistochemistry: Following the final behavioral test, deeply anesthetize animals and transcardially perfuse with 4% paraformaldehyde. Extract brains and post-fix for 4-6 hours, then cryoprotect in 30% sucrose solution. Section brains at 40μm thickness using a cryostat or vibrating microtome. Process free-floating sections for citrulline immunohistochemistry using the following sequence:

    • Block in 3% normal goat serum with 0.3% Triton X-100 for 1 hour
    • Incubate with primary anti-citrulline antibody (1:1000-1:5000) for 48 hours at 4°C
    • Incubate with biotinylated secondary antibody (1:500) for 2 hours at room temperature
    • Process using ABC kit and DAB peroxidase substrate
    • Mount, dehydrate, and coverslip for microscopic analysis [1] [4]
  • Data Analysis: Quantify citrulline-positive cells in the paraventricular nucleus and control regions (e.g., anterior amygdaloid area) using stereological counting methods or image analysis software. Compare cell counts between treatment groups using appropriate statistical tests (t-test or ANOVA). Correlate regional citrulline-IR with behavioral measures of aggression [1].

Table 1: Behavioral Parameters in Maternal Aggression Studies

Parameter Control (Oil-Treated) 3-Br-7-NI Treated Statistical Significance
Average attack latency Short latency (~seconds) Significantly increased p < 0.05
Number of attacks per session High frequency (~attacks) Significantly reduced p < 0.05
Time in aggressive encounters Substantial duration (~seconds) Significantly decreased p < 0.05
Sniffing time (control behavior) No significant change No significant difference p > 0.05
Spatial Learning and Memory Assessment in Rats
2.2.1 Background and Rationale

The Morris water maze (MWM) paradigm represents a gold standard for assessing spatial learning and memory in rodents, relying on distal visual cues to navigate to a hidden platform. Nitric oxide signaling has been implicated in hippocampal synaptic plasticity processes underlying spatial memory formation, including long-term potentiation (LTP). Administration of 3-Br-7-NI allows researchers to specifically investigate the contribution of nNOS-derived NO to these cognitive processes, independent of vascular effects mediated by eNOS [2] [5].

2.2.2 Detailed Experimental Protocol
  • Animals and Groups: Utilize adult male rats (200-250g), housed under standard laboratory conditions with free access to food and water. Randomly assign animals to one of three experimental groups:

    • Vehicle control (saline injection)
    • 3-Br-7-NI treated (20 mg/kg/day)
    • Reversal group (3-Br-7-NI + L-arginine 300 mg/kg/day) [2]
  • Drug Administration: Prepare 3-Br-7-NI fresh daily in physiological saline with gentle sonication if necessary. Administer via intraperitoneal injection at a dose of 20 mg/kg/day for 5 consecutive days, 30 minutes prior to behavioral testing. For the reversal group, co-administer L-arginine (300 mg/kg/day) to confirm NO-dependent effects [2] [5].

  • Morris Water Maze Training: Conduct testing in a circular pool (diameter: 150-180 cm) filled with opaque water maintained at 25±1°C. Include a hidden platform (diameter: 10-12 cm) positioned 1.5 cm below water surface in a constant quadrant. Follow this training schedule:

    • Acquisition phase: 4 trials per day for 4 consecutive days
    • Inter-trial interval: 60 seconds
    • Trial maximum duration: 90 seconds
    • Probe test: On day 5, remove platform and allow 60-second free swim [2]
  • Data Collection Parameters:

    • Escape latency: Time to find the hidden platform during acquisition
    • Path length: Distance traveled to reach platform
    • Time in target quadrant: During probe test without platform
    • Platform crossings: Number of times animal crosses platform location during probe test
    • Swim speed: Control for motor effects [2] [5]
  • Molecular Analysis: Following behavioral testing, euthanize animals and rapidly dissect hippocampal tissue. Isolate total RNA and quantify BDNF mRNA expression using real-time RT-PCR to investigate potential downstream effects of nNOS inhibition on neurotrophic factor signaling [2].

Table 2: Spatial Memory Parameters in Morris Water Maze

Parameter Control Group 3-Br-7-NI Group 3-Br-7-NI + L-arginine Statistical Significance
Escape latency (day 4) Short latency Significantly increased Partial reversal p < 0.05, 3-Br-7-NI vs control
Time in target quadrant (probe) High preference Significantly reduced Significant improvement p < 0.05, 3-Br-7-NI vs control
Platform crossings (probe) Multiple crossings Significantly reduced Significant improvement p < 0.05, 3-Br-7-NI vs control
BDNF mRNA expression Significantly increased No significant change Not reported p < 0.05 vs naive controls
Cerebrovascular Autoregulation Studies in Newborn Pigs
2.3.1 Background and Rationale

Cerebrovascular autoregulation maintains relatively constant cerebral blood flow (CBF) across a range of arterial pressures, a critical homeostatic mechanism that is developmentally regulated. Newborn subjects exhibit a narrower autoregulatory range compared to juveniles, which has been attributed to increased NO synthesis from both endothelial and neuronal sources. Using 3-Br-7-NI, researchers can specifically investigate the contribution of nNOS to this physiological process, particularly during development [6].

2.3.2 Detailed Experimental Protocol
  • Animal Preparation: Use newborn (1-2 day old) and juvenile (4-6 week old) pigs. Anesthetize animals and instrument for continuous monitoring of mean arterial blood pressure (MABP) and cerebral blood flow.

  • CBF Autoregulation Assessment: Measure CBF using radiolabeled microsphere technique at baseline and during stepwise increases in MABP induced by phenylephrine infusion (50-100 μg/kg/min). Define the autoregulatory range as the MABP over which CBF remains constant [6].

  • Drug Administration: Administer 3-Br-7-NI via intravenous injection at 20 mg/kg. Compare effects with non-selective NOS inhibitor Nω-monomethyl-L-arginine (L-NMMA) and other nNOS inhibitors (7-nitroindazole monosodium salt, 1-(2-trifluoromethylphenyl) imidazole) [6].

  • Nitrite Measurement: Collect cerebrospinal fluid samples during normotension and hypertension (MABP >90 mm Hg) conditions. Measure nitrite concentrations (stable NO oxidation product) using chemiluminescence or colorimetric assays to quantify NO production [6].

  • NOS Expression and Activity: Isolate cerebral microvessels and analyze nNOS and eNOS protein expression by Western blotting. Assess NOS activity using [³H]-arginine to [³H]-citrulline conversion assays [6].

Data Presentation and Analysis

Comparative Effectiveness Across Models

Table 3: Comparative Effects of 3-Br-7-NI Across Experimental Models

Experimental Model Dosing Regimen Key Physiological Effects Citrulline-IR Reduction Functional Outcome
Maternal aggression (voles) 20 mg/kg, 3×/day, 4 days Impaired aggression: ↑attack latency, ↓attack number 70% in PVN, 50% in amygdala Specific to aggression, not general investigation
Spatial memory (rats) 20 mg/kg/day, 5 days Impaired acquisition and recall in MWM Not assessed Reversed by L-arginine, confirming NO-dependence
CBF autoregulation (newborn pigs) 20 mg/kg single dose Extended upper limit of autoregulation Not assessed Normalized to juvenile pattern, reduced hypertension-induced nitrite

The tabulated data comprehensively demonstrate that 3-Br-7-NI effectively inhibits nNOS activity across diverse physiological systems and species, with consistent effects observed at approximately 20 mg/kg dosing. The specificity of behavioral effects is notable—while maternal aggression is significantly impaired, nonsocial investigative behaviors remain intact, arguing against general motor or sensory deficits. Similarly, in cognitive tests, swimming speed is unaffected while spatial navigation is impaired, indicating specific cognitive rather than motor effects. The reversal of cognitive deficits by L-arginine provides compelling evidence that the observed effects are indeed mediated through disruption of NO signaling rather than off-target actions [2].

Technical Considerations and Optimization

Pharmacological Parameters
  • Dosage and Administration: The consistent effectiveness of 20 mg/kg dosage across species and paradigms suggests this represents an optimal dose for nNOS inhibition. For systemic administration, intraperitoneal injection provides reliable bioavailability, while intravenous administration is preferable for cerebrovascular studies requiring rapid onset. Preparation in saline is suitable for most applications, though oil suspensions may prolong bioavailability for chronic studies [1] [2] [6].

  • Temporal Considerations: The onset of behavioral effects following 3-Br-7-NI administration exhibits temporal specificity, with significant aggression impairment observed after 2 days of treatment and maximal effects after 4 days. Similarly, cognitive deficits manifest following 4-5 days of administration. This delayed onset suggests that nNOS inhibition may impact downstream neuroplastic mechanisms rather than producing immediate behavioral effects [1] [2].

  • Specificity Verification: The selectivity of 3-Br-7-NI for nNOS should be verified in each experimental context. This can be accomplished through several approaches:

    • Comparison with more selective eNOS inhibitors
    • Demonstration that effects are reversed by L-arginine co-administration
    • Assessment of blood pressure (eNOS activity marker) showing no significant changes
    • Measurement of citrulline-IR specifically in brain regions enriched with nNOS [2] [6]
Methodological Recommendations
  • Citrulline Immunohistochemistry Optimization: For optimal citrulline detection, careful attention to fixation conditions is essential—overfixation can mask epitopes, while underfixation compromises tissue integrity. The use of citrate-based antigen retrieval methods can enhance antibody binding. Include appropriate controls such as omission of primary antibody and preabsorption with citrulline-conjugated beads to verify specificity [1] [4].

  • Behavioral Testing Considerations: When assessing aggression, standardize intruder size, age, and strain to minimize variability. For cognitive testing, maintain consistent extra-maze cues and lighting conditions throughout Morris water maze testing. Include additional control measures such as open field tests (for general activity) and visible platform trials (for sensorimotor function) to ensure specific cognitive assessment [1] [2].

  • Molecular Correlates: To maximize information yield from experiments, consider integrating molecular analyses such as BDNF mRNA measurement, nNOS Western blotting, or phosphoprotein assays for downstream signaling pathways affected by NO, including cGMP targets and CREB phosphorylation [2] [5].

Visual Experimental Workflows

Nitric Oxide Signaling Pathway and nNOS Inhibition

Experimental Workflow for Maternal Aggression Studies

aggression_study pairing Pair Female with Male impregnation Confirm Pregnancy pairing->impregnation lactation House Individually During Lactation impregnation->lactation pretreatment_test Day 1: Pre-test Aggression Baseline lactation->pretreatment_test drug_admin 4-Day Drug Regimen 3-Br-7-NI (20mg/kg) or Vehicle 3x Daily IP Injection pretreatment_test->drug_admin behavior_test Days 2-4: Aggression Testing 2hr Post-Morning Injection drug_admin->behavior_test perfusion Transcardial Perfusion & Brain Collection behavior_test->perfusion immunohistochem Citrulline Immunohistochemistry perfusion->immunohistochem quantification Cell Counting & Statistical Analysis immunohistochem->quantification

Conclusion

These application notes provide comprehensive methodological guidance for employing This compound as a selective nNOS inhibitor in diverse research contexts. The consistent findings across behavioral, cognitive, and physiological paradigms underscore the fundamental role of neuronal nitric oxide synthase in regulating complex neural functions. The detailed protocols facilitate implementation of these methods while the technical considerations support optimization for specific research applications. Through appropriate application of these methods, researchers can effectively investigate NO-mediated mechanisms in the central nervous system and their relevance to neurobehavioral disorders, cognitive processes, and cerebrovascular function.

References

Comprehensive Application Notes and Protocols for 3-Bromo-7-Nitroindazole in High-Fat Diet Streptozotocin Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The high-fat diet (HFD) combined with streptozotocin (STZ) administration has become a well-established model for inducing experimental type 2 diabetes in rodents, characterized by insulin resistance and progressive hyperglycemia. This model effectively mimics the metabolic dysregulation observed in human type 2 diabetes, making it particularly valuable for studying diabetes complications and potential therapeutic interventions. When investigating neurological complications of diabetes, such as diabetic stroke or cognitive impairment, researchers frequently employ selective neuronal nitric oxide synthase (nNOS) inhibitors to elucidate the role of nitric oxide (NO) signaling pathways in disease pathogenesis.

3-Bromo-7-nitroindazole (3-BNI) has emerged as a potent and selective inhibitor of nNOS that demonstrates significant neuroprotective properties in diabetic animal models. The compound acts by modulating intercellular messenger nitric oxide synthesis throughout the body and brain, affecting key pathways involved in metabolic and neurological diseases [1]. Research indicates that 3-BNI can be particularly valuable for studying diabetes, stroke, depression, and the interplay between metabolic dysfunction and neurological outcomes [1] [2].

The following application notes provide detailed methodologies for implementing the HFD/STZ model and subsequently evaluating the therapeutic potential of 3-BNI, including comprehensive protocols, expected outcomes, and technical considerations for researchers investigating diabetic complications, particularly those with neurological components.

Materials and Methods

Compound Information

This compound (3-BNI) is a selective neuronal nitric oxide synthase (nNOS) inhibitor with the molecular formula C₇H₄BrN₃O₂ and molecular weight of 242.03 g/mol [1]. The compound is typically supplied as a light yellow to yellow solid with CAS number 74209-34-0. For in vivo administration, 3-BNI requires preparation in specific vehicle solutions to ensure proper solubility and bioavailability.

HFD/STZ Model Induction Protocol

The HFD/STZ rat model of type 2 diabetes involves a two-step process: diet-induced insulin resistance followed by chemical impairment of pancreatic β-cell function [3] [2]. The following protocol has been optimized for reliability and reproducibility:

  • Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are recommended due to their established sensitivity to STZ and HFD-induced metabolic changes [3]. Note that significant sexual dimorphism exists in this model, with male mice showing more pronounced metabolic derangements than females [4].

  • High-Fat Diet Phase: House animals under controlled conditions (12h light/dark cycle, ad libitum access to food and water). Feed experimental group a HFD containing 45-60% kcal from fat for 8-12 weeks [2] [5]. Control groups receive standard rodent diet (10-13% kcal from fat).

  • STZ Administration: After the HFD phase, dissolve STZ in fresh citrate buffer (0.1 M, pH 4.5) immediately before administration. Anomer-equilibrated solutions (prepared more than 2 hours before use) are recommended for more consistent results [3]. Administer STZ intraperitoneally at 35 mg/kg for 3-5 consecutive days [2] [4]. To prevent STZ-induced hypoglycemia mortality, provide 5-10% glucose/sucrose solution drinking water for 48h post-injection [3].

  • Confirmation of Diabetes: Monitor blood glucose levels 72h after final STZ injection. Animals with fasting blood glucose >250 mg/dL are considered diabetic and suitable for experimentation. Hyperglycemia typically stabilizes within 1-2 weeks post-STZ.

3-BNI Treatment Protocol

For investigation of neuroprotective effects in diabetic stroke models:

  • Drug Formulation: Prepare 3-BNI in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. The solution should be prepared fresh before each administration.

  • Dosing Regimen: Administer 3-BNI intraperitoneally at doses ranging from 3-30 mg/kg [1] [2]. The optimal neuroprotective effect in diabetic stroke models is observed at 30 mg/kg [2].

  • Treatment Schedule: For cerebral ischemia-reperfusion studies, administer 3-BNI 30-60 minutes before induction of ischemia. For chronic studies investigating cognitive function, daily administration for 5 days to 5 weeks has been employed [1] [6].

Table 1: 3-BNI Dosing Regimens for Different Experimental Applications

Experimental Application Recommended Dose Administration Route Treatment Duration Key Outcomes
Diabetic Stroke [2] 30 mg/kg Intraperitoneal Single dose pre-ischemia ↓ Infarct size, ↓ Edema, ↑ Functional recovery
Cognitive Function [6] 20 mg/kg Intraperitoneal 5 days Impairment of spatial learning & memory
Depression-like Behavior [1] 20 mg/kg Intraperitoneal 5 weeks Attenuation of CUMS-induced behavioral changes
Focal Cerebral Ischemia Model

To evaluate the neuroprotective effects of 3-BNI in diabetic stroke:

  • Anesthesia and Monitoring: Anesthetize rats with isoflurane (4% induction, 1.5-2% maintenance) in a mixture of 30% O₂ and 70% N₂O. Maintain body temperature at 37±0.5°C using a heating pad.

  • Middle Cerebral Artery Occlusion (MCAO): Perform MCAO using a silicone-coated nylon filament (diameter: 0.28-0.30 mm) introduced through the external carotid artery and advanced into the internal carotid artery to block the middle cerebral artery [2].

  • Ischemia and Reperfusion: Maintain ischemia for 2 hours, followed by filament withdrawal to allow 22 hours of reperfusion [2]. Monitor regional cerebral blood flow using laser Doppler flowmetry to confirm occlusion and reperfusion.

  • Assessment of Ischemic Injury: Evaluate neurological deficits using standardized scoring systems at 24h post-reperfusion. Sacrifice animals and harvest brains for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Expected Results and Outcomes

Metabolic Parameters

The HFD/STZ model typically produces stable hyperglycemia, dyslipidemia, and moderate insulin resistance. Diabetic animals exhibit significantly increased fasting blood glucose levels (>250 mg/dL) and impaired glucose tolerance compared to non-diabetic controls fed standard diets. The model demonstrates key features of human type 2 diabetes, making it particularly suitable for studying diabetic complications.

Neuroprotective Effects of 3-BNI

Treatment with 3-BNI in diabetic stroke models produces consistent neuroprotective effects:

  • Reduced Cerebral Infarction: 3-BNI (30 mg/kg) significantly decreases infarct volume by approximately 40-50% compared to vehicle-treated diabetic controls [2].

  • Improved Functional Outcomes: Neurological deficit scores show significant improvement in 3-BNI-treated diabetic animals subjected to MCAO [2].

  • Attenuation of ER Stress Pathway: The neuroprotective effects of 3-BNI are associated with reduced expression of ER stress markers GRP78 and CHOP, and decreased DNA fragmentation in the ischemic penumbra [2].

Table 2: Quantitative Effects of 3-BNI (30 mg/kg) in Diabetic Stroke Models

Parameter Vehicle-Treated Diabetic Rats 3-BNI-Treated Diabetic Rats Measurement Method
Cerebral Infarct Volume 100% (reference) 50-60% reduction TTC staining
Brain Edema Significant Significantly reduced Wet-dry weight method
Neurological Deficit Score Severe (8-10 points) Moderate (4-5 points) Bederson scoring system
DNA Fragmentation Extensive Marked reduction TUNEL assay
GRP78 Expression Highly upregulated Significant downregulation Western blot/Immunohistochemistry
CHOP Expression Highly upregulated Significant downregulation Western blot/Immunohistochemistry
Cognitive and Behavioral Effects

In non-ischemic diabetic models, 3-BNI demonstrates complex effects on cognitive function:

  • Spatial Learning and Memory: Chronic administration of 3-BNI (20 mg/kg/day for 5 days) impairs acquisition of the Morris water maze task and probe trial performance [6].

  • Molecular Correlates: 3-BNI treatment prevents the training-associated increase in hippocampal BDNF mRNA expression observed in control animals [6].

  • Depression-like Behavior: In chronic unpredictable mild stress (CUMS) models, 3-BNI (20 mg/kg/day for 5 weeks) inhibits stress-induced depression-like behavior and increases BDNF protein levels in hippocampal CA1 and CA3 regions [1].

Mechanisms of Action

nNOS Inhibition and NO Signaling

3-BNI exerts its primary effects through potent and selective inhibition of neuronal nitric oxide synthase (nNOS), which plays a crucial role in intercellular signaling within the central nervous system [1]. By reducing NO production specifically from the neuronal isoform, 3-BNI modulates various downstream signaling pathways without significantly affecting endothelial or inducible NOS isoforms under physiological conditions.

Endoplasmic Reticulum Stress Pathway

The neuroprotective effects of 3-BNI in diabetic stroke involve significant modulation of the endoplasmic reticulum (ER) stress pathway [2]. Cerebral ischemia-reperfusion injury in diabetic conditions triggers unfolded protein response (UPR) activation, characterized by increased expression of ER stress markers GRP78 and CHOP [2] [7]. 3-BNI treatment significantly attenuates this response, resulting in reduced ER stress-mediated apoptosis.

The following diagram illustrates the key signaling pathways involved in 3-BNI's neuroprotective mechanism in diabetic stroke:

G Diabetes Diabetes nNOSActivation nNOSActivation Diabetes->nNOSActivation Promotes CerebralIschemia CerebralIschemia CerebralIschemia->nNOSActivation Triggers NOProduction NOProduction nNOSActivation->NOProduction ERStress ERStress NOProduction->ERStress GRP78 GRP78 ERStress->GRP78 CHOP CHOP ERStress->CHOP Apoptosis Apoptosis GRP78->Apoptosis CHOP->Apoptosis BrainDamage BrainDamage Apoptosis->BrainDamage ThreeBNI ThreeBNI nNOSInhibition nNOSInhibition ThreeBNI->nNOSInhibition nNOSInhibition->NOProduction Inhibits ReducedERStress ReducedERStress nNOSInhibition->ReducedERStress ReducedERStress->GRP78 Downregulates ReducedERStress->CHOP Downregulates Neuroprotection Neuroprotection ReducedERStress->Neuroprotection

Diagram Title: 3-BNI Neuroprotective Mechanism in Diabetic Stroke

Matrix Metalloproteinase Interactions

3-BNI may indirectly influence matrix metalloproteinase-9 (MMP-9) activation through its modulation of NO signaling [8]. NO has been shown to influence the activation of pro-MMP-9, which plays a significant role in blood-brain barrier disruption following cerebral ischemia. This interaction represents a potential additional mechanism contributing to 3-BNI's neuroprotective effects.

Troubleshooting and Technical Considerations

STZ Model Variability
  • Age and Sex Considerations: Susceptibility to STZ is inversely related to age, and males are generally more susceptible than females [3]. Consider this when designing experiments and interpreting results across different demographic groups.

  • Fasting Protocol: Contrary to prevailing views, no fasting is necessary before STZ injection according to recent evidence [3]. Administration of STZ to fed animals may actually reduce hypoglycemia-related mortality.

  • Mortality Management: Early mortality (first 24h) is typically due to severe hypoglycemia, while later mortality (>24h) results from severe hyperglycemia/ketoacidosis [3]. Provide glucose/sucrose solutions during the first 24-48h post-STZ to prevent hypoglycemia, and consider low-dose insulin therapy for severe hyperglycemia.

3-BNI Formulation and Administration
  • Solubility Considerations: 3-BNI is soluble in DMSO at 100 mg/mL (413.17 mM), but hygroscopic DMSO significantly impacts solubility – use newly opened DMSO for stock solutions [1].

  • Storage Conditions: Store 3-BNI powder at -20°C (3 years stable) or 4°C (2 years stable). Prepared solutions should be stored at -80°C for up to 6 months or -20°C for 1 month [1]. Avoid repeated freeze-thaw cycles.

  • In Vivo Formulation: For animal studies, the recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which provides good solubility and tolerability [1].

Experimental Design Considerations
  • Dose Selection: Based on published studies, 30 mg/kg appears optimal for neuroprotection in stroke models, while 20 mg/kg is effective for behavioral studies [1] [2] [6].

  • Treatment Timing: For ischemic injury studies, pre-treatment 30-60 minutes before induction of ischemia is most effective [2].

  • Control Groups: Include appropriate control groups: non-diabetic sham, non-diabetic ischemic, diabetic sham, diabetic ischemic with vehicle, and diabetic ischemic with 3-BNI treatment.

References

3-Bromo-7-nitroindazole solubility buffer solution

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data in Pure Solvents

The table below summarizes the quantitative solubility data for 3-Bromo-7-nitroindazole in common laboratory solvents, gathered from supplier documentation [1] [2] [3].

Solvent Concentration (mg/mL) Concentration (mM) Notes
DMSO 45.1 - 100 mg/mL 186 - 413 mM Highly hygroscopic; use newly opened containers [1] [4].
Ethanol 12.1 - 25 mg/mL 50 - 103 mM Stable stock solution [2] [3].
Water Insoluble Insoluble Not suitable for direct dissolution [4].

Experimental Workflow for Buffer Solutions

Since the compound has low solubility in aqueous solutions, you will typically need to prepare it in a primary solvent first and then add it to your buffer. The diagram below outlines this general workflow.

G Start Start: Prepare Stock Solution Step1 1. Dissolve in DMSO or EtOH Start->Step1 Step2 2. Vortex and Sonicate Step1->Step2 Step3 3. Prepare Aqueous Buffer Step2->Step3 Step4 4. Dilute Stock into Buffer Step3->Step4 Step5 5. Use Immediately in Experiment Step4->Step5 Caution Important: Final solvent concentration may affect biological systems. Step4->Caution

Protocol for Preparing Working Solutions in Buffer

This is a general method you can adapt for your research. The key is to ensure the final concentration of the organic solvent (like DMSO) in your assay is low enough to not cause toxicity or affect your results (typically below 0.1-0.5%) [1].

  • Prepare Stock Solution:

    • Weigh an appropriate amount of this compound.
    • Dissolve it in pure, sterile DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM). Vortex and/or use a brief sonication in a water bath to ensure complete dissolution [1] [4].
  • Dilute into Buffer:

    • Prepare your required aqueous buffer solution (e.g., PBS, Tris-HCl).
    • Add a small, calculated volume of the stock solution directly into the buffer while gently vortexing or pipetting to mix. This helps prevent the compound from precipitating upon contact with the aqueous phase.
  • Use and Storage:

    • Use the final working solution immediately for the most consistent results, as long-term stability in dilute aqueous solutions is not guaranteed.
    • Store stock solutions as recommended at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1].

Frequently Asked Questions

Q1: My this compound precipitated when I added it to my physiological buffer. What should I do? This is a common issue. You can try:

  • Sonicating the solution: Briefly sonicate the mixture in a water bath sonicator to help re-dissolve the precipitate.
  • Increasing the organic solvent fraction: Slightly increase the percentage of DMSO in your final buffer solution, but ensure it remains non-toxic to your biological system.
  • Creating a fresh dilution: Always add the stock solution to the buffer immediately before use. Do not store diluted working solutions for long periods.

Q2: How should I store this compound, and what are its handling hazards?

  • Storage: The solid powder should be stored desiccated at 2-8°C or -20°C. Stock solutions in DMSO are best stored at -20°C or -80°C for long-term stability [1] [3] [5].
  • Hazards: This compound is classified as a reproductive hazard. The safety data indicates it "May damage fertility or the unborn child" (Hazard Statement H360) [3] [5]. Always refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) like gloves and lab coats.

Q3: The inhibitor doesn't seem to be working in my cell-based assay. What could be wrong?

  • Verify solubility: Ensure the compound is fully dissolved at every step, as described in the protocol above.
  • Check biological activity: Confirm you are using an appropriate and published concentration. In cell assays (e.g., RAW264.7 cells), it has shown activity in the range of ~80 μM for inhibiting nitrite accumulation [1].
  • Consider solvent toxicity: Run a control to confirm that the final concentration of DMSO in your assay (e.g., 0.1%) is not affecting your cells.

References

3-Bromo-7-nitroindazole specificity neuronal NOS inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Applications

The table below summarizes the core information and major research uses of 3-Bromo-7-nitroindazole.

Property Description
Chemical Name This compound [1]
CAS Number 74209-34-0 [1]
Molecular Weight 242.03 g/mol [1]
Mechanism of Action Potent and selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1].
Primary Solvent DMSO (100 mg/mL, 413.17 mM) [1].
Research Application Observed Effect Key Findings
Spatial Learning & Memory [2] Impairment Chronic administration (5-20 mg/kg, i.p., 5 days) impaired acquisition and memory recall in the Morris water maze test in rats. This effect was NO-dependent [2].
Ischemic Stroke in Diabetes [1] Neuroprotection In diabetic stroke-model rats, it (3-30 mg/kg, i.p.) reduced cerebral infarct size, decreased brain edema, and improved neurological function.
Depression-like Behavior [1] Antidepressant In a chronic stress model, administration (20 mg/kg, i.p., 5 weeks) produced an antidepressant effect and increased BDNF protein levels in the hippocampus.
Micturition Reflex [3] Central Regulation Intracerebroventricular (icv) administration prolonged the intercontraction interval in rats, indicating a role for brain nNOS in suppressing the urination reflex.
Cerebral Blood Flow [4] Regulation In newborn pigs, it helped extend the upper limit of cerebral blood flow autoregulation during hypertension, indicating nNOS plays a significant role in this process.

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound.

Spatial Learning and Memory in Rats (Morris Water Maze) [2]

This protocol assesses the role of nNOS in cognitive function.

  • Subjects: Adult male Wistar rats.
  • Drug Preparation: this compound is dissolved in saline.
  • Dosing Regimen: Administered via intraperitoneal (i.p.) injection at doses of 5, 10, or 20 mg/kg per day for 5 consecutive days. Control subjects receive saline.
  • Behavioral Testing: The Morris water maze task is conducted, consisting of:
    • Acquisition Phase: A multi-day training period where rats learn to find a hidden platform.
    • Probe Trial: Conducted after training, with the platform removed to measure spatial memory retention.
  • Additional Measures: Locomotor activity and blood pressure are monitored to rule out non-specific effects.
Focal Cerebral Ischemia in Diabetic Rats (MCAO Model) [1]

This model evaluates the compound's neuroprotective effects in the context of diabetes and stroke.

  • Animal Model: Type 2 diabetic rats are induced by a high-fat diet and streptozotocin injection.
  • Ischemia Induction: Middle Cerebral Artery Occlusion (MCAO) is performed to induce ischemic stroke.
  • Drug Administration: this compound is administered via i.p. injection at doses of 3, 10, or 30 mg/kg.
  • Outcome Measures:
    • Infarct and Edema Volume: Measured via brain tissue analysis.
    • Neurological Deficit Score: A functional assessment of stroke severity.
    • Biochemical Analysis: Evaluation of DNA fragmentation and levels of proteins like GRP78 and CHOP involved in cell stress.
In-Vivo Administration Vehicle Preparation [1]

For in-vivo studies, the following vehicle protocol is recommended to ensure solubility and bioavailability:

  • Prepare a stock solution in 100% DMSO (e.g., 25 mg/mL).
  • Mix the stock solution with PEG300 (40% of final volume).
  • Add Tween-80 (5% of final volume) and mix evenly.
  • Dilute the mixture with saline (45% of final volume) to achieve the desired working concentration.

nNOS Inhibition Signaling Pathway

The following diagram illustrates the key signaling pathways affected by nNOS inhibition in neurons, based on information from Abcam [5]. Inhibiting nNOS with this compound primarily disrupts the NO-mediated pathways on the right.

G NMDA_Receptor NMDA Receptor Activation Calcium_Influx Calcium Influx NMDA_Receptor->Calcium_Influx nNOS_Activation nNOS Activation Calcium_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production sGC_Pathway Activates sGC NO_Production->sGC_Pathway Peroxynitrite_Pathway Forms Peroxynitrite (can cause damage) NO_Production->Peroxynitrite_Pathway S_nitrosylation S-nitrosylation of Protein Targets NO_Production->S_nitrosylation cGMP_Pathway Produces cGMP sGC_Pathway->cGMP_Pathway PKG_Pathway Activates PKG cGMP_Pathway->PKG_Pathway Cellular_Effects Altered Neurotransmission, Gene Expression, Plasticity PKG_Pathway->Cellular_Effects Inhibitor This compound Inhibitor->nNOS_Activation Inhibits

The pathway shows that this compound acts by inhibiting nNOS activation, which in turn prevents the production of NO. This inhibition blocks both the cGMP-dependent signaling (leading to various cellular effects) and the formation of potentially toxic molecules like peroxynitrite [5].

Troubleshooting Common Experimental Issues

  • Low Solubility or Precipitation: Ensure you are using a high-quality, freshly opened DMSO for preparing stock solutions. For in-vivo studies, always use the recommended vehicle (DMSO/PEG300/Tween-80/Saline) and prepare the working solution fresh on the day of use [1].
  • Lack of Effect or Inconsistent Results: Verify the dosage and administration route. Note that central (icv) administration has shown effects in studies where peripheral (i.p.) administration might not, depending on your target [3]. Confirm the selectivity of the observed effect by checking if it can be reversed with an NO precursor like L-arginine [2].
  • Handling and Storage: The compound should be stored as a solid at -20°C for long-term stability. Aliquot stock solutions in DMSO and store at -80°C to avoid repeated freeze-thaw cycles [1].

References

3-Bromo-7-nitroindazole endothelial NOS inhibition side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Selectivity

Q: What is the primary mechanism of action of 3-Bromo-7-nitroindazole and how selective is it?

This compound (3-Br 7-NI) is a potent small-molecule inhibitor that targets the nitric oxide synthase (NOS) family of enzymes [1]. It competes for the substrate binding site in the catalytic heme domain of NOS. Critical to its binding is the induction of an altered conformation in the NOS structure, which perturbs the heme propionate and eliminates a key interaction with the tetrahydrobiopterin (BH4) cofactor. This results in a novel inactivation mechanism that disrupts NO production [1].

While often described as a selective inhibitor of the neuronal isoform (nNOS), experimental data indicates that 3-Br 7-NI also inhibits the endothelial isoform (eNOS) [2] [3]. Its inhibitory action on eNOS is the direct cause of its most documented side effects.

Reported Side Effects and Physiological Consequences

Q: What are the potential side effects of eNOS inhibition by this compound?

Inhibition of eNOS disrupts the primary source of nitric oxide (NO) in the vascular endothelium. NO is a crucial signaling molecule for regulating vascular tone, cellular proliferation, leukocyte adhesion, and platelet aggregation [4]. The disruption of these functions can lead to cardiovascular side effects.

The table below summarizes the potential side effects and their physiological basis:

Potential Side Effect Physiological Basis & Experimental Context
Increased Blood Pressure Non-selective NOS inhibition with L-NAME induces hypertension, demonstrating the role of eNOS in maintaining vascular tone. 3-Br 7-NI's inhibition of eNOS poses a similar risk [5].
Altered Cerebral Blood Flow Inhibition of eNOS affects cerebral blood flow. While one study notes that 3-Br 7-NI lacks the significant cardiovascular effects of other inhibitors [6], another reports that a related compound, 7-NI, decreases blood flow in various cerebral areas [6].
Impaired Cognitive Function Studies on non-selective NOS inhibition (L-NAME) show a decline in hippocampal-dependent learning and memory [5]. While 3-Br 7-NI's cognitive effects are linked to nNOS inhibition [7], the contribution of eNOS inhibition to this side effect cannot be ruled out.
Antithrombotic Effects & Altered Platelet Aggregation NO produced by eNOS has antithrombotic effects, and its diffusion into platelets inhibits platelet aggregation [4]. Inhibiting eNOS could therefore promote a pro-thrombotic state.

Troubleshooting Guide for Experimental Use

Q: How can I mitigate these side effects in my research and confirm they are influencing my results?

When side effects consistent with eNOS inhibition are observed, consider the following troubleshooting steps:

  • Verify Dosage and Administration: Ensure you are using the minimum effective concentration. Higher doses increase the likelihood of off-target eNOS inhibition. Refer to established protocols, such as a pre-treatment dose of 25 mg/kg in rodent models of Traumatic Brain Injury [8].
  • Include Additional Controls: Your experimental design should include a group treated with a non-selective NOS inhibitor (like L-NAME) and a vehicle control. This helps distinguish effects specific to nNOS inhibition from those arising from general NOS inhibition.
  • Monitor Cardiovascular Parameters: Directly measure blood pressure and heart rate in your experimental models, especially if your study's outcomes could be influenced by cardiovascular changes.
  • Consider Alternative Compounds: If eNOS inhibition is a significant confounder for your research question, you may need to explore more selective nNOS inhibitors, if available.
  • Use Functional Assays: To confirm that observed effects are NO-dependent, consider using a rescue approach with L-arginine, the substrate for NOS. Reversal of the effect by L-arginine supports a role for NOS inhibition [7].

Experimental Protocol: Assessing Impact on Spatial Memory

The following is a summarized protocol based on a study that investigated the cognitive effects of chronic nNOS inhibition [7], which can be adapted to assess the compound's side effects.

  • Objective: To evaluate the effect of chronic 3-Br 7-NI administration on spatial learning and memory.
  • Model: Male rats (e.g., Sprague-Dawley).
  • Treatment:
    • Experimental Group: 3-Br 7-NI (e.g., 20 mg/kg/day, i.p.) for 5 days.
    • Control Group: Saline vehicle.
    • Rescue Group: 3-Br 7-NI + L-arginine (to confirm NO-dependency).
  • Key Methodology: Morris Water Maze (MWM)
    • Apparatus: A large circular pool with opacified water and a hidden platform [5].
    • Acquisition Phase (4 days): Animals undergo multiple trials per day to learn the platform location. Parameters measured include path length and escape latency [5].
    • Probe Trial (Day 5): The platform is removed, and the animal's search strategy is recorded. The primary measure is the percentage of time spent in the target quadrant, indicating spatial memory retention [5].
  • Additional Assessments:
    • Locomotor Activity: To ensure any performance deficits are not due to motor impairment [7].
    • Blood Pressure Measurement: A non-invasive tail-cuff system can be used to monitor cardiovascular side effects [5].

The workflow and key measurements for this protocol are illustrated below:

cluster_metrics Key Metrics Start Animal Model Setup Treat Administer 3-Br 7-NI or Vehicle Start->Treat MWM_Acquire MWM: Acquisition Phase Treat->MWM_Acquire BP_Measure Blood Pressure Monitoring Treat->BP_Measure MWM_Probe MWM: Probe Trial MWM_Acquire->MWM_Probe Data Key Outcome Measures MWM_Probe->Data Metric1 Escape Latency (Acquisition) Metric2 Path Length (Acquisition) Metric3 % Time in Target Quadrant (Probe) Metric4 Blood Pressure & Heart Rate

Signaling Pathways Involved

The side effects of 3-Br 7-NI arise from its disruption of the NO signaling cascade. The diagram below illustrates the critical pathway affected by eNOS inhibition.

Stimulus Physiological Stimulus (e.g., Shear Stress) eNOS eNOS Enzyme Stimulus->eNOS NO NO Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Vascular Relaxation ↓ Platelet Aggregation PKG->Relaxation Inhibitor This compound Inhibitor->eNOS Inhibits

References

3-Bromo-7-nitroindazole blood pressure effects experimental models

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Does 3-Bromo-7-nitroindazole affect systemic blood pressure in experiments?

In adult rat models, 3-Br 7-NI does not significantly alter systemic blood pressure at doses that effectively inhibit neuronal nitric oxide synthase (nNOS). However, its effects can vary based on the subject's developmental stage.

Experimental Model Reported Effect on Systemic BP Dose & Administration Citation
Adult Rats (Morphine Withdrawal Study) No vasoconstrictor response; blood pressure unaffected [1] Various doses, intraperitoneal [1] [1]
Adult Rats (Spatial Learning Study) No differences in blood pressure [2] 20 mg/kg/day for 5 days, intraperitoneal [2] [2]
Newborn Pigs (Cerebral Blood Flow Study) Extended the upper limit of CBF autoregulation; implied role in cerebrovascular regulation [3] Specific NOS inhibitors (including 3-Br 7-NI) [3] [3]

Q2: How does 3-Br 7-NI exert its effects, and why does it typically not affect blood pressure?

3-Br 7-NI is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [4]. It reduces the production of nitric oxide (NO) in nervous tissue. The differential effect on blood pressure is attributed to its isoform selectivity:

  • nNOS vs. eNOS: Nitric oxide produced by the endothelial NOS (eNOS) isoform is a primary regulator of vascular tone and blood pressure [5]. Because 3-Br 7-NI has higher selectivity for nNOS over eNOS, it can modulate NO levels in the brain without causing significant systemic, eNOS-driven vascular effects [1]. This makes it a valuable experimental tool for studying the neurological roles of NO without confounding cardiovascular side effects.

The diagram below illustrates this selective mechanism of action.

Q3: What are the standard experimental protocols for using 3-Br 7-NI?

Here are methodologies from published studies.

Experimental Goal Model & Species 3-Br 7-NI Protocol Key Control Citation
Investigate role of nNOS in spatial memory Male Rats 20 mg/kg/day, intraperitoneal injection, for 5 days [2] Saline vehicle; L-arginine (NO precursor) to reverse effects [2] [2]
Attenuate morphine withdrawal signs Rats (Morphine-dependent) Various doses, intraperitoneal injection [1] Comparison with other NOS inhibitors (e.g., 7-NI, S-methyl-L-thiocitrulline, aminoguanidine) [1] [1]
Study CBF autoregulation during development Newborn Pigs (1-2 days old) Specific nNOS inhibitor (3-Br 7-NI listed among others) [3] Comparison with juvenile pig cerebrovascular physiology [3] [3]

Q4: I am not seeing the expected effect of 3-Br 7-NI in my experiment. How can I troubleshoot this?

  • Verify Compound Selectivity and Dosage: Confirm that your dose is appropriate for nNOS inhibition in your specific model. Consider running a positive control using a model of known nNOS involvement.
  • Check the Developmental Stage of Your Model: Be aware that NOS expression and function can vary significantly with age [3]. Effects observed in newborns may not be present in adults.
  • Confirm Proper BP Measurement Technique: Ensure your blood pressure measurement method is accurate and appropriate for your model. Newer methods use photoplethysmography (PPG) for high accuracy [5] [6].
  • Use the Correct Chemical: this compound is distinct from 7-Nitroindazole (7-NI), though they are related. Ensure you are using the correct compound for your experimental design [4].

References

3-Bromo-7-nitroindazole locomotor activity interference testing

Author: Smolecule Technical Support Team. Date: February 2026

Does 3-Br 7-NI Affect Locomotor Activity?

The evidence is mixed, and the outcome in your experiments may depend on the animal model, dosage, and treatment regimen you use. The table below summarizes key findings from the literature.

Reported Effect Animal Model Dosage & Administration Key Findings Citation
No Significant Effect Rats 20 mg/kg/day, i.p. for 5 days No differences in locomotor activity were observed despite impairments in spatial memory. [1] [2]
Significant Reduction Mice Single i.p. injection All NOS inhibitors tested (including 3-Br 7-NI) significantly reduced spontaneous locomotor activity. [3] [4]
Significant Reduction Mice (Diabetic Stroke Model) 3, 10, and 30 mg/kg, i.p. Attenuated brain ischemic injury; used in a model where functional recovery was measured. [5]

Experimental Protocols from Literature

To help you compare and adapt these methodologies, here are the detailed protocols from the key studies.

1. Protocol Reporting NO Effect on Locomotion (Rat Model) This protocol is used in studies that found no significant change in locomotor activity.

  • Animal Model: Adult male rats.
  • Drug Preparation: 3-Br 7-NI was likely dissolved in a saline or DMSO/saline vehicle (exact concentration not specified in abstract).
  • Dosage and Administration: 20 mg/kg administered via intraperitoneal (i.p.) injection.
  • Treatment Regimen: Daily injections for 5 consecutive days.
  • Locomotor Activity Test: The assessment was conducted in conjunction with a Morris water maze task, and no differences in locomotion were found in the treated group compared to the saline-control group [1] [2].

2. Protocol Reporting Reduced Locomotion (Mouse Model) This protocol is from a study that demonstrated a significant decrease in motor activity.

  • Animal Model: Adult, male Swiss mice (28–35 g).
  • Drug Preparation: The inhibitors were dissolved in a vehicle. For 3-Br 7-NI, it was likely DMSO, as the study used both saline and DMSO vehicles.
  • Dosage and Administration: A single intraperitoneal (i.p.) injection. The specific dose for 3-Br 7-NI, while not explicitly stated in the snippet, was part of a set of selected doses for NOS inhibitors.
  • Treatment Regimen: Acute, single-dose study.
  • Locomotor Activity Measurement: Activity was recorded for 3 hours post-injection. The results showed that 3-Br 7-NI, along with other nNOS inhibitors, prominently decreased locomotion [3].

Troubleshooting Guide & FAQs

Here are some specific questions and answers to guide your experimental design and troubleshooting.

Q1: Why did one study find no effect on locomotion while others found a significant reduction? This discrepancy is likely due to key differences in the experimental models:

  • Species and Strain: Studies showing no effect were conducted on rats [1] [2], while those showing reduced activity used mice [3]. Species-specific metabolism and neuroanatomy can lead to different outcomes.
  • Dosage and Treatment Duration: The rat study used a chronic treatment (5 days) [1], which might allow for compensatory mechanisms to develop. The mouse study used a single, acute injection [3], which may produce a more pronounced initial effect.
  • Experimental Context: The rat study focused on spatial memory, with locomotion as a secondary measure [1]. The mouse study was designed specifically to measure the direct impact on spontaneous locomotion [3].

Q2: How should I design my experiment to account for this interference? Given the conflicting data, a well-designed experiment is crucial.

  • Include a Vehicle Control: This is non-negotiable. You must have a control group that receives the exact same vehicle (e.g., DMSO/saline) used to dissolve the 3-Br 7-NI.
  • Conduct a Separate Locomotor Assay: Before starting your main behavioral test (e.g., memory or depression-like behavior), run a separate cohort of animals through a standardized locomotor activity test (e.g., in an open field) using your planned dosage and regimen.
  • Choose the Right Model: Be cautious when extrapolating findings from mice to rats or vice versa. Design your study based on the model that best fits your research question.

The following flowchart can help you systematically determine the cause of locomotor interference in your experiments.

Start Start: Locomotor Interference Detected Model Animal Model Used? Start->Model Rat Rat Model Model->Rat Mouse Mouse Model Model->Mouse RatDose Check Dosage & Duration Rat->RatDose MouseAcute Acute single dose? (Expected effect) Mouse->MouseAcute MouseChronic Chronic regimen? (Potential adaptation) Mouse->MouseChronic

References

optimizing 3-Bromo-7-nitroindazole dose for neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Documented Dosing Regimens for 3-Br 7-NI

The table below summarizes key dosing parameters from published animal studies to serve as a reference for your experimental design.

Study Focus / Model Recommended Dose Route Dosing Schedule Reported Effects
Global Cerebral Ischaemia (Gerbil model) [1] 20 mg/kg (post-occlusion) Intraperitoneal (i.p.) Immediately after occlusion, then at 3, 6, 24, and 48 hours Significant neuroprotection against ischemia-induced brain damage.
Spatial Learning & Memory (Rat model) [2] [3] [4] 20 mg/kg/day Intraperitoneal (i.p.) Daily for 5 days Impaired spatial learning and memory; no changes in locomotor activity or blood pressure.
Sleep-Wake Cycle (Rat model) [5] 10, 20, 40 mg/kg Intraperitoneal (i.p.) Single dose at start of light period Dose-dependent reduction in deep slow-wave sleep.
Maternal Aggression (Prairie vole model) [6] 25 mg/kg Subcutaneous (s.c.) Twice daily for 2 days Significant reduction in maternal aggression.

Experimental Protocol for Neuroprotection Studies

For a neuroprotection study in global cerebral ischaemia, you can adapt the following detailed methodology [1]:

  • Animal Model: Gerbils subjected to 5-minute bilateral carotid artery occlusion.
  • Drug Preparation: Dissolve 3-Br 7-NI in a suitable vehicle. The studies searched do not specify the vehicle used, but other research commonly uses solutions like 10% DMSO in saline [5].
  • Dosing Protocol:
    • Route: Intraperitoneal (i.p.) injection.
    • Loading Dose: 40 mg/kg, administered immediately after the ischemic occlusion.
    • Maintenance Doses: 20 mg/kg, administered at 3, 6, 24, and 48 hours after the initial dose.
  • Assessment: Histological examination of neuronal death in the CA1 region of the hippocampus 5 days after surgery.

Critical Troubleshooting & FAQs

Here are solutions to common experimental challenges:

  • Q: What is the vehicle for 3-Br 7-NI?

    • A: While not specified in all neuroprotection studies, a 10% DMSO (Dimethyl Sulfoxide) in saline solution has been successfully used to dissolve 3-Br 7-NI for intraperitoneal administration in other experimental models [5]. Always run a vehicle control group to confirm that the solvent itself does not cause effects.
  • Q: Does 3-Br 7-NI affect basic physiological parameters?

    • A: At a dose of 20 mg/kg/day for 5 days, studies found no significant differences in mean arterial blood pressure, systolic/diastolic pressure, or locomotor activity in rats [2] [3]. This suggests that at this dosage, the compound's cognitive effects are not due to general systemic impairment.
  • Q: How specific is 3-Br 7-NI?

    • A: 3-Br 7-NI is recognized as a relatively selective inhibitor of neuronal NOS (nNOS) over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) [3] [7]. This selectivity makes it a preferred tool for attributing effects to nNOS inhibition.
  • Q: How can I confirm the effect is NO-dependent?

    • A: To confirm that observed effects are due to NOS inhibition, you can perform a reversal experiment using L-arginine, the precursor for nitric oxide synthesis. Research shows that co-administration of L-arginine can significantly reverse the spatial memory deficits induced by 3-Br 7-NI, confirming an NO-dependent mechanism [2] [4].

Mechanism of Action & Workflow

The following diagram illustrates the neuroprotective mechanism of 3-Br 7-NI in cerebral ischaemia and a general experimental workflow.

G cluster_mechanism Mechanism of 3-Br 7-NI Neuroprotection cluster_workflow General Experimental Workflow Ischemia Cerebral Ischaemia Excitotoxicity Glutamate Release (Excitotoxicity) Ischemia->Excitotoxicity Calcium Ca²⁺ Influx Excitotoxicity->Calcium nNOS nNOS Activation Calcium->nNOS NO NO Production nNOS->NO Damage Neuronal Damage NO->Damage Inhibit 3-Br 7-NI Inhibits Inhibit->nNOS Start Induce Ischaemia (e.g., Carotid Occlusion) Administer Administer 3-Br 7-NI Start->Administer Schedule Post-injury Dosing Schedule (e.g., 0, 3, 6, 24, 48h) Administer->Schedule Assess Assess Outcome (Histology, Behaviour) Schedule->Assess Result Neuroprotection Assess->Result

References

3-Bromo-7-nitroindazole L-arginine reversal NO-dependent effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-Bromo-7-nitroindazole (3-Br 7-NI)? A: 3-Br 7-NI is characterized as a selective neuronal Nitric Oxide Synthase (nNOS) inhibitor [1] [2] [3]. It works by binding to the active site of the NOS enzyme, which disrupts the conversion of the substrate L-arginine to nitric oxide (NO) and L-citrulline [1] [4]. A crystal structure study revealed that its binding can induce a conformational change in the enzyme and perturb the interaction between the heme cofactor and tetrahydrobiopterin, leading to enzyme inactivation [4].

Q2: How can I confirm that the effects of 3-Br 7-NI in my experiment are specifically due to NOS inhibition? A: A standard method to test the specificity of the effect is to use L-arginine, the natural substrate for NOS. If the behavioral or physiological deficits caused by 3-Br 7-NI are reversed by concomitant administration of L-arginine, this strongly indicates that the effects are NO-dependent and result from specific nNOS inhibition [1] [3]. The experimental data confirms that L-arginine significantly reversed the spatial learning and memory impairments induced by 3-Br 7-NI in rats [1] [3].

Q3: Are there any known off-target effects or complications with other common NOS inhibitors I should be aware of? A: Yes, research indicates that the widely used NOS inhibitor L-NAME (L-NG-Nitro arginine methyl ester) can have complicating, non-canonical actions. Despite being a NOS antagonist, L-NAME can itself slowly release NO from its guanidino nitro group, especially under conditions of oxidative stress, which may confound experimental results [5]. This is not a reported issue with 3-Br 7-NI, but it underscores the importance of choosing the appropriate inhibitor and controls for your specific research context.

Experimental Protocols & Data

Here is a summary of a key study that investigated the effects of chronic 3-Br 7-NI administration and its reversal with L-arginine.

1. Experimental Methodology from Gocmez et al. (2015) [1] [3]

  • Objective: To investigate the effects of chronic nNOS inhibition on spatial learning and memory performance.
  • Subjects: Male rats.
  • Inhibitor: 3-Br 7-NI.
  • Dosage and Administration: 20 mg/kg/day, administered via intraperitoneal (i.p.) injection for 5 days [1] [3].
  • Behavioral Paradigm: The Morris Water Maze (MWM) was used to assess spatial learning (acquisition) and memory (probe trial) [1] [3].
  • Reversal Agent: L-arginine was used to confirm the NO-dependency of the observed effects [1] [3].
  • Molecular Analysis: Brain-Derived Neurotrophic Factor (BDNF) mRNA expression in the hippocampus was measured after MWM training [1] [3].

2. Summary of Quantitative Findings

The table below consolidates the key results from the study for easy reference.

Experimental Parameter Control (Saline) Group 3-Br 7-NI (20 mg/kg) Group Effect of L-arginine Reversal
MWM Acquisition (Learning) Normal learning curve Significantly impaired [1] [3] Significantly reversed impairments [1] [3]
MWM Probe Trial (Memory) Normal memory recall Significantly impaired [1] [3] Significantly reversed impairments [1] [3]
Hippocampal BDNF mRNA Increased after training [1] [3] No significant change from baseline [1] [3] Information not specified in sources
Locomotor Activity & Blood Pressure Normal No significant differences [1] [3] Information not specified in sources

Signaling Pathways and Experimental Flow

To help visualize the underlying biology and experimental workflow, the following diagrams outline the key signaling pathway and the logical flow of the described experiment.

G LArg L-arginine nNOS nNOS Enzyme LArg->nNOS NO NO nNOS->NO cGMP cGMP Production NO->cGMP LTM Long-Term Memory (LTM) cGMP->LTM Inhibitor 3-Br 7-NI Inhibitor->nNOS Blocks

Diagram 1: Simplified NO-cGMP Signaling Pathway in Memory Formation. This illustrates the established role of the NO-cGMP pathway in long-term memory. Neuronal NOS (nNOS) produces NO from L-arginine, leading to cGMP production, which is critical for memory formation [6]. 3-Br 7-NI acts as an inhibitor by blocking nNOS activity.

G Start Administer 3-Br 7-NI (20 mg/kg/i.p., 5 days) A nNOS Inhibition Start->A B Reduced NO production A->B F Restores NO production A->F Competes With C Observed Effect: Impaired Spatial Learning & Memory (No BDNF mRNA increase) B->C D Co-administer L-arginine E Replenishes Substrate D->E E->F G Reversed Effect: Improved Behavioral Parameters F->G

Diagram 2: Experimental Workflow for Testing 3-Br 7-NI Effects and L-arginine Reversal. This chart outlines the logical flow of the key experiment. The impairment caused by the inhibitor (red) and the subsequent reversal by the substrate (green) together provide evidence for an NO-dependent effect [1] [3].

Troubleshooting Guide

  • Problem: The administration of 3-Br 7-NI does not produce the expected cognitive deficits.
    • Solution: Verify the dosage, route, and schedule of administration. Ensure the compound is fresh and properly dissolved. Confirm the efficacy of your behavioral assay (e.g., MWM) with positive controls.
  • Problem: L-arginine fails to reverse the effects of 3-Br 7-NI.
    • Solution: Check the dosage and timing of L-arginine administration. It may need to be given concurrently or before the behavioral test. Ensure the effects of 3-Br 7-NI are not due to non-specific toxicity or off-target effects by assessing locomotor activity and general health, as was done in the cited study [1] [3].
  • Problem: Inconsistent results between experiments.
    • Solution: Standardize animal models, handling procedures, and environmental conditions in the testing room. Be aware that other NOS inhibitors like L-NAME can have confounding effects due to unexpected NO release [5], so the choice of inhibitor is critical.

References

3-Bromo-7-nitroindazole vs 7-NI potency comparison selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The table below summarizes the core differences between these two research compounds.

Property 3-Bromo-7-nitroindazole 7-Nitroindazole (7-NI)
Primary Target Neuronal Nitric Oxide Synthase (nNOS) [1] [2] Neuronal Nitric Oxide Synthase (nNOS) [3]
Potency More potent nNOS inhibitor [3] Less potent than this compound [3]
Selectivity Less selective for nNOS [3]. Also inhibits endothelial NOS (eNOS) and inducible NOS (iNOS) [1]. Selective inhibitor for nNOS [3].

| Key Research Findings | - Impairs spatial learning and memory in rats [4].

  • Attenuates brain injury in diabetic stroke models [5].
  • Inhibits α7 nAChR-mediated suppression of micturition reflex [6]. | - Investigated as a protective agent against excitotoxic nerve damage [3].
  • May reduce oxidative stress in neurodegenerative conditions [3]. | | Typical In Vivo Doses (Rodent Studies) | 3-30 mg/kg (intraperitoneal) [4] [5] | Information not available in search results. |

Experimental Protocols

Here are detailed methodologies for key experiments citing this compound, which you can adapt into troubleshooting guides.

Morris Water Maze (MWM) Protocol for Spatial Learning & Memory [4]

This protocol tests the effect of nNOS inhibition on cognitive function.

  • 1. Animal Subjects: Male rats (e.g., Wistar strain).
  • 2. Treatment Regimen:
    • Experimental Group: Administer this compound at 20 mg/kg/day via intraperitoneal (i.p.) injection.
    • Vehicle Control Group: Administer saline (i.p.) on the same schedule.
    • Duration: Treat for 5 days.
  • 3. MWM Task:
    • Apparatus: A large circular pool filled with opaque water and a hidden escape platform.
    • Acquisition Phase: Over several days, train rats to find the hidden platform using spatial cues. Record latency to find the platform and path length.
    • Probe Trial: After training, remove the platform and allow the rat to swim freely. Measure the time spent in the target quadrant where the platform was located, which indicates memory retention.
  • 4. Biochemical Analysis: Post-experiment, analyze hippocampal tissue for Brain-Derived Neurotrophic Factor (BDNF) mRNA expression using methods like RT-PCR.
  • 5. Control Measurements: Monitor and record locomotor activity and blood pressure to rule out non-cognitive effects.
Focal Cerebral Ischemia/Reperfusion (Stroke) Model in Diabetic Rats [5]

This protocol assesses the neuroprotective potential of the compound.

  • 1. Animal Model Preparation:
    • Inducing Type 2 Diabetes: Feed rats a high-fat diet and administer a low dose of Streptozotocin (e.g., 35 mg/kg).
    • Focal Cerebral Ischemia: Anesthetize diabetic rats and induce ischemia by occluding the Middle Cerebral Artery (MCAO) for 2 hours.
    • Reperfusion: Remove the occlusion to allow blood flow for 22 hours.
  • 2. Drug Intervention: Administer this compound (e.g., 30 mg/kg, i.p.) at a specified time point before or after ischemia.
  • 3. Outcome Measures:
    • Functional Assessment: Evaluate neurological deficits using a standardized scoring system.
    • Infarct Analysis: Measure cerebral infarct and edema volumes post-sacrifice.
    • Molecular Analysis: Use Western Blotting and Immunohistochemistry to detect and quantify expression of endoplasmic reticulum stress markers (GRP78, CHOP) in the ischemic brain tissue.
    • Apoptosis Assay: Perform TUNEL staining to assess DNA fragmentation and cell death in the penumbral region.

Frequently Asked Questions (FAQs)

Q1: Which compound should I use for a more selective inhibition of nNOS?

  • A: For greater selectivity, 7-Nitroindazole (7-NI) is the preferred choice. The search results explicitly state that this compound is "more potent but less specific" [3]. If your experimental goal requires minimal off-target effects on eNOS or iNOS, 7-NI would be more appropriate.

Q2: The effects of this compound in my experiment are not as expected. How can I confirm they are mediated by nitric oxide (NO) suppression?

  • A: You can perform a reversal experiment using an NO precursor. As demonstrated in research [4], co-administering L-arginine (the substrate for NOS) can reverse the behavioral or physiological effects induced by this compound. If L-arginine restores the observed parameters to control levels, it confirms that the effects are NO-dependent.

Q3: What are the common solvents for preparing this compound, and what is its solubility?

  • A: According to supplier data [7] [8] [2], this compound is insoluble in water. Common solvents and their approximate solubilities are:
    • DMSO: ≥45.1 mg/mL [7] (100 mg/mL also reported [2])
    • Ethanol: ≥10 mg/mL [7] It is recommended to prepare fresh stock solutions and store them properly, typically at -20°C [2].

Experimental Workflow Diagram

The diagram below outlines the logical flow for designing an experiment with nNOS inhibitors.

workflow Start Define Experimental Goal Decision1 Is high nNOS selectivity or higher potency more important? Start->Decision1 SelectivityPath Choose 7-Nitroindazole (7-NI) More Selective Decision1->SelectivityPath High Selectivity PotencyPath Choose this compound More Potent Decision1->PotencyPath High Potency ExpDesign Design Experiment SelectivityPath->ExpDesign PotencyPath->ExpDesign Controls Include Controls: - Vehicle Control - L-arginine (for NO-dependence) ExpDesign->Controls End Conduct Experiment & Analyze Data Controls->End

References

3-Bromo-7-nitroindazole vs 7-Nitroindazole potency NOS

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Inhibitory Potency

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for both compounds against three NOS isoforms, with lower values indicating greater potency [1].

NOS Isoform 7-Nitroindazole (7-NI) IC₅₀ 3-Bromo-7-nitroindazole IC₅₀ Potency Difference
Rat Cerebellar (nNOS) 0.71 ± 0.01 µM 0.17 ± 0.01 µM ~4x more potent
Bovine Endothelial (eNOS) 0.78 ± 0.2 µM 0.86 ± 0.05 µM Approximately equipotent
Rat Lung (iNOS) 5.8 ± 0.4 µM 0.29 ± 0.01 µM ~20x more potent

The key structural difference is the bromine atom at the 3-position of the indazole ring in this compound [2]. Crystallographic studies show that this substitution allows the molecule to induce a conformational change in a key glutamic acid residue (Glu371) in the NOS active site. This change, along with π-stacking interactions above the heme group, enhances its binding affinity and inhibitory strength [3].

Experimental Context and Methodologies

The comparative data in the table above was generated through in vitro enzyme activity assays. Here is a breakdown of the general experimental approach used in these studies:

  • Enzyme Source: NOS enzymes were obtained from tissue homogenates: rat cerebellum (rich in nNOS), cultured bovine endothelial cells (source of eNOS), and lung tissue from endotoxin-pre-treated rats (induces iNOS expression) [1].
  • Activity Measurement: The rate of NO production by NOS was typically measured by monitoring the conversion of oxyhemoglobin to methemoglobin, a standard assay for NO at the time [1] [2].
  • Inhibitor Testing: Compounds were tested on the enzyme activity in these homogenates to determine the concentration required to inhibit 50% of the activity (IC₅₀) [1].

This workflow shows the direct in vitro evidence for the potency of these inhibitors.

G Start Start: Prepare Enzyme Homogenates A Incubate with Test Inhibitor (7-NI or 3-Br-7-NI) Start->A B Add NOS Substrate (L-arginine & Cofactors) A->B C Measure NO Production (e.g., oxyhemoglobin assay) B->C D Calculate % Enzyme Activity Inhibition C->D E Determine IC₅₀ Value D->E

Research Applications of this compound

Given its enhanced potency, this compound has been utilized as a pharmacological tool to investigate the role of neuronal NOS (nNOS) in various biological processes:

  • Spatial Learning and Memory: Chronic administration in rats impaired performance in the Morris water maze task, suggesting a key role for nNOS in spatial memory formation [4].
  • Neurological Disease Models: It has shown protective effects in research models of stroke, particularly in diabetic rats, and in stress-induced depression-like behavior [5].
  • Physiological Regulation: Recent research used it to demonstrate that brain-derived NO, specifically from nNOS, inhibits α7 nicotinic receptor-mediated suppression of the mitcurition reflex in rats [6].

Key Takeaways for Researchers

  • For Greater Potency: this compound is the superior choice, especially when targeting nNOS and iNOS in vitro.
  • For nNOS Selectivity in vivo: Despite similar in vitro potency against eNOS, 7-Nitroindazole has been reported to demonstrate selectivity for nNOS in in vivo settings, making it a preferred tool for neurological studies where preserving cardiovascular function is critical [2].
  • Structural Insight: The 3-bromo substitution is a validated strategy for enhancing inhibitor potency, which can inform further drug design efforts [2] [3].

References

3-Bromo-7-nitroindazole crystallographic analysis NOS binding

Author: Smolecule Technical Support Team. Date: February 2026

Binding Mode and Structural Mechanism

The table below summarizes the key structural insights from crystallographic studies on 3-Bromo-7-nitroindazole (also referred to as 3-Br-7-nitroindazole or 7-NIBr) and its binding to NOS.

Feature Description
General Binding Mode Binds parallel to the heme group, forming pi-stacking interactions [1] [2].
Key Conformational Change Induces a shift in a key glutamate residue (Glu371) [3] [2].
Impact of Conformational Change Disrupts the tetrahydrobiopterin (H4B) cofactor-heme interaction, a critical step for enzyme activity [3].
Primary Binding Site Primarily occupies the substrate-binding site (where L-arginine normally binds) [3].
Alternative Binding Can also bind to the pterin cofactor site under certain conditions [3].
Relevant Crystal Structures PDB Entries: 1M9T (iNOS) [4], 1M9R (eNOS) [5]

This novel mechanism distinguishes it from substrate analogs and explains its potency [3].

Inhibitory Potency and Selectivity

This compound is recognized as a potent inhibitor, particularly of the neuronal NOS (nNOS) isoform [6] [7]. The following table presents available quantitative data on its inhibitory activity.

Assay / Context Reported Activity (IC50 or Kᵢ) Notes
Rat cerebellar NOS (predominantly nNOS) More potent than 7-nitroindazole (7-NI) [7] Exact IC₅₀ values from primary literature not in search results.
Mouse RAW 264.7 cells (iNOS context) IC₅₀ = 80 μM [6] Measured by inhibition of nitrite accumulation.
General nNOS inhibition Potent, selective inhibitor [6] Described as a tool for researching neurological diseases.

The search results indicate that planarity of the inhibitor molecule is a key factor for high-affinity binding, with non-planar analogs being weaker inhibitors [2].

Experimental Protocols for Crystallographic Analysis

The foundational data comes from experiments where the catalytic oxygenase domains of NOS (from mouse or human) were co-crystallized with the inhibitor.

  • Protein Preparation: The catalytic heme domain (oxygenase domain) of inducible NOS (iNOS) or endothelial NOS (eNOS) was expressed in E. coli and purified [4] [5].
  • Crystallization: The NOS oxygenase domains were co-crystallized with this compound and other nitroindazoles. The structures were solved using X-ray diffraction and molecular replacement methods [4] [5] [2].
  • Data Collection & Resolution: The deposited structure for iNOS (PDB 1M9T) was determined at a resolution of 2.40 Å [4], while the eNOS structure (PDB 1M9R) was determined at 2.56 Å [5].
  • Computational Validation: These experimental structures have been used to validate computational docking methods, confirming the observed binding pose and conformational changes [8] [2].

Comparative Analysis with Other Inhibitors

This compound is part of a broader family of nitroindazole-based NOS inhibitors. The table below compares it with other related compounds.

Inhibitor Key Features & Comparison
7-Nitroindazole (7-NI) A well-known parent compound; this compound is described as more potent than 7-NI [1] [7].
4-Nitroindazole (4-NI) Also a potent nNOS inhibitor (IC₅₀ = 3.1 μM), but binds differently. Studies suggest the NH function at position 2 of the indazole ring is crucial for 4-NI, unlike 7-substituted derivatives [1].
5- and 6-Nitroindazole These isomers were also co-crystallized with NOS but were found to be weaker inhibitors compared to the 7-nitro derivative [2].
Chlorzoxazone A structurally different inhibitor; crystallographic studies show it induces a similar conformational change in Glu371 as the nitroindazoles do [2].

Research Applications and Implications

Understanding the precise binding mode of this compound has significant implications for drug design.

  • Selectivity Challenge: The active sites of the three NOS isoforms are highly conserved, making selective inhibition a major challenge [2]. The induced conformational change and subtle differences in the pterin cofactor site or heme propionate environment between isoforms offer potential avenues for designing more selective drugs [1] [2].
  • In Vivo Research Tool: This compound is widely used in animal studies to investigate the role of nNOS in conditions like stroke, Parkinson's disease, diabetes, and depression [3] [6].

To help visualize the key concepts of its mechanism of action, the following diagram outlines the process.

G Inhibitor This compound enters active site ConformChange Induces conformational change in Glutamate residue (Glu371) Inhibitor->ConformChange Perturbation Perturbation of heme propionate ConformChange->Perturbation Disruption Disruption of cofactor (H4B)-heme interaction Perturbation->Disruption Inactivation Enzyme Inactivation (NO production halted) Disruption->Inactivation

References

3-Bromo-7-nitroindazole molecular docking NOS active site

Author: Smolecule Technical Support Team. Date: February 2026

Binding Mode and Key Interactions

The table below summarizes the core characteristics of 3-Bromo-7-nitroindazole's binding mode within the NOS active site.

Feature Description
Overall Binding Site Substrate-binding pocket of the NOS oxygenase domain [1]
Primary Interaction Parallel π-stacking above the heme cofactor [2]
Key Conformational Change Displacement of active site residue Glu371 (eNOS numbering) [2] [3]
Role of Substituents Nitro group acts as a hydrogen bond acceptor; Bromo group contributes to affinity and planarity [2] [4]
Inhibition Consequence Perturbs heme propionate, disrupting its interaction with the pterin (H4B) cofactor [3]

Experimental Evidence & Protocols

The primary data on this interaction comes from high-resolution X-ray crystallography.

  • Experimental Method: The binding mode was determined using X-ray crystallography on cocrystallized complexes of the NOS oxygenase domain with this compound [1] [3].
  • Key Structure: The crystal structure of human endothelial NOS (eNOS) with this compound is publicly available in the Protein Data Bank (PDB) under identifier 1M9R [1]. This structure was solved at a resolution of 2.56 Å [1].
  • Structural Analysis: Comparison of this structure with NOS structures bound to the native substrate, L-arginine, or other inhibitors revealed the novel conformational change in Glu371 and the disruption of the pterin-heme interaction, which is central to the inhibitor's mechanism [2] [3].

Mechanism of Action Diagram

The following diagram illustrates the unique inactivation mechanism induced by this compound, based on the crystallographic data.

G Inhibitor This compound Active Site Active Site Inhibitor->Active Site Binds Glu Glu371 Propionate Heme Propionate Glu->Propionate Interacts with Heme Heme Cofactor H4B Pterin (H4B) Inactive Enzyme Inactive Enzyme H4B->Inactive Enzyme Leads to Propionate->H4B Disrupts interaction with Active Site->Glu Induces conformational change (swings out)

Importance for Inhibitor Design

Understanding this binding mode is crucial for drug design because it highlights a strategy to overcome the challenge of highly conserved NOS active sites across different isoforms (nNOS, eNOS, iNOS) [5]. The induced conformational change creates an active site with altered molecular recognition properties, which can be exploited to design more potent and selective inhibitors [2].

References

Comparative Guide: 3-Bromo-7-nitroindazole and its Mechanism of Action Through Glu371 Conformational Change in Nitric Oxide Synthases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NOS Inhibition and 3-Bromo-7-nitroindazole

Nitric oxide synthase (NOS) represents a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including neurotransmission, vascular regulation, and immune response. The three NOS isozymes—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—share highly conserved active sites, presenting a significant challenge for developing isoform-specific inhibitors. This compound (3-Br-7-NI) has emerged as a potent and relatively selective inhibitor of nNOS, demonstrating significant neuroprotective properties in various disease models. This compound belongs to the class of bicyclic aromatic inhibitors that exert their effects through a unique mechanism involving conformational changes at the Glu371 residue, altering the structural dynamics of the NOS active site and effectively reducing enzyme activity.

The development of selective NOS inhibitors has gained considerable attention in pharmacological research due to the diverse roles of NO in both physiological and pathological processes. Excessive NO production, particularly from nNOS, has been implicated in neurodegenerative conditions, stroke pathology, and other neurological disorders. 3-Br-7-NI has shown promise in preclinical studies by effectively crossing the blood-brain barrier and demonstrating neuroprotective effects without significantly affecting blood pressure, a common limitation with non-selective NOS inhibitors. Its mechanism of action represents an innovative approach to inhibitor design that exploits structural flexibility rather than merely competing with substrate binding at the conserved active site [1] [2].

The Glu371 Conformational Change Mechanism

Structural Basis of the Conformational Change

The Glu371 residue in nitric oxide synthase plays a critical role in substrate recognition and binding, normally forming bidentate hydrogen bonds with the substrate L-arginine. This specific interaction is essential for proper positioning of the substrate for catalysis. However, 3-Br-7-NI and related bicyclic aromatic inhibitors possess only one hydrogen bond donor, rendering them incapable of forming the same bidentate interactions as the native substrate. This limitation triggers a significant conformational rearrangement where the Glu371 side chain swings outward toward one of the heme propionate groups. This structural shift creates an active site with altered molecular recognition properties, effectively reducing the enzyme's catalytic efficiency [3] [4].

The energy cost associated with this conformational change has been quantitatively measured at approximately 1-2 kcal/mol, based on inhibitor binding constants comparing wild-type and E371A mutant proteins. This energetic penalty is offset by the inhibitor's ability to form favorable interactions within the reconfigured active site. Specifically, these inhibitors gain binding affinity through π-stacking interactions above the heme group and by replacing both intramolecular (Glu371-Met368) and intermolecular (substrate-Trp366) hydrogen bonds that support the β-sheet architecture underlying the active site. The planarity of the inhibitor molecule plays a crucial role in binding efficiency, with high-affinity inhibitors in this class adopting a planar configuration when bound to NOS, while weaker inhibitors tend to be nonplanar [3] [5].

Structural Consequences and Isozyme Variations

The conformational change induced by 3-Br-7-NI has far-reaching consequences beyond merely blocking substrate access. The repositioning of Glu371 perturbs the heme propionate environment, which subsequently disrupts the critical interaction between the heme cofactor and tetrahydrobiopterin (BH4), an essential NOS cofactor. This secondary disruption further compromises enzyme function by affecting the electron transfer processes necessary for NO synthesis. Crystal structures of eNOS complexed with 3-Br-7-NI resolved at 1.65 Å resolution reveal how these structural alterations effectively inactivate the enzyme through a multi-step mechanism that extends beyond simple competitive inhibition [6].

Interestingly, isozyme-specific differences have been observed in the structural response to these inhibitors. While the Glu371 conformational change occurs across all NOS isoforms, variations in the pterin cofactor site, heme propionate environment, and precise inhibitor positioning contribute to differences in inhibitor potency and selectivity between nNOS, eNOS, and iNOS. These structural variations provide opportunities for developing more selective inhibitors that can discriminate between NOS isoforms despite their highly conserved active sites. Computational docking studies have successfully predicted the Glu371 conformational change and inhibitor-binding orientations, validating a combined crystallographic and computational approach to isozyme-specific NOS inhibitor design [3] [4].

Comparative Analysis of Inhibitor Potency and Binding

Quantitative Comparison of NOS Inhibitors

The following table summarizes the key structural and binding characteristics of 3-Br-7-NI and related NOS inhibitors, based on experimental data from crystallographic and biochemical analyses:

Table 1: Comparative Analysis of NOS Inhibitors and Their Binding Properties

Inhibitor NOS Isoform Selectivity Binding Affinity Glu371 Conformational Change Key Structural Features Planarity in Bound State
This compound Selective for nNOS High (most potent in nitroindazole series) Yes - complete swing outward Bromo substitution enhances potency Planar
7-Nitroindazole Preferential for nNOS Moderate Yes Single nitro group at position 7 Planar
6-Nitroindazole Weakly selective Lower than 7-nitro isomers Yes Nitro group at position 6 Moderately planar
5-Nitroindazole Non-selective Weak Yes Nitro group at position 5 Non-planar
Chlorzoxazone Non-selective Moderate Yes Benzoxazolone structure Non-planar
Structure-Activity Relationships

The bromo substitution at the 3-position in 3-Br-7-NI significantly enhances its inhibitory potency compared to the parent 7-nitroindazole compound. This enhancement arises from improved hydrophobic interactions and better shape complementarity within the reconfigured active site pocket. The strategic placement of both bromo and nitro groups on the indazole ring creates an optimal electron distribution profile that strengthens π-stacking interactions above the heme plane. These structure-activity relationships demonstrate how subtle modifications to the inhibitor scaffold can significantly impact binding affinity and isoform selectivity without altering the fundamental mechanism of action involving Glu371 conformational changes [3] [7].

The planarity of the inhibitor molecule when bound to NOS emerges as a critical determinant of binding affinity from comparative analyses. High-affinity inhibitors like 3-Br-7-NI adopt a planar configuration when complexed with NOS, allowing for optimal π-stacking interactions with the heme cofactor and surrounding aromatic residues. In contrast, weaker inhibitors such as 5-nitroindazole and chlorzoxazone exhibit non-planar geometries that reduce these stacking interactions and consequently diminish binding affinity. This relationship between planarity and potency provides important guidance for future inhibitor design, suggesting that maintaining molecular planarity should be a key consideration in developing novel NOS inhibitors [3] [5].

Experimental Methodologies for Studying Inhibitor Mechanisms

Crystallographic Approaches and Protocols

X-ray crystallography has been instrumental in elucidating the structural mechanism of 3-Br-7-NI and related inhibitors. The experimental protocol typically involves cocrystallizing the NOS oxygenase domain (either nNOS or eNOS) with the inhibitor of interest. Researchers have reported ten novel crystal structures of inducible and endothelial NOS oxygenase domains complexed with chlorzoxazone and four nitroindazoles, including 3-Br-7-NI. These structures were solved at resolutions ranging from 1.65 Å to 2.2 Å, providing atomic-level detail of the inhibitor-enzyme interactions. Data collection is typically performed using synchrotron radiation sources with crystals flash-cooled to cryogenic temperatures (100 K) to reduce radiation damage. The diffraction data are processed using specialized software such as HKL-2000 or XDS, followed by structure solution using molecular replacement with existing NOS structures as search models [3] [4] [6].

Structure refinement involves iterative cycles of model building and optimization using programs like CNS or PHENIX, with careful attention to the electron density around the active site and inhibitor binding region. The quality of the final models is validated using molecular geometry checks and Ramachandran plots. This approach has directly revealed the conformational switch in Glu371 and associated structural rearrangements in the active site. Additionally, comparative analysis of multiple inhibitor complexes allows researchers to identify conserved and variable aspects of the binding mode, providing insights for structure-based drug design. The technical success of these studies demonstrates the power of crystallography in capturing flexible structural elements and mapping allosteric effects that extend from the active site to distal regions of the enzyme [4] [5].

Computational Docking and Binding Energy Calculations

Computational methods provide valuable complementary approaches to experimental techniques for studying NOS inhibitor mechanisms. Molecular docking simulations have successfully predicted the binding orientations of 3-Br-7-NI and related compounds, including the characteristic Glu371 conformational change. These computational protocols typically begin with protein preparation involving the addition of hydrogen atoms, assignment of partial charges, and definition of flexible residue regions (particularly Glu371). The inhibitor structures are optimized using molecular mechanics force fields or semi-empirical quantum chemical methods to determine their lowest energy conformations [3] [5].

The docking calculations often employ Lamarckian genetic algorithms as implemented in programs like AutoDock, which allow for flexible ligand binding and limited protein flexibility. The docking predictions are validated by comparison with experimental crystal structures, with most studies reporting good agreement between predicted and observed binding modes. For binding energy calculations, researchers use both empirical scoring functions and more rigorous free energy perturbation methods. The computational analyses have been particularly valuable in estimating the energetic cost of the Glu371 conformational change (1-2 kcal/mol) and decomposing the contributions of various interactions (π-stacking, hydrogen bonding, hydrophobic effects) to overall binding affinity. These integrated computational and crystallographic approaches support rational design of isoform-specific NOS inhibitors by enabling virtual screening of compound libraries and prediction of selectivity determinants [5].

Biological Significance and Functional Correlations

Neuroprotective Effects in Disease Models

The neuroprotective properties of 3-Br-7-NI have been extensively demonstrated in various animal models of neurological disease. In models of cerebral ischemic injury complicated by diabetes, 3-Br-7-NI (administered at 30 mg/kg, intraperitoneally) significantly reduced cerebral infarct volume, decreased brain edema, and improved functional recovery from neurological deficits. The neuroprotection was associated with reduced endoplasmic reticulum (ER) stress, as evidenced by decreased expression of ER stress markers GRP78 and CHOP, along with diminished DNA fragmentation in the ischemic penumbra region. These findings suggest that the benefits of 3-Br-7-NI extend beyond simple enzyme inhibition to include modulation of downstream stress pathways that contribute to neuronal death [2].

In addition to its effects in stroke models, 3-Br-7-NI has shown significant impact on cognitive functions in normal animals. Chronic administration (20 mg/kg/day for 5 days) impaired spatial learning and memory performance in the Morris water maze task, without affecting locomotor activity or blood pressure. This impairment was reversed by concomitant administration of L-arginine, confirming that the effect is NO-dependent. Interestingly, 3-Br-7-NI treatment prevented the training-induced increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting a mechanism involving regulation of neurotrophic factor expression. These results highlight the complex role of nNOS-derived NO in memory formation and cognitive processes [1].

Table 2: Biological Effects of 3-Br-7-NI in Various Disease Models

Disease Model Dosage Regimen Observed Effects Molecular Mechanisms Functional Outcomes
Diabetic Stroke 30 mg/kg, i.p., single dose Reduced infarct volume, decreased edema Inhibition of ER stress (↓GRP78, ↓CHOP), reduced apoptosis Improved neurological function, reduced functional deficits
Spatial Learning 20 mg/kg/day, i.p., 5 days Impaired acquisition and recall in water maze Prevention of training-induced BDNF increase in hippocampus NO-dependent spatial memory impairment
Parkinson's Disease Literature reports Neuroprotection Reduced nitrosative stress in dopaminergic neurons Preservation of motor function
Experimental Workflow for Assessing NOS Inhibitors

The following diagram illustrates the integrated experimental approach for evaluating NOS inhibitors like 3-Br-7-NI:

G cluster_1 Structural Characterization cluster_2 Biochemical Assessment cluster_3 Functional Validation Start Study Design & Inhibitor Selection Crystallography X-ray Crystallography Start->Crystallography Docking Computational Docking Start->Docking BindingAssays Binding Affinity Measurements Start->BindingAssays ConformationalAnalysis Conformational Change Analysis Crystallography->ConformationalAnalysis Docking->ConformationalAnalysis EnzymeKinetics Enzyme Inhibition Kinetics ConformationalAnalysis->EnzymeKinetics Hypothesis generation BindingAssays->EnzymeKinetics IsoformSelectivity Isoform Selectivity Profiling EnzymeKinetics->IsoformSelectivity DiseaseModels Disease Model Evaluation IsoformSelectivity->DiseaseModels BehavioralTests Behavioral Assessments DiseaseModels->BehavioralTests MolecularPathways Pathway Analysis (ER stress, apoptosis) DiseaseModels->MolecularPathways DataIntegration Data Integration & Mechanistic Insights BehavioralTests->DataIntegration MolecularPathways->DataIntegration

Research Applications and Practical Guidance

Experimental Use and Considerations

For researchers intending to study 3-Br-7-NI in experimental systems, the compound is commercially available with a stated purity of ≥98% and is typically supplied as a solid powder. It is soluble to 100 mM in DMSO and to 50 mM in ethanol, allowing for preparation of concentrated stock solutions for in vitro studies. For cellular assays, stock solutions are generally diluted in aqueous buffers, though the final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. In animal studies, 3-Br-7-NI has been administered intraperitoneally at doses ranging from 20-30 mg/kg/day, with effects observed following both acute and chronic (5-day) regimens. The compound should be stored desiccated at +4°C to maintain stability, and fresh solutions should be prepared for each experiment [1] [7] [2].

When interpreting results obtained with 3-Br-7-NI, researchers should consider several important factors. Although 3-Br-7-NI shows selectivity for nNOS over eNOS and iNOS, it is not absolutely specific and may affect other NOS isoforms at higher concentrations. Appropriate controls including L-arginine reversal experiments should be included to confirm NO-dependent effects. The timing of administration is critical in disease models, with optimal efficacy observed when given before or shortly after ischemic insult. Researchers should also note that the inhibitory effects extend beyond immediate enzyme activity to include downstream signaling pathways, particularly those involving ER stress and apoptotic mechanisms. These considerations are essential for proper experimental design and accurate interpretation of results obtained with this inhibitor [1] [2].

Conclusion and Research Implications

The unique mechanism by which 3-Br-7-NI induces conformational changes in NOS, particularly the swing-out movement of Glu371, represents an innovative approach to inhibitor design that transcends traditional active-site competition. This mechanism demonstrates how structural plasticity in enzymes can be exploited for developing selective inhibitors, even when active sites are highly conserved across isoforms. The integrated crystallographic and computational analyses of 3-Br-7-NI binding provide a robust framework for understanding structure-activity relationships in this class of compounds and offer valuable insights for future drug discovery efforts targeting NOS and other enzymes with similar structural features.

References

3-Bromo-7-nitroindazole comparison other NOS inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison with Other NOS Inhibitors

To help you select the right research tool, the table below compares 3-Bromo-7-nitroindazole with other common classes of NOS inhibitors, highlighting differences in selectivity and typical experimental effects.

Inhibitor Selectivity Profile Key Experimental Findings & Notes

| This compound | Selective nNOS inhibitor [1] [2] | - Spatial Memory: Impaired acquisition and retention in Morris water maze [3] [1].

  • Neuroprotection: Attenuated brain ischemic injury in diabetic stroke model [2].
  • Side Effects: Did not affect locomotor activity or blood pressure at studied doses [3] [1]. | | L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective NOS inhibitor [4] | - Anxiety: Induced anxiolytic effects when microinjected into specific brain regions [4].
  • Cardiovascular: Increases blood pressure [4]. | | 7-Nitroindazole (7-NI) | nNOS inhibitor [4] | - Anxiety: Reduced anxiety-like responses in rats [4].
  • Antinociception: Displays antinociceptive action [4]. | | S-Methylthiocitrulline (SMTC) | nNOS-preferring inhibitor [4] | - Noted for a certain affinity for nNOS [4]. | | Aminoguanidine (AG) | Selective iNOS inhibitor [4] | - Used in models targeting inducible NO production [4]. | | L-NIL (L-N6-(1-Iminoethyl)-lysine) | Relatively affine for iNOS [4] | - Used to selectively inhibit the inducible isoform [4]. |

Key Experimental Data and Protocols

Here is a summary of foundational experimental data and methodologies for this compound from the research literature.

Experimental Context Species/Model Dosage & Administration Key Outcome Measures Results

| Spatial Learning & Memory [3] | Male Wistar rats | 20 mg/kg/day, i.p., for 5 days | - Morris Water Maze: Escape latency, time in target quadrant [3].

  • Molecular Analysis: BDNF mRNA in hippocampus [3]. | - Impaired acquisition and probe trial performance [3].
  • Prevented training-induced increase in hippocampal BDNF mRNA [3]. | | Diabetic Stroke [2] | Type 2 Diabetic Rats (HFD/STZ) with MCAO | 3, 10, 30 mg/kg, i.p., single dose at reperfusion | - Infarct & Edema Volume: TTC staining [2].
  • ER Stress Markers: CHOP, GRP78 protein levels [2]. | - Dose-dependent reduction in infarct and edema [2].
  • Decreased ER stress proteins GRP78 and CHOP [2]. |

nNOS Signaling and Inhibitor Mechanism

This diagram illustrates the role of nNOS in synaptic plasticity and how this compound exerts its effects.

G NMDA_Receptor NMDA Receptor Activation Calcium_Influx Calcium Influx NMDA_Receptor->Calcium_Influx nNOS_Activation nNOS Activation Calcium_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production sGC_Activation sGC Activation NO_Production->sGC_Activation cGMP_Production cGMP Production sGC_Activation->cGMP_Production LTP_Synaptic_Plasticity LTP & Synaptic Plasticity cGMP_Production->LTP_Synaptic_Plasticity Memory_Formation Memory Formation LTP_Synaptic_Plasticity->Memory_Formation 3 3 B7N_Inhibitor This compound (nNOS Inhibitor) B7N_Inhibitor->nNOS_Activation Inhibits

Research Considerations

  • nNOS vs. iNOS in Disease: The role of iNOS is complex; while often associated with pathology, recent research suggests it also has constitutive physiological functions, prompting a re-evaluation of therapeutic strategies targeting iNOS [5] [6].
  • Beyond the Brain: this compound has shown research utility beyond neuroscience, demonstrating protective effects in models of diabetic stroke by inhibiting ER stress pathways involving CHOP [2].

References

3-Bromo-7-nitroindazole selectivity nNOS over eNOS iNOS

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Data for 3-Bromo-7-nitroindazole

The following table summarizes the available quantitative data on the inhibition of different NOS isoforms by this compound.

NOS Isoform Inhibition Measurement (IC50 or Ki) Experimental System Source
nNOS (Neuronal) IC50 = 0.17 µM [1] Purified enzyme (species not specified) ProbeChem
iNOS (Inducible) IC50 = 0.29 µM [1] Purified enzyme (species not specified) ProbeChem
eNOS (Endothelial) IC50 = 0.86 µM [1] Purified bovine enzyme ProbeChem
nNOS Ki values showed no significant variation among isoforms for both human and non-human NOS [2] Purified human NOS isozymes University of Waterloo Thesis
nNOS A more potent and selective inhibitor of nNOS than eNOS or iNOS [3] [4] Described as a general property Fisher Scientific, Chemsrc

Detailed Experimental Protocols

To ensure the reproducibility of experiments and a critical understanding of the data, here are the methodologies from key studies.

  • In Vitro Enzyme Inhibition Assay (Oxyhemoglobin Capture) [2]

    • Objective: To determine the inhibitory potency (Ki) of this compound against purified human nNOS, iNOS, and eNOS.
    • Method: An oxyhemoglobin capture assay was used to measure the conversion of L-arginine to nitric oxide (NO) in real-time. The assay relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which is measured by a change in absorbance.
    • Procedure: Inhibition studies were performed by pre-incubating each purified human NOS isoform with this compound at various concentrations. The reaction was initiated by adding NADPH, and the rate of NO synthesis was measured. The Ki values were determined from the dose-response curves, with each data point performed in quadruplicate.
  • In Vivo Central Administration in Rats [5]

    • Objective: To investigate the role of brain nNOS in regulating the micturition reflex in urethane-anesthetized rats.
    • Animal Model: Adult male rats were anesthetized with urethane. A cannula was implanted into a lateral cerebral ventricle for intracerebroventricular (icv) drug administration.
    • Drug Administration: this compound was dissolved in saline and administered via the icv route.
    • Measurement: The intercontraction interval (ICI), which is the time between two voiding bladder contractions, was recorded via a cystometrogram. A prolonged ICI after icv administration of this compound was interpreted as evidence of central nNOS inhibition affecting the micturition reflex.

Biological Context and Signaling Pathway

The following diagram illustrates the basic signaling pathway of nitric oxide (NO) production and the specific point of inhibition by this compound.

G L_Arginine L-Arginine nNOS_Enzyme nNOS Enzyme (Neuronal NOS) L_Arginine->nNOS_Enzyme  Conversion by NO_Production NO Production nNOS_Enzyme->NO_Production  Catalyzes Physiological_Effects Physiological Effects (Neuromodulation, Vasodilation) NO_Production->Physiological_Effects  Leads to Inhibitor This compound Inhibitor->nNOS_Enzyme  Inhibits

The search indicates that the selectivity of this compound can be context-dependent. While it is a well-characterized and useful tool for inhibiting nNOS in various animal models [5] [6] [7], data from purified human enzymes suggests its selectivity over other isoforms may be less pronounced [2]. This is a critical consideration for translational drug development.

References

3-Bromo-7-nitroindazole in vitro vs in vivo efficacy

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro vs. In Vivo Efficacy Data

The following tables consolidate key experimental findings for 3-Bromo-7-nitroindazole.

Table 1: In Vitro Efficacy Data

Experimental Context Measurement / Effect Result / Value Citation
Mouse RAW 264.7 cells (macrophages) IC50 for inhibition of LPS & gamma-IFN-stimulated nitrite accumulation 80 μM [1]

Table 2: In Vivo Efficacy Data in Rodent Models

Disease Model Dosage & Administration Key Effects Citation
Spatial Learning & Memory (Rat) 20 mg/kg/day, i.p., for 5 days Impaired acquisition and recall in Morris water maze task; Prevented training-induced increase in hippocampal BDNF mRNA. [2] [1]
Ischemic Stroke in Diabetic Rats 3, 10, and 30 mg/kg, i.p. Attenuated brain ischemic injury; reduced cerebral infarct and edema; improved neurological function. [1]
Depression-like Behavior (Rat) 20 mg/kg/day, i.p., for 5 weeks Inhibited chronic unpredictable mild stress-induced depression-like behavior. [1]
Cerebral Blood Flow (Newborn Pigs) Not specified, i.v. Extended the upper limit of cerebral blood flow autoregulation during hypertension. [3]

Experimental Protocols for Key Studies

Here are the methodologies for some of the core experiments cited in the tables.

  • Spatial Learning and Memory (Morris Water Maze): Male rats received intraperitoneal (i.p.) injections of this compound (20 mg/kg/day) or a saline control for 5 days. During the treatment period, their ability to learn and remember the location of a hidden platform in a water maze was assessed. After the learning trials, a probe test (with the platform removed) was conducted to measure spatial memory. Brain tissue was subsequently analyzed for BDNF mRNA expression in the hippocampus [2].
  • In Vitro Nitrite Accumulation Assay: Mouse macrophage cells (RAW 264.7) were stimulated with lipopolysaccharide (LPS) and interferon-gamma (gamma-IFN) to induce iNOS and produce nitric oxide. The cells were co-treated with this compound for 20 hours. The concentration of nitrite, a stable breakdown product of NO, in the culture medium was then measured to determine the level of NOS inhibition [1].

Mechanism of Action and Signaling Pathways

This compound is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1]. It acts by reducing the synthesis of the intercellular messenger Nitric Oxide (NO) in the brain and body [2] [1]. The following diagram illustrates the key signaling pathway affected by its inhibition.

G NMDA_Activation NMDA Receptor Activation Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production sGC_Activation sGC Activation NO_Production->sGC_Activation cGMP_Production cGMP Production sGC_Activation->cGMP_Production Downstream_Effects Downstream Effects (e.g., Synaptic Plasticity, Neurotransmission) cGMP_Production->Downstream_Effects Inhibitor This compound Inhibitor->nNOS_Activation Inhibits

The experimental workflow for validating the effects of this compound typically progresses from molecular assays to complex animal models, as visualized below.

G InVitro In Vitro Studies (e.g., Cell-based assays) InVivo In Vivo Studies (e.g., Rodent disease models) InVitro->InVivo Confirms target engagement Mechanism Mechanistic Analysis (e.g., Protein, gene expression) InVivo->Mechanism Elucidates biological impact Mechanism->InVitro Informs further hypotheses

Key Insights for Researchers

  • Selectivity is Context-Dependent: While this compound is a recognized selective nNOS inhibitor [1], one study found it did not attenuate a specific nAChR-mediated response, which was instead sensitive to an iNOS inhibitor [4]. This highlights the importance of validating the primary NOS isoform involved in your specific experimental system.
  • NO-Dependent Effects: The cognitive impairments induced by this compound in the Morris water maze can be reversed by administering L-arginine, the precursor for NO synthesis. This confirms that its effects are specifically due to the inhibition of NO production rather than off-target toxicity [2].

References

3-Bromo-7-nitroindazole structural analogs comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

3-Bromo-7-nitroindazole (3B7N) at a Glance

Property Description
IUPAC Name 3-bromo-7-nitro-1H-indazole [1]
Chemical Formula C₇H₄BrN₃O₂ [1]
Molecular Weight 242.03 g/mol [1]
Mechanism of Action Potent and selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [2] [3] [4].
Primary Research Applications Neuroscience (learning, memory, aggression, neuroprotection) [2] [3] [5], Plant Biology (blue light signaling) [6].
Key Experimental Findings Impairs spatial learning/memory in rats [2], attenuates brain injury in diabetic stroke models [5], impairs maternal aggression in voles [3].

Detailed Experimental Models and Protocols

The following table outlines the key experimental setups from the research, which are crucial for understanding the context of the efficacy data.

Research Context Experimental Model Dosage & Administration Key Outcome Measures
Spatial Learning & Memory [2] Male rats (Morris water maze) 20 mg/kg/day, intraperitoneal injection, for 5 days. Impaired acquisition and performance in maze tasks; no change in locomotor activity.
Diabetic Stroke [5] Type 2 diabetic rats (High-Fat Diet + Streptozotocin), Middle Cerebral Artery Occlusion (MCAO) model. 3, 10, and 30 mg/kg, intraperitoneal injection. Reduced cerebral infarct size, decreased brain edema, improved neurological function, inhibition of ER stress.
Maternal Aggression [3] Lactating female prairie voles. 20 mg/kg, subcutaneous injection. Significant reduction in aggressive behaviors (attacks, sideways postures, chasing).
Plant Blue Light Signaling [6] Arabidopsis seedlings. Grown on agar medium containing 3B7N (concentration not specified). Inhibited translation of ribosome-related genes in response to blue light, similar to cry1cry2 mutants.

Signaling Pathway and Mechanism of 3B7N

The diagram below illustrates the primary neuro-specific mechanism of action of 3B7N and its consequences, as identified in the research.

G GlutamateStimulus Glutamate Excitotoxicity (e.g., from TBI, Stroke) NMDAReceptor NMDA Receptor Activation GlutamateStimulus->NMDAReceptor CalciumInflux Calcium (Ca²⁺) Influx NMDAReceptor->CalciumInflux nNOS Neuronal NOS (nNOS) Activation CalciumInflux->nNOS NO_Production Nitric Oxide (NO) Overproduction nNOS->NO_Production Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Production->Peroxynitrite ER_Stress Endoplasmic Reticulum (ER) Stress & CHOP Activation NO_Production->ER_Stress In Diabetic Stroke Model ThreeB7N This compound (3B7N) ThreeB7N->nNOS Inhibits DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Apoptosis Neuronal Apoptosis (Cell Death) ER_Stress->Apoptosis DNA_Damage->Apoptosis Outcome Functional Outcome: Impaired Learning/Memory (Animal Models) Apoptosis->Outcome

References

3-Bromo-7-nitroindazole computational binding affinity prediction

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Key Properties

Compound Name Primary Target Binding Affinity / Inhibition Constant (Ki/IC₅₀) Key Computational/Experimental Findings
3-Bromo-7-nitroindazole Neuronal Nitric Oxide Synthase (nNOS) [1] [2] Potent inhibitor of rat cerebellar nNOS [2] • Docking to iNOS (PDB: 1M9T): Binding Energy (ΔGbind) = -9.4 kcal/mol [3].
7-Nitroindazole nNOS [2] Less potent than this compound [2] Information from search results is limited.
Quercetin Inducible NOS (iNOS) [3] Predicted IC₅₀ = 76.79 µM [3] • Docking to iNOS (PDB: 1M9T): Binding Energy (ΔGbind) = -9.0 kcal/mol [3]. • Poor predicted absorption/distribution (HIA: 63.5%) [3].

Detailed Experimental & Computational Context

  • Ligand-Based Virtual Screening (LBVS): A 2023 study used LBVS and machine learning to screen the DrugBank database. The Random Forest model with MACCS fingerprints achieved a high confidence score of 0.95 for this compound, identifying it as a top candidate for SARS-CoV-2 Mpro inhibition [4]. This showcases its potential for drug repurposing.
  • Molecular Docking Protocol for iNOS [3]:
    • Protein Preparation: The iNOS structure (PDB ID: 1M9T) was obtained. Hydrogen atoms were added.
    • Ligand Preparation: The 3D structure of this compound was constructed and energy-minimized using the AM1 method.
    • Docking Execution: Docking was performed using ArgusLab software. The binding site was defined with a bounding box, and the pose with a Root-Mean-Square Deviation (RMSD) ≤ 2.0 Å from the crystallographic pose was considered reasonable.
    • Binding Affinity Calculation: The binding energy (ΔGbind) was calculated, resulting in the value of -9.4 kcal/mol.
  • Biological Validation: Independent experimental studies confirm that this compound is a potent, selective inhibitor of nNOS. It has been shown to impair spatial memory formation in rats, an effect that was reversed by L-arginine, confirming an NO-dependent mechanism [1].

The following diagram illustrates the relationship between this compound, its primary target nNOS, and the functional consequence of its inhibition that was experimentally validated.

BNI This compound (BNI) nNOS Neuronal NOS (nNOS) BNI->nNOS Binds to Inhibition Enzyme Inhibition nNOS->Inhibition Results in NO Reduced NO Production Inhibition->NO Leads to Memory Impaired Spatial Memory NO->Memory Causes (Validated)

Conclusion

  • A favorable predicted binding energy of -9.4 kcal/mol for iNOS.
  • High confidence scores in machine-learning-based virtual screening for other targets.
  • Experimental validation of its potent biological activity and functional effects.

References

3-Bromo-7-nitroindazole protein crystallography complex structure

Author: Smolecule Technical Support Team. Date: February 2026

Complex Structures and Experimental Data

The table below summarizes the key crystallographic structures of 3-Br-7-NI bound to NOS.

PDB ID Protein Source Resolution Key Finding / Inhibition Mechanism Ligand Code Reference
1M9R [1] Human endothelial NOS (eNOS) 2.56 Å Induces conformational change in Glu361, can bind to active and pterin sites. [1] [2] INE [1] Rosenfeld et al. (2002), Biochemistry [1]
4UQS [3] Bacillus subtilis NOS (bsNOS) 2.15 Å Used to analyze inhibitor binding and assist in identifying native redox partners. [3] INE [3] Holden et al. (2014), JBC [3]
Not Specified [4] Endothelial NOS (eNOS) 1.65 Å Adopts altered conformation; key glutamate residue swings out, perturbing heme propionate and eliminating cofactor interaction. [4] Information missing from source Fedorov et al. (2001), Biochemistry [4]

Mechanism of Action and Structural Insights

Crystallographic analyses reveal that 3-Br-7-NI inhibits NOS through a novel, indirect mechanism rather than simply competing with the substrate in the active site. [4]

  • Induced Conformational Change: The binding of 3-Br-7-NI forces a key glutamate residue (Glu361 in eNOS) to swing away from its original position. [4] [1] This is a significant structural rearrangement of the active site.
  • Perturbation of the Cofactor Interaction: This movement of the glutamate disrupts one of the heme propionate groups. This perturbation eliminates the crucial interaction between the heme and the essential cofactor tetrahydrobiopterin (BH4). [4] By disrupting the cofactor binding, the enzyme is effectively inactivated.
  • Dual Binding Mode: Structural studies have shown that 3-Br-7-NI and similar nitroindazoles can bind not only to the substrate active site but also to the pterin cofactor site, depending on the specific complex. [1] [2]

The diagram below illustrates this unique inactivation mechanism.

G Inhibitor 3-Br-7-NI Binding ConformationalChange Induces Conformational Change Inhibitor->ConformationalChange GluMove Glu361 swings out ConformationalChange->GluMove HemePerturb Perturbs Heme Propionate GluMove->HemePerturb CofactorDisrupt Disrupts BH4 Cofactor Interaction HemePerturb->CofactorDisrupt Inactivation Enzyme Inactivation CofactorDisrupt->Inactivation

Research Applications and Neuroprotective Evidence

3-Br-7-NI is widely used in research as a selective inhibitor of neuronal NOS (nNOS). Preclinical studies have demonstrated its neuroprotective properties, providing a rationale for its structural investigation.

  • In Vivo Neuroprotection: Studies in rat models have shown that 3-Br-7-NI can attenuate brain ischemic injury following stroke, an effect particularly observed in models of diabetic stroke. [5] [6] The proposed mechanism involves the inhibition of nNOS-derived NO, which reduces endoplasmic reticulum (ER) stress and associated apoptosis in neurons. [5]
  • Impact on Learning and Memory: As a tool to understand NO signaling in the brain, 3-Br-7-NI has been shown to impair spatial learning and memory in rats when administered chronically, without affecting locomotor activity or blood pressure. [7] [6] This underscores the role of nNOS in cognitive function.

Experimental Protocols for Crystallography

The general methodology for determining the NOS/3-Br-7-NI complex structures involves standard protein crystallography techniques, as referenced in the PDB entries. [1] [3]

  • Protein Expression and Purification: The oxygenase domain of NOS (e.g., human eNOS for 1M9R) is typically expressed in E. coli and purified to homogeneity. [1]
  • Complex Formation and Crystallization: The purified protein is co-crystallized with 3-Br-7-NI to form the inhibitor-enzyme complex. [1]
  • Data Collection and Processing: X-ray diffraction data are collected, often at synchrotron facilities. Data are then processed and scaled using software like MOSFLM and SCALEPACK. [1] [3]
  • Structure Solution and Refinement: The structure is solved by molecular replacement if a related structure is available. Iterative cycles of model building and refinement are performed using programs such as CNS and REFMAC. [1] [3]

Key Takeaways for Researchers

  • Unique Mechanism: 3-Br-7-NI inactivates NOS not by direct competition, but by inducing a conformational change that disrupts the essential cofactor (BH4) binding. [4]
  • Structural Basis for Inhibition: The available crystal structures (e.g., 1M9R, 4UQS) provide a high-resolution view of this mechanism and are invaluable tools for structure-based drug design. [1] [3]
  • Research Tool and Lead Compound: The well-documented neuroprotective effects of 3-Br-7-NI in animal models, combined with its structural characterization, make it both a vital research tool for studying NO biology and a potential starting point for developing therapeutics for neurodegenerative conditions and stroke. [5] [6]

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.94869 g/mol

Monoisotopic Mass

240.94869 g/mol

Heavy Atom Count

13

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

3-bromo-7NI

Dates

Last modified: 08-15-2023

Chemical-Induced Inhibition of Blue Light-Mediated Seedling Development Caused by Disruption of Upstream Signal Transduction Involving Cryptochromes in Arabidopsis thaliana

Wen-Dee Ong, Emiko Okubo-Kurihara, Yukio Kurihara, Setsuko Shimada, Yuko Makita, Mika Kawashima, Kaori Honda, Yasumitsu Kondoh, Nobumoto Watanabe, Hiroyuki Osada, Sean R Cutler, Kumar Sudesh, Minami Matsui
PMID: 28011868   DOI: 10.1093/pcp/pcw181

Abstract

Plants have a remarkable ability to perceive and respond to various wavelengths of light and initiate regulation of different cascades of light signaling and molecular components. While the perception of red light and the mechanisms of its signaling involving phytochromes are largely known, knowledge of the mechanisms of blue light signaling is still limited. Chemical genetics involves the use of diverse small active or synthetic molecules to evaluate biological processes. By combining chemicals and analyzing the effects they have on plant morphology, we identified a chemical, 3-bromo-7-nitroindazole (3B7N), that promotes hypocotyl elongation of wild-type Arabidopsis only under continuous blue light. Further evaluation with loss-of-function mutants confirmed that 3B7N inhibits photomorphogenesis through cryptochrome-mediated light signaling. Microarray analysis demonstrated that the effect of 3B7N treatment on gene expression in cry1cry2 is considerably smaller than that in the wild type, indicating that 3B7N specifically interrupts cryptochrome function in the control of seedling development in a light-dependent manner. We demonstrated that 3B7N directly binds to CRY1 protein using an in vitro binding assay. These results suggest that 3B7N is a novel chemical that directly inhibits plant cryptochrome function by physical binding. The application of 3B7N can be used on other plants to study further the blue light mechanism and the genetic control of cryptochromes in the growth and development of plant species.


Cued memory reconsolidation in rats requires nitric oxide

Natalia V Bal, Mariia P Rysakova, Alia Kh Vinarskaya, Violetta Ivanova, Alena B Zuzina, Pavel M Balaban
PMID: 27987370   DOI: 10.1111/ejn.13503

Abstract

It is well-known that the reactivation of consolidated fear memory under boundary conditions of novelty and protein synthesis blockade results in an impairment of memory, suggesting that the reactivated memory is destabilized and requires synthesis of new proteins for reconsolidation. We tested the hypothesis of nitric oxide (NO) involvement in memory destabilization during the reconsolidation process in rats using memory reactivation under different conditions. We report that administration of NO-synthase selective blockers 3-Br-7-NI or ARL in the conditions of reactivation of memory under a protein synthesis blockade prevented destabilization of fear memory to the conditioned stimulus. Obtained results support the role of NO signaling pathway in the destabilization of existing fear memory triggered by reactivation, and demonstrate that the disruption of this pathway during memory reconsolidation may prevent changes in long-term memory.


The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats

Semil Selcen Gocmez, Yusufhan Yazir, Deniz Sahin, Sabriye Karadenizli, Tijen Utkan
PMID: 25636602   DOI: 10.1016/j.pbb.2015.01.013

Abstract

Since the discovery of nitric oxide (NO) as a neuronal messenger, its way to modulate learning and memory functions is subject of intense research. NO is an intercellular messenger in the central nervous system and is formed on demand through the conversion of L-arginine to L-citrulline via the enzyme nitric oxide synthase (NOS). Neuronal form of nitric oxide synthase may play an important role in a wide range of physiological and pathological conditions. Therefore the aim of this study was to investigate the effects of chronic 3-bromo 7-nitroindazole (3-Br 7-NI), specific neuronal nitric oxide synthase (nNOS) inhibitor, administration on spatial learning and memory performance in rats using the Morris water maze (MWM) paradigm. Male rats received either 3-Br 7-NI (20mg/kg/day) or saline via intraperitoneal injection for 5days. Daily administration of the specific neuronal nitric oxide synthase (nNOS) inhibitor, 3-Br 7-NI impaired the acquisition of the MWM task. 3-Br 7-NI also impaired the probe trial. The MWM training was associated with a significant increase in the brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus. BDNF mRNA expression in the hippocampus did not change after 3-Br 7-NI treatment. L-arginine significantly reversed behavioural parameters, and the effect of 3-Br 7-NI was found to be NO-dependent. There were no differences in locomotor activity and blood pressure in 3-Br 7-NI treated rats. Our results may suggest that nNOS plays a key role in spatial memory formation in rats.


Inhibition of neuronal nitric oxide synthase and soluble guanylate cyclase prevents depression-like behaviour in rats exposed to chronic unpredictable mild stress

Yusufhan Yazir, Tijen Utkan, Feyza Aricioglu
PMID: 22385503   DOI: 10.1111/j.1742-7843.2012.00877.x

Abstract

Depression is the most common psychiatric disorder. It is well established that endogenous nitric oxide (NO) contributes to chronic unpredictable mild stress (CUMS)-induced depression. The aim of this study was to investigate brain-derived neurotropic factor (BDNF) expression in CUMS-induced depression-like behaviour in rats. Rats were exposed to CUMS for 5 weeks. A specific and selective nNOS inhibitor, 3-bromo-7-nitroindazole (3-Br-7-NI; 20 mg/kg/day, i.p.), and a specific soluble guanylate cyclase (sGC) inhibitor, 1H-(1,2,4)oxadiazolo(4,3-a)quinoxalin-1-one (ODQ; 10 mg/kg/day, i.p.), were administered during CUMS. The forced swimming test (FST) was used to assess despair and sucrose consumption, and sucrose preference test was used to assess anhedonia that are the main symptoms of the depression. We show that both 3-Br-7-NI and ODQ administration during CUMS suppressed CUMS-induced, depression-like behavioural changes, including reduced sucrose preference, body-weight and locomotor activity as well as increased immobility time in the FST. CUMS also significantly decreased BDNF protein levels in the CA1 and CA3 regions of the hippocampus, which was reversed by 3-Br-7-NI and ODQ administration. Our findings suggest a novel role for nNOS and sGC-cGMP in the development of the CUMS model of depression.


Photoperiod-dependent effects of neuronal nitric oxide synthase inhibition on aggression in Siberian hamsters

Tracy A Bedrosian, Laura K Fonken, Gregory E Demas, Randy J Nelson
PMID: 22197272   DOI: 10.1016/j.yhbeh.2011.11.011

Abstract

Many nontropical species undergo physiological and behavioral adaptations in response to seasonal changes in photoperiod, or day length. In most rodent species, short winter photoperiods reduce testosterone concentrations, which provoke gonadal regression and reduce testosterone-dependent behaviors such as mating and aggression. Seasonally-breeding Siberian hamsters, however, are paradoxically more aggressive in short-days, despite much reduced reproductive activity and testosterone concentrations. Nitric oxide (NO) signaling has been proposed as part of an alternate mechanism underlying this phenomenon. A reduction in neuronal nitric oxide synthase (nNOS), the enzyme responsible for synthesizing NO in the brain, is associated with increased aggression in male short-day hamsters. In the present study, we hypothesized that pharmacological inhibition of nNOS would increase aggressive behavior in long days, but not in short days because nNOS is already reduced. Adult male Siberian hamsters were housed in either long (LD 16:8h) or short (LD 8:16h) photoperiods for 8weeks, then treated with either the selective nNOS inhibitor, 3-bromo-7-nitroindazole (3BrN) or oil vehicle, and subsequently tested for aggression in a resident-intruder test. Treatment with 3BrN increased attack frequency and duration in long days, but had no effect in short days. Short days also reduced testosterone concentrations, without any effect of treatment. These data provide further evidence linking reduced nNOS to elevated short-day aggression and support a role for NO signaling in this phenomenon.


3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP

Krishnamoorthy Srinivasan, Shyam S Sharma
PMID: 22075494   DOI: 10.1016/j.lfs.2011.10.017

Abstract

The role of nitric oxide (NO) and endoplasmic reticulum (ER) stress has been implicated in the pathogenesis of cerebral ischemic/reperfusion (I/R) injury and diabetes. The aim of the study was to investigate the neuroprotective potential of 3-bromo-7-nitroindazole (3-BNI), a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor against ER stress and focal cerebral I/R injury associated with comorbid type 2 diabetes in-vivo.
Type 2 diabetes was induced by feeding high-fat diet and streptozotocin (35 mg/kg) treatment in rats. Focal cerebral ischemia was induced by 2h middle cerebral artery occlusion (MCAO) followed by 22 h of reperfusion. Immunohistochemistry and western blotting methods were employed for the detection and expression of ER stress/apoptosis markers [78 kDa glucose regulated protein (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP)]. TUNEL assay for DNA fragmentation was also performed.
The diabetic rats subjected to cerebral I/R had prominent neurological damage and functional deficits compared with sham-operated rats. Massive DNA fragmentation was observed in ischemic penumbral region of diabetic brains. Concomitantly, the enhanced immunoreactivity and expression of ER stress/apoptosis markers were noticed. 3-BNI (30 mg/kg, i.p.) treatment significantly inhibited the cerebral infarct, edema volume and improved functional recovery of neurological deficits. The neuroprotection was further evident by lesser DNA fragmentation with a concomitant reduction of GRP78 and CHOP.
The study demonstrates the neuroprotective potential of 3-BNI in diabetic stroke model which may be partly due to inhibition of ER stress pathway involving CHOP.


Evidence for the involvement of neuronal nitric oxide synthase and soluble guanylate cyclase on cognitive functions in rats

Ipek Komsuoglu-Celikyurt, Semil S Gocmez, Oguz Mutlu, Nejat Gacar, Feyza Aricioglu, Tijen Utkan
PMID: 21993262   DOI: 10.1016/j.lfs.2011.09.017

Abstract

The influence of 3-bromo-7-nitroindazole (3-Br 7-NI), a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, and [1H-[1,2,4]-oxadiazole[4,3a]-quinoxaline-1-one] (ODQ), a highly selective, irreversible inhibitor of soluble guanylate cyclase (sGC), on working and reference memory and emotional learning was investigated in rats.
The effects were assessed in the three-panel runway and step-down passive avoidance task, respectively.
3-Br 7-NI (5, 10, and 20mg/kg) and ODQ (5, 10, and 20mg/kg) significantly increased the number of errors and latency of both working and reference memory performance of rats and impaired retention for the passive avoidance task. The effect of 3-Br 7-NI was reversed by l-arginine (250 mg/kg).
Findings of the study supported the hypothesis that nNOS inhibition disrupts reference and working memory processes in terms of an impairment in the strategies used for solving learning tasks, and, according to these results, nNOS-sGC may be required for emotional learning and both reference and working memory.


Hyperactivity of the

Christian Orth, Nils Niemann, Lars Hennig, Lars-Oliver Essen, Alfred Batschauer
PMID: 28634231   DOI: 10.1074/jbc.M117.788869

Abstract

Plant cryptochromes (cry) act as UV-A/blue light receptors. The prototype,
cry1, regulates several light responses during the life cycle, including de-etiolation, and is also involved in regulating flowering time. The cry1 photocycle is initiated by light absorption by its FAD chromophore, which is most likely fully oxidized (FAD
) in the dark state and photoreduced to the neutral flavin semiquinone (FADH°) in its lit state. Cryptochromes lack the DNA-repair activity of the closely related DNA photolyases, but they retain the ability to bind nucleotides such as ATP. The previously characterized L407F mutant allele of
cry1 is biologically hyperactive and seems to mimic the ATP-bound state of cry1, but the reason for this phenotypic change is unclear. Here, we show that
L407F can still bind ATP, has less pronounced photoreduction and formation of FADH° than wild-type cry1, and has a dark reversion rate 1.7 times lower than that of the wild type. The hyperactivity of
L407F is not related to a higher FADH° occupancy of the photoreceptor but is caused by a structural alteration close to the ATP-binding site. Moreover, we show that ATP binds to cry1 in both the dark and the lit states. This binding was not affected by cry1's C-terminal extension, which is important for signal transduction. Finally, we show that a recently discovered chemical inhibitor of cry1, 3-bromo-7-nitroindazole, competes for ATP binding and thereby diminishes FADH° formation, which demonstrates that both processes are important for cry1 function.


Increase nitric oxide synthase activity in parotid glands from rats with experimental periodontitis

V Miozza, E Borda, L S-Borda, L Busch
PMID: 20561219   DOI: 10.1111/j.1601-0825.2010.01691.x

Abstract

In this study we investigated the activity of the nitric oxide synthase (NOS) in parotid glands from rats with experimental periodontitis and controls.
Periodontitis was produced by a ligature placed around the cervix of the two lower first molar. Experiments were carried out 22 days after the ligature.
Ligation caused an increase in parotid NOS activity. The selective blocker of the inducible isoform of the enzyme partially inhibited its activity in parotid glands from rat with ligature. In controls, the activity was partially inhibited by the antagonists of the selective neural and endothelial isoforms. NOS activity in rats with ligature was cyclic adenosine monophosphate (cAMP)-dependent while in controls it was calcium-dependent. Prostaglandin E₂ concentration was increased in parotid gland from rats with ligature. The inhibitor of prostaglandin production, FR 122047, diminished both, prostaglandin production and NOS activity. In rats with ligature unstimulated amylase released is increased. Both, prostaglandin and NOS were involved in the increment of amylase release.
It can be concluded that in parotid glands from ligated rats, prostaglandin E₂ production is increased and, through cAMP accumulation, activates the inducible NOS isoform. The increment of nitric oxide production participates in the increase in basal amylase release.


Dynamic and interacting profiles of *NO and O2 in rat hippocampal slices

Ana Ledo, Rui Barbosa, Enrique Cadenas, João Laranjinha
PMID: 20100565   DOI: 10.1016/j.freeradbiomed.2010.01.024

Abstract

Nitric oxide (*NO) is a ubiquitous signaling molecule that participates in the neuromolecular phenomena associated with memory formation. In the hippocampus, neuronal *NO production is coupled to the activation of the NMDA-type of glutamate receptor. Although *NO-mediated signaling has been associated with soluble guanylate cyclase activation, cytochrome oxidase is also a target for this gaseous free radical, for which *NO competes with O(2). Here we show, for the first time in a model preserving tissue cytoarchitecture (rat hippocampal slices) and at a physiological O(2) concentration, that endogenous NMDA-evoked *NO production inhibits tissue O(2) consumption for submicromolar concentrations. The simultaneous real-time recordings reveal a direct correlation between the profiles of *NO and O(2) in the CA1 subregion of the hippocampal slice. These results, obtained in a system close to in vivo models, strongly support the current paradigm for O(2) and *NO interplay in the regulation of cellular respiration.


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